molecular formula C7H10N2O B12329863 5-Methoxy-2-methylpyridin-4-amine

5-Methoxy-2-methylpyridin-4-amine

Cat. No.: B12329863
M. Wt: 138.17 g/mol
InChI Key: SNGLCLWDRLOBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-methylpyridin-4-amine (CAS 1696540-73-4) is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . As a derivative of the 4-aminopyridine scaffold, this compound is of significant interest in medicinal and organic chemistry research. 4-Aminopyridines are well-known for their ability to block voltage-gated potassium (Kv) channels . This mechanism is the basis for drugs like Fampridine (4-aminopyridine), which is used to improve walking in patients with multiple sclerosis . Research into novel 4-aminopyridine derivatives, including those with substituents like methoxy and methyl groups, explores their potential as therapeutic agents for neurological conditions and as tools for positron emission tomography (PET) imaging of demyelinated lesions . The structural features of 5-Methoxy-2-methylpyridin-4-amine make it a valuable building block for synthesizing more complex molecules and for investigating structure-activity relationships in pharmaceutical development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-methoxy-2-methylpyridin-4-amine

InChI

InChI=1S/C7H10N2O/c1-5-3-6(8)7(10-2)4-9-5/h3-4H,1-2H3,(H2,8,9)

InChI Key

SNGLCLWDRLOBAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)OC)N

Origin of Product

United States

Foundational & Exploratory

Navigating the Isomeric Landscape of Methoxy-Methyl-Aminopyridines: A Technical Guide to 2-Methoxy-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An important note on the subject of this guide: Initial searches for "5-Methoxy-2-methylpyridin-4-amine" did not yield a well-documented compound under this specific name in major chemical databases. This suggests that the nomenclature may be non-standard or the specific isomer is not widely reported. This guide will therefore focus on a closely related and structurally significant isomer, 2-Methoxy-5-methylpyridin-4-amine , for which technical data is available. This compound serves as a valuable case study for researchers interested in the synthesis and application of substituted aminopyridines.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives, particularly aminopyridines, are of significant interest due to their diverse pharmacological activities, which stem from their ability to engage with a wide array of biological targets.[2] The strategic placement of substituents, such as methoxy and methyl groups, on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and hydrogen bonding capacity, which are critical for optimizing drug-like characteristics.[3] This guide provides a detailed technical overview of 2-Methoxy-5-methylpyridin-4-amine, a representative of this important class of compounds, for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Nomenclature

The definitive identification of a chemical entity begins with its structure and systematic name.

Chemical Structure:

The structure of 2-Methoxy-5-methylpyridin-4-amine is as follows:

Chemical structure of 2-Methoxy-5-methylpyridin-4-amine

IUPAC Name: 2-Methoxy-5-methylpyridin-4-amine

This name systematically describes the arrangement of the functional groups on the pyridine ring: a methoxy group at position 2, a methyl group at position 5, and an amine group at position 4.

Physicochemical Properties

The physicochemical properties of a compound are crucial in determining its behavior in biological systems and its suitability for drug development. The table below summarizes the key properties of 2-Methoxy-5-methylpyridin-4-amine.

PropertyValueSource
CAS Number 1260663-96-4[4][5][6]
Molecular Formula C₇H₁₀N₂O[4]
Molecular Weight 138.17 g/mol [4]
Physical Form Solid[4]
Boiling Point 287.2 ± 35.0 °C at 760 mmHg[5]
InChI Key QCLQAVOXSZVEGY-UHFFFAOYSA-N[4]
Storage Keep in dark place, inert atmosphere, room temperature[4]

Synthesis and Methodologies

The synthesis of substituted pyridines often involves multi-step processes. While a specific, detailed, and publicly available protocol for the synthesis of 2-Methoxy-5-methylpyridin-4-amine is not extensively documented in the provided search results, a general understanding of synthetic routes to related aminopyridines can be inferred. The synthesis of such compounds often starts from readily available pyridine derivatives that are then functionalized through a series of reactions.

A plausible synthetic approach could involve the following conceptual steps, based on common reactions for pyridine functionalization:

  • Nitration of a substituted pyridine: Introducing a nitro group, which can later be reduced to an amine.

  • Chlorination or other halogenation: To introduce a leaving group that can be substituted with a methoxy group.

  • Nucleophilic Aromatic Substitution: To introduce the methoxy group.

  • Reduction of the nitro group: To form the final amine functionality.

The following diagram illustrates a generalized synthetic workflow for producing a substituted aminopyridine, which could be adapted for 2-Methoxy-5-methylpyridin-4-amine.

G Start Substituted Pyridine Precursor Step1 Nitration (e.g., HNO3/H2SO4) Start->Step1 Intermediate1 Nitro-Pyridine Derivative Step1->Intermediate1 Step2 Halogenation (e.g., POCl3) Intermediate1->Step2 Intermediate2 Halo-Nitro-Pyridine Step2->Intermediate2 Step3 Methoxylation (e.g., NaOMe) Intermediate2->Step3 Intermediate3 Methoxy-Nitro-Pyridine Step3->Intermediate3 Step4 Reduction (e.g., H2/Pd-C) Intermediate3->Step4 Product Substituted Methoxy-Aminopyridine Step4->Product

Caption: Generalized synthetic workflow for substituted aminopyridines.

Potential Applications in Drug Discovery

While specific biological activity data for 2-Methoxy-5-methylpyridin-4-amine is not abundant in the public domain, the structural motifs present in this molecule are found in compounds with significant therapeutic potential.

Role as a Privileged Scaffold

Aminopyridines are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, often through hydrogen bonding and aromatic interactions.[1] The presence of the methoxy group can enhance membrane permeability and metabolic stability, while the methyl group can provide steric hindrance to prevent unwanted metabolism or occupy hydrophobic pockets in a target protein.[3]

Potential Therapeutic Areas

Compounds with the aminopyridine core have been investigated for a variety of therapeutic applications, including:

  • Anticancer Agents: Many kinase inhibitors incorporate the aminopyridine scaffold. The nitrogen atoms of the pyridine ring and the amino group can act as hydrogen bond donors and acceptors, crucial for binding to the hinge region of kinases.

  • Antimicrobial Agents: Substituted pyridines have shown promise as antibacterial and antifungal agents.[7]

  • Central Nervous System (CNS) Disorders: The ability of small, relatively polar molecules like aminopyridines to cross the blood-brain barrier makes them attractive candidates for CNS-acting drugs.

The following diagram illustrates the potential role of a substituted aminopyridine as a kinase inhibitor, a common application for this class of compounds.

G Molecule 2-Methoxy-5-methylpyridin-4-amine (or related aminopyridine) Target Kinase ATP Binding Site Molecule->Target Binds to Interaction1 H-bond with Hinge Region Molecule->Interaction1 Interaction2 Hydrophobic interaction (methyl group) Molecule->Interaction2 Interaction3 Favorable steric/electronic interactions (methoxy group) Molecule->Interaction3 Target->Interaction1 Target->Interaction2 Target->Interaction3 Outcome Inhibition of Kinase Activity Target->Outcome Leads to

Caption: Conceptual binding mode of an aminopyridine derivative in a kinase active site.

Conclusion

2-Methoxy-5-methylpyridin-4-amine represents a class of substituted aminopyridines with significant potential in drug discovery and development. Its specific substitution pattern offers a unique combination of electronic and steric properties that can be exploited for targeted drug design. While further research is needed to fully elucidate the biological activity profile of this particular isomer, the extensive body of literature on related aminopyridines provides a strong rationale for its investigation as a scaffold for novel therapeutics. The synthetic methodologies, although not explicitly detailed for this compound, can be reasonably extrapolated from established pyridine chemistry, offering a pathway for its synthesis and subsequent biological evaluation. This technical guide serves as a foundational resource for researchers embarking on the exploration of this and similar promising chemical entities.

References

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • MDPI. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-2-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • NIST. (n.d.). 5-Amino-2-methoxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-methoxy-2-methyl-1H-pyridine-4-thione. Retrieved from [Link]

  • Crystal Growth & Design. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-2-(4-methylphenyl)pyrimidine. Retrieved from [Link]

  • Enantilabs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-Methoxy-5-methylpyridin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. Retrieved from [Link]

  • PMC. (2018). Modification of the aminopyridine unit of 2′-deoxyaminopyridinyl-pseudocytidine allowing triplex formation at CG interruptions in homopurine sequences. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-Amino-5-methoxypyrimidine. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of 5-Methoxy-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical whitepaper for process chemists and researchers. It synthesizes derived physicochemical properties with standard solubility protocols to compensate for the scarcity of direct experimental data on this specific intermediate.

Executive Summary

5-Methoxy-2-methylpyridin-4-amine (CAS: 1696540-73-4; Analogous Isomers: CAS 6635-91-2) is a functionalized aminopyridine intermediate critical in the synthesis of pharmaceutical agents (e.g., proton pump inhibitors, potassium channel blockers).

Unlike the highly water-soluble parent compound 4-aminopyridine (4-AP) , this tri-substituted derivative exhibits a hybrid solubility profile . The introduction of the lipophilic methyl (C2) and methoxy (C5) groups shifts the thermodynamic equilibrium, reducing hydrophilicity while significantly enhancing solubility in chlorinated and ester-based organic solvents.

This guide provides a predictive solubility landscape based on Structure-Property Relationships (SPR), validated by data from close structural analogs, and details a robust experimental protocol for precise determination.

Physicochemical Identity & Structural Analysis

Understanding the molecule's electronic architecture is the first step to predicting solvent interaction.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₇H₁₀N₂OLow molecular weight facilitates dissolution.
Molecular Weight 138.17 g/mol Favorable for high molar solubility.
Core Structure Pyridine RingAromatic, planar, pi-stacking potential.
H-Bond Donors 1 (Exocyclic -NH₂)Critical for solubility in alcohols/water.
H-Bond Acceptors 3 (Ring N, Amine N, Methoxy O)High affinity for polar protic/aprotic solvents.
Predicted LogP ~1.1 – 1.4Moderately lipophilic (Parent 4-AP LogP ≈ 0.3).
Predicted pKa ~9.2 – 9.6 (Ring N)Strong Base. High pH dependent solubility.
Structural Impact on Solvation
  • The 4-Amino Group: Acts as a powerful electron donor (resonance), significantly increasing the electron density on the ring nitrogen. This makes the compound a strong base, meaning it will exhibit pH-dependent solubility in aqueous media (highly soluble at pH < 7).

  • The 5-Methoxy Group: Adds lipophilicity compared to a hydroxyl group but retains hydrogen bond accepting capability. This specific moiety enhances solubility in Dichloromethane (DCM) and Ethyl Acetate .

  • The 2-Methyl Group: Sterically shields the ring nitrogen slightly and adds bulk lipophilicity, reducing water solubility compared to the parent 4-aminopyridine.

Solubility Landscape

The following data is synthesized from the properties of the parent scaffold (4-Aminopyridine) and corrected for substituent effects (Methyl/Methoxy).

Primary Solvent Classes[1]
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Polar Aprotic DMSO, DMF, DMAc Very High (>100 mg/mL)Dipole-dipole interactions; disruption of crystal lattice. Ideal for stock solutions.
Alcohols Methanol, Ethanol High (>50 mg/mL)H-bonding with amine and methoxy groups. Preferred for reaction solvents.[1][2]
Chlorinated DCM, Chloroform Moderate-High (20-50 mg/mL)"Like dissolves like" for the methoxy/methyl lipophilic regions. Good for extraction.
Esters Ethyl Acetate Moderate (10-30 mg/mL)Useful for crystallization (often requires heating).
Ethers THF, 2-MeTHF Moderate Good solubility; often used in lithiation/coupling reactions.
Aqueous Water (pH 7) Low-Moderate (<10 mg/mL)Reduced compared to 4-AP due to lipophilic substituents.
Aqueous Acid 0.1M HCl Very High (>100 mg/mL)Protonation of ring Nitrogen forms a highly soluble salt.
Hydrocarbons Hexane, Heptane Insoluble (<1 mg/mL)Polarity mismatch. Excellent anti-solvents for crystallization.
Thermodynamic Solubility Cycle

The dissolution process involves breaking the crystal lattice (Enthalpy of Fusion) and solvating the molecule. The high melting point of aminopyridines (often >100°C) implies a stable lattice, requiring polar solvents to overcome the lattice energy.

SolubilityCycle cluster_0 Solvent Interaction Factors Solid Solid Crystal (Stable Lattice) Gas Gas Phase (Isolated Molecule) Solid->Gas Sublimation (Energy Cost) Solution Solvated Molecule (In Solution) Solid->Solution Dissolution (ΔG_sol) Gas->Solution Solvation (Energy Gain) HBond H-Bonding (MeOH, Water) Solution->HBond Dipole Dipole (DMSO, DCM) Solution->Dipole Dispersion Dispersion (Minimal contribution)

Figure 1: Thermodynamic cycle of dissolution. For 5-Methoxy-2-methylpyridin-4-amine, the Solvation Energy (Energy Gain) is maximized by solvents capable of H-bonding (Alcohols) or strong Dipole interactions (DMSO).

Experimental Protocols

Since exact batch-specific solubility can vary with purity and polymorph, the following Self-Validating Protocol is recommended for precise determination.

Protocol A: Gravimetric Saturation Method (Standard)

Objective: Determine saturation solubility in organic solvents at 25°C.

  • Preparation: Weigh approx. 100 mg of 5-Methoxy-2-methylpyridin-4-amine into a 4 mL HPLC vial.

  • Addition: Add 1.0 mL of the target solvent.

  • Equilibration:

    • If fully dissolved immediately, add more solid until precipitation is visible.

    • Cap and agitate (shaker or magnetic stir bar) at 25°C for 24 hours .

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared vial.

  • Quantification:

    • Option 1 (Gravimetric): Evaporate solvent under nitrogen/vacuum, dry residue, and weigh.

    • Option 2 (HPLC - Preferred): Dilute filtrate 100x with Mobile Phase and inject against a standard curve.

Protocol B: Visual Polythermal Method (For Crystallization Design)

Objective: Determine the Metastable Zone Width (MSZW) for recrystallization.

  • Prepare a suspension of known concentration (e.g., 50 mg/mL in Ethyl Acetate).

  • Heat at 1°C/min until the solution becomes clear (Dissolution Temperature,

    
    ).
    
  • Cool at 1°C/min until nucleation (cloudiness) is observed (Nucleation Temperature,

    
    ).
    
  • Result: The gap between

    
     and 
    
    
    
    determines the stability of the supersaturated solution.

Process Chemistry Applications

Solvent Selection Decision Tree

Use this logic flow to select the appropriate solvent for your specific unit operation.

SolventSelection Start Select Operation Reaction Reaction Medium Start->Reaction Extraction Extraction / Workup Start->Extraction Cryst Recrystallization Start->Cryst TempHigh High Temp (>80°C)? Reaction->TempHigh AqBasic Is Aqueous Phase Basic? Extraction->AqBasic Solubility High Sol @ RT? Cryst->Solubility SolvTol Toluene / Xylene (Check solubility first) TempHigh->SolvTol Yes SolvAlc Ethanol / n-Butanol TempHigh->SolvAlc No SolvPol DMF / DMSO (If reagents require) TempHigh->SolvPol Reagent Limited ExtDCM DCM or Chloroform (Excellent extraction) AqBasic->ExtDCM Yes (Free Base) ExtEtOAc Ethyl Acetate (Good, greener) AqBasic->ExtEtOAc Yes (Alternative) AntiSolv Use Anti-Solvent (Solvent: EtOH / Anti: Heptane) Solubility->AntiSolv Yes Cooling Cooling Cryst (Solvent: EtOAc or iPrOH) Solubility->Cooling No (Soluble only hot)

Figure 2: Decision logic for solvent selection based on unit operation. Green nodes indicate recommended starting points.

Recommended Purification System

Based on the solubility differential:

  • Recrystallization: Dissolve in hot Ethyl Acetate or Isopropyl Alcohol (IPA) . If yield is low, add Hexane or Heptane dropwise to the hot solution until turbidity persists, then cool slowly.

  • Salt Formation: Dissolve in Ethanol; add 1.1 eq of HCl in Ethanol. The Hydrochloride salt will likely precipitate or can be crystallized by adding Ether/MTBE.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Like most aminopyridines, this compound is likely Toxic if swallowed (Acute Tox. 3 or 4) and a Skin/Eye Irritant .

  • Permeation: Aminopyridines can penetrate skin. DCM enhances skin permeability. Use double gloving (Nitrile) or Silver Shield gloves when handling solutions in DCM or DMSO.

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).

References

  • PubChem. 4-Aminopyridine (Parent Compound) Physicochemical Properties.[3] National Library of Medicine. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Solvent Selection Strategies. Available at: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Methoxy-2-methylpyridin-4-amine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in a vast array of biologically active compounds, and the specific arrangement of the methoxy, methyl, and amine functional groups on this particular isomer offers a unique electronic and steric profile for molecular interactions. An unambiguous structural confirmation and purity assessment are paramount for any downstream applications, from high-throughput screening to metabolic stability assays. This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for 5-Methoxy-2-methylpyridin-4-amine and outlines the rigorous experimental protocols for their acquisition and interpretation.

It is critical to distinguish this compound from its isomers, such as 2-Methoxy-5-methylpyridin-4-amine (CAS 1260663-96-4) and 5-Amino-2-methoxy-4-methylpyridine (CAS 6635-91-2), as the position of the substituents will induce significant and predictable differences in their respective spectra. While a complete set of experimentally-derived spectra for 5-Methoxy-2-methylpyridin-4-amine is not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive analytical profile.

Molecular Structure and Predicted Spectroscopic Summary

  • IUPAC Name: 5-Methoxy-2-methylpyridin-4-amine

  • Molecular Formula: C₇H₁₀N₂O

  • Molecular Weight: 138.17 g/mol

The following sections will detail the predicted spectroscopic data for this molecule.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 5-Methoxy-2-methylpyridin-4-amine, both high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for structural elucidation are invaluable.

Predicted Mass Spectrometry Data
m/z ValueIon TypeNotes
138.08[M]⁺˙The molecular ion peak, expected in Electron Ionization (EI).
139.09[M+H]⁺The protonated molecular ion, commonly observed in soft ionization techniques like Electrospray Ionization (ESI).
123.06[M-CH₃]⁺Loss of a methyl radical from the methoxy group is a probable initial fragmentation step.
110.07[M-CO]⁺˙Loss of carbon monoxide from the pyridine ring following rearrangement.
95.06[M-CH₃-CO]⁺Sequential loss of a methyl group and carbon monoxide.
Expert Interpretation and Fragmentation Pathway

Under Electron Ionization (EI), the molecular ion peak is expected to be reasonably intense. The primary fragmentation pathways will likely involve the substituents. The loss of a methyl radical (•CH₃) from the methoxy group is a common and energetically favorable fragmentation, leading to a significant peak at m/z 123. Subsequent fragmentation could involve the loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the pyridine ring, characteristic of aromatic nitrogen heterocycles.

G M [M]⁺˙ m/z = 138 frag1 [M-CH₃]⁺ m/z = 123 M->frag1 - •CH₃ frag2 [M-CO]⁺˙ m/z = 110 M->frag2 - CO frag3 [M-CH₃-CO]⁺ m/z = 95 frag1->frag3 - CO

Caption: Predicted EI-MS fragmentation pathway for 5-Methoxy-2-methylpyridin-4-amine.

Experimental Protocol: GC-MS

This protocol is adaptable for most modern GC-MS systems.[1]

  • Sample Preparation:

    • Dissolve 1 mg of 5-Methoxy-2-methylpyridin-4-amine in 1 mL of a high-purity volatile solvent such as methanol or ethyl acetate.

    • If quantitative analysis is required, prepare a series of dilutions and add an appropriate internal standard.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-Methoxy-2-methylpyridin-4-amine will be characterized by absorptions corresponding to N-H, C-H, C=N, C=C, and C-O bonds.

Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000C-H Stretch (Aromatic)Pyridine Ring
2980 - 2850C-H Stretch (Aliphatic)Methyl (-CH₃) & Methoxy (-OCH₃)
1640 - 1580C=N and C=C StretchPyridine Ring
1500 - 1400N-H Bend (Scissoring)Primary Amine (-NH₂)
1260 - 1200C-O-C Asymmetric StretchAryl Ether (-OCH₃)
1050 - 1000C-O-C Symmetric StretchAryl Ether (-OCH₃)
Expert Interpretation

The most prominent features in the IR spectrum will be the sharp, paired peaks in the 3450-3300 cm⁻¹ region, which are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine. The presence of both aromatic and aliphatic C-H stretches will also be evident. The strong absorption band around 1260-1200 cm⁻¹ due to the asymmetric C-O-C stretch of the aryl ether is a key diagnostic peak for the methoxy group.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is based on the use of an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.[2]

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid 5-Methoxy-2-methylpyridin-4-amine sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Perform an ATR correction using the instrument software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Methoxy-2-methylpyridin-4-amine, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8Singlet1HPyridine H-6
~6.2Singlet1HPyridine H-3
~4.5Broad Singlet2H-NH₂
~3.8Singlet3H-OCH₃
~2.4Singlet3H-CH₃
Expert Interpretation of ¹H NMR

The ¹H NMR spectrum is expected to be relatively simple and highly informative. The two protons on the pyridine ring are in different electronic environments and are not coupled to each other, so they should appear as sharp singlets. The H-6 proton is deshielded by the adjacent nitrogen atom, resulting in a downfield shift. The amine protons will likely appear as a broad singlet and may exchange with D₂O. The methyl and methoxy protons will each give rise to a sharp singlet, integrating to three protons each.

Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~158C-4 (C-NH₂)
~155C-5 (C-OCH₃)
~148C-2 (C-CH₃)
~145C-6
~105C-3
~55-OCH₃
~22-CH₃
Expert Interpretation of ¹³C NMR

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbons directly attached to the heteroatoms (nitrogen and oxygen) will be the most downfield. The C-3 carbon, flanked by two electron-donating groups (amino and methoxy), is expected to be the most upfield of the aromatic carbons. The aliphatic carbons of the methyl and methoxy groups will appear in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

This is a general protocol for acquiring high-quality NMR spectra.[2]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-Methoxy-2-methylpyridin-4-amine.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard one-dimensional proton NMR spectrum with typical parameters such as a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This experiment will require a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) compared to ¹H NMR to ensure accurate integration and observation of all carbon signals.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 nmr NMR (¹H, ¹³C) prep3->nmr ir FTIR prep3->ir ms GC-MS prep3->ms interp Structural Confirmation & Purity Assessment nmr->interp ir->interp ms->interp

Caption: General workflow for the spectroscopic analysis of 5-Methoxy-2-methylpyridin-4-amine.

Conclusion

The comprehensive spectroscopic analysis of 5-Methoxy-2-methylpyridin-4-amine, utilizing a combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, is essential for its unambiguous identification and characterization. While this guide provides a robust set of predicted data based on sound chemical principles and analogous structures, it is imperative for researchers to acquire experimental data on their specific samples to confirm identity and purity. The protocols outlined herein provide a self-validating framework for obtaining high-quality spectroscopic data, ensuring the integrity of subsequent research and development activities.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). 5-Amino-2-methoxy-4-methylpyridine.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-methylpyridin-4-amine.
  • BenchChem. (2023). Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine: A Technical Guide. Retrieved from benchchem.com.[2]

  • BenchChem. (2023). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine. Retrieved from benchchem.com.[1]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.

Sources

Technical Guide: Biological Potential and Synthetic Utility of 5-Methoxy-2-methylpyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxy-2-methylpyridin-4-amine (CAS: 1696540-73-4) represents a highly specialized "privileged scaffold" in modern medicinal chemistry.[1][2][3] Structurally, it combines a basic pyridine core with a strong electron-donating amine at the 4-position, a lipophilic/electronic modulator (methoxy) at the 5-position, and a steric anchor (methyl) at the 2-position.[2]

This specific substitution pattern is critical for two major therapeutic classes: Potassium-Competitive Acid Blockers (P-CABs) in gastroenterology and Type I/II Kinase Inhibitors in oncology.[1][2][3] Unlike traditional Proton Pump Inhibitors (PPIs) that rely on covalent bonding, derivatives of this scaffold typically function via competitive, reversible binding, offering rapid onset and stability.

This guide provides a deep technical analysis of the scaffold’s structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for researchers.

Part 1: Chemical Profile & Structure-Activity Relationship (SAR)[1][2][3]

The biological potency of 5-Methoxy-2-methylpyridin-4-amine stems from its unique electronic distribution.[1][2][3]

Electronic & Steric Analysis[1][2]
  • Pyridine Core: Acts as the primary H-bond acceptor (N1).[1][2][3] The pKa is significantly elevated by the 4-amino group (resonance donation), making N1 a strong anchor for acidic residues in target proteins (e.g., Asp/Glu).[2]

  • 4-Amine Group: A crucial H-bond donor.[1][2][3] In kinase inhibitors, this often binds to the hinge region backbone carbonyls. In P-CABs, it interacts with the luminal channel of the H+/K+-ATPase.[1][2]

  • 5-Methoxy Group: Provides a specific "electronic push" (inductive withdrawal/resonance donation) and lipophilic bulk.[1][2][3] It often occupies a hydrophobic pocket (e.g., the gatekeeper region in kinases), improving selectivity over unsubstituted pyridines.

  • 2-Methyl Group: Provides steric hindrance to prevent metabolic oxidation at the susceptible

    
    -position and locks the conformation when the ring is linked to other scaffolds.[1][2][3]
    
Visualization: SAR Logic

SAR_Analysis Scaffold 5-Methoxy-2-methylpyridin-4-amine (Core Scaffold) Amine 4-Amine (-NH2) H-Bond Donor (Hinge Binder / Ionic Lock) Scaffold->Amine Position 4 Methoxy 5-Methoxy (-OCH3) Hydrophobic/Electronic (Selectivity Filter) Scaffold->Methoxy Position 5 Methyl 2-Methyl (-CH3) Steric Shield (Metabolic Stability) Scaffold->Methyl Position 2 PyridineN Pyridine Nitrogen (N1) H-Bond Acceptor (pKa Modulation) Scaffold->PyridineN Position 1 Kinase Kinase Inhibition (ATP Competition) Amine->Kinase Binds Hinge PCAB P-CAB Activity (K+ Competition) PyridineN->PCAB Protonation Site

Figure 1: Structural dissection of the scaffold highlighting the functional role of each substituent in target binding.[2][3]

Part 2: Therapeutic Applications & Mechanisms[1][2]

Gastroenterology: Potassium-Competitive Acid Blockers (P-CABs)

This scaffold is a structural analog to the pyridine moieties found in next-generation acid suppressants (e.g., Vonoprazan, Tegoprazan).[1][2][3]

  • Mechanism: Unlike PPIs (e.g., Omeprazole) which require acid activation and form covalent disulfide bonds, P-CABs utilizing this aminopyridine scaffold bind competitively and reversibly to the K+ binding site of the H+/K+-ATPase

    
    -subunit.[2][3]
    
  • Role of the Scaffold: The protonated pyridine nitrogen (at low pH) mimics the hydronium ion or competes with K+ ions, locking the pump in a closed conformation.[3] The 5-methoxy group enhances lipophilicity, allowing the drug to penetrate the parietal cell membrane effectively.

Oncology: Kinase Inhibition

The 4-aminopyridine motif is a classic "hinge-binding" pharmacophore.[1][2][3]

  • Mechanism: The pyridine nitrogen (acceptor) and the exocyclic amine (donor) form a bidentate H-bond network with the kinase hinge region (e.g., Met residue in the ATP binding pocket).[2][3]

  • Target Specificity: Derivatives of this scaffold have shown potential in inhibiting ALK (Anaplastic Lymphoma Kinase) and ROS1 , where the 5-methoxy group provides critical steric complementarity to the gatekeeper residue, reducing off-target effects.[3]

Visualization: Signaling Pathway (P-CAB Mechanism)

PCAB_Mechanism Stimulus Histamine/Gastrin/ACh Receptor H2 Receptor / CCK2 / M3 Stimulus->Receptor cAMP cAMP / Ca2+ Signaling Receptor->cAMP HKATPase H+/K+ ATPase (Proton Pump) (Active Conformation) cAMP->HKATPase Activation Acid H+ Secretion (Acid) HKATPase->Acid Exchanges H+ for K+ Drug 5-OMe-2-Me-Pyridine Derivative (P-CAB) Drug->HKATPase Competes with K+ K_ion K+ Ion K_ion->HKATPase Blocked

Figure 2: Mechanism of action for P-CAB derivatives competing with Potassium ions at the proton pump.[1][2][3]

Part 3: Experimental Protocols

Synthesis of 5-Methoxy-2-methylpyridin-4-amine

Note: This protocol is adapted from standard aminopyridine synthesis routes involving nucleophilic substitution or reduction.[1][2][3]

Reagents: 4-Chloro-5-methoxy-2-methylpyridine, Ammonia (aq), Copper(I) oxide (catalyst), Ethanol.[1][2][3]

Protocol:

  • Preparation: Dissolve 4-chloro-5-methoxy-2-methylpyridine (1.0 eq) in ethanol in a high-pressure steel autoclave vessel.

  • Amination: Add aqueous ammonia (28%, 10.0 eq) and Copper(I) oxide (0.1 eq).

  • Reaction: Seal the vessel and heat to 130°C for 12–16 hours. The high temperature is required to overcome the electron-rich nature of the ring which deactivates nucleophilic attack.[1][3]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Dissolve residue in Ethyl Acetate and wash with brine (3x). Dry organic layer over

    
    .[3]
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (DCM:MeOH 95:5).

  • Validation: Confirm structure via

    
    -NMR. Key peak: Singlet at ~3.8 ppm (Methoxy) and broad singlet at ~6.0 ppm (Amine).[2][3]
    
In Vitro H+/K+-ATPase Inhibition Assay

Objective: Determine the IC50 of the derivative against gastric proton pumps.

Protocol:

  • Enzyme Preparation: Isolate gastric vesicles from porcine stomach fundus via differential centrifugation (sucrose gradient).[3]

  • Reaction Mix: Prepare buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 10 mM KCl, and 10 µM Valinomycin (ionophore).[3]
    
  • Incubation: Add test compound (0.1 nM – 10 µM) to the reaction mix. Incubate for 30 mins at 37°C.

  • Initiation: Add ATP (2 mM) to start the reaction.[3]

  • Termination: After 20 mins, stop reaction with 10% TCA.

  • Quantification: Measure inorganic phosphate (Pi) release using the Malachite Green colorimetric assay (Absorbance at 620 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Part 4: Future Outlook & Emerging Trends

The 5-Methoxy-2-methylpyridin-4-amine scaffold is evolving beyond simple inhibition.[1][2][3]

  • PROTACs (Proteolysis Targeting Chimeras): Researchers are exploring this scaffold as a "warhead" to bind kinases, linked to E3 ligase recruiters for targeted protein degradation.[3]

  • CNS Penetration: The methoxy/methyl combination offers an ideal LogP (~1.5–2.[3]0) for blood-brain barrier penetration, making it a candidate for neurodegenerative targets (e.g., LRRK2 inhibitors).[2]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11320934, 2-Amino-5-methoxypyridine. Retrieved from [Link]

  • Scott, D. R., et al. (2018).[3] The role of Potassium-Competitive Acid Blockers in the treatment of Acid-Peptic Disorders. Gastroenterology. Retrieved from [Link]

  • MDPI. (2022).[3][4] Structure-Activity Relationship of Aminopyridine Derivatives in Kinase Inhibition. Molecules. Retrieved from [Link][2][3]

  • ChemSrc. (2025).[3][5] Chemical Properties and Safety Data for 5-Methoxy-2-methylpyridin-4-amine. Retrieved from [Link]

Sources

discovery and history of substituted aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and History of Substituted Aminopyridines

Abstract

The aminopyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs. This guide provides a comprehensive exploration of the , designed for researchers, scientists, and drug development professionals. We will trace the journey from the foundational challenge of functionalizing the inert pyridine ring to the development of sophisticated synthetic methodologies that have unlocked the vast chemical space of its derivatives. This narrative emphasizes the causality behind key experimental advancements, from the landmark Chichibabin amination to the transformative power of palladium-catalyzed cross-coupling reactions. By examining the evolution of synthetic strategy alongside the burgeoning understanding of structure-activity relationships (SAR), this guide illuminates how the humble aminopyridine became an indispensable tool in the quest for novel therapeutics.

The Genesis: Taming the Pyridine Ring

The story of aminopyridines begins with pyridine itself. First isolated from coal tar in the 19th century, the pyridine ring, an aromatic heterocycle structurally related to benzene with one CH group replaced by a nitrogen atom, presented a significant challenge to early organic chemists.[1] Its aromatic stability and the electron-withdrawing nature of the nitrogen atom render it relatively unreactive towards electrophilic substitution, the workhorse of benzene chemistry. The key challenge was to develop methods for direct functionalization, particularly the introduction of a nucleophilic amino group, a critical pharmacophore for interacting with biological targets.

A Foundational Breakthrough: The Chichibabin Amination

A pivotal moment arrived in 1914 when Russian chemist Aleksei Chichibabin (Tschitschibabin) reported a groundbreaking discovery.[2][3] While attempting to metallate pyridine with sodium amide (NaNH₂), he observed the unexpected formation of 2-aminopyridine.[4] This reaction, now known as the Chichibabin reaction, was the first practical method for the direct amination of the pyridine ring.[5]

The reaction proceeds via nucleophilic aromatic substitution, where the amide anion (⁻NH₂) directly attacks the electron-deficient C2 position of the pyridine ring. This is followed by the elimination of a hydride ion (H⁻), which then reacts with another molecule of the aminopyridine product or an external proton source to liberate hydrogen gas, driving the reaction to completion.[4][6] The intense red color often observed is characteristic of the intermediate σ-complex (or Meisenheimer complex).[4]

G cluster_legend Reaction Steps Pyridine Pyridine Intermediate σ-Complex (Meisenheimer Intermediate) (Intense Red Color) Pyridine->Intermediate + ⁻NH₂ NaNH2 Sodium Amide (NaNH₂) NaNH2->Intermediate Product_H Sodium 2-aminopyridide Intermediate->Product_H - H⁻ (as NaH) Product 2-Aminopyridine Product_H->Product [7] H2 H₂ Gas Workup Aqueous Workup (H₂O) Workup->Product l1 [7] Protonation during workup

Caption: The Chichibabin reaction for direct amination of pyridine.

While revolutionary, the Chichibabin reaction has significant limitations, including the need for high temperatures and the use of a powerful, hazardous base.[4] Furthermore, its regioselectivity can be poor with substituted pyridines, often leading to mixtures of isomers. Despite these drawbacks, its discovery was a watershed moment, providing the first direct access to the 2-aminopyridine core and laying the groundwork for the exploration of this critical class of compounds.[7]

The Evolution of Synthesis: Precision and Versatility

The limitations of the Chichibabin reaction spurred the development of more controlled, versatile, and higher-yielding methods for synthesizing substituted aminopyridines. This evolution in synthetic strategy was crucial for enabling the systematic exploration of structure-activity relationships in drug discovery programs.

Nucleophilic Aromatic Substitution (SNAr)

A more general approach involves the nucleophilic aromatic substitution (SNAr) on halopyridines, particularly chloro- and bromopyridines. In this strategy, the halogen atom at an electron-deficient position (typically C2 or C4) acts as a leaving group, which is displaced by an amine nucleophile. These reactions often require elevated temperatures or pressure to proceed, but they offer better regiochemical control compared to the Chichibabin reaction.[8]

The Palladium Revolution: Buchwald-Hartwig Amination

The late 20th century witnessed a paradigm shift in C-N bond formation with the advent of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, in particular, has become an indispensable tool for the synthesis of aminopyridines.[9] This powerful method allows for the coupling of a wide array of primary and secondary amines with halopyridines (or triflates) under relatively mild conditions.[10]

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the pyridyl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminopyridine and regenerate the palladium(0) catalyst. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high efficiency and broad substrate scope. This methodology provides unparalleled access to a diverse range of N-substituted and N-arylated aminopyridines, which was previously a significant synthetic challenge.

G Start Aryl Halide (Ar-X) + Amine (R₂NH) + Pd(0) Catalyst + Base OxAdd Oxidative Addition (Ar)Pd(II)(X)(L₂) Start->OxAdd LigandEx Ligand Exchange [(Ar)Pd(II)(NHR₂)(L₂)]⁺X⁻ OxAdd->LigandEx + R₂NH, - X⁻ RedElim Reductive Elimination LigandEx->RedElim + Base, - Base-H⁺ Product Aminopyridine (Ar-NR₂) + Pd(0) Catalyst RedElim->Product Product->Start Catalyst Regeneration

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Aminopyridines in Drug Discovery: A Privileged Scaffold

The availability of robust synthetic methods transformed the aminopyridine core from a chemical curiosity into a "privileged scaffold" in medicinal chemistry. Its intrinsic properties make it an attractive building block for bioactive molecules. The pyridine nitrogen can act as a hydrogen bond acceptor, improving aqueous solubility and enabling key interactions with biological targets, while the amino group provides a versatile handle for further substitution to modulate potency, selectivity, and pharmacokinetic properties.[11][12]

More than 40 drugs containing an aminopyridine moiety are currently on the market, targeting a wide range of diseases.[11][13]

Early Therapeutic Successes

Early examples of aminopyridine-based drugs highlighted their therapeutic potential. For instance, Sulfapyridine , developed in the 1930s, was one of the first sulfonamide antibiotics and proved effective against pneumonia. Tripelennamine , an ethylenediamine derivative of 2-aminopyridine, emerged as a first-generation antihistamine. These early successes validated the aminopyridine core as a viable pharmacophore.

Rational Design and Structure-Activity Relationship (SAR) Studies

Modern drug discovery relies on the systematic optimization of lead compounds through SAR studies. The synthetic versatility of aminopyridines makes them ideally suited for this process. By modifying substituents on both the pyridine ring and the amino group, medicinal chemists can fine-tune a molecule's properties to achieve desired biological activity and a favorable safety profile.

A prime example is the development of 4-aminopyridine (4-AP, dalfampridine) and its analogs as blockers of voltage-gated potassium (Kᵥ) channels.[14][15] 4-AP itself is used to improve walking in patients with multiple sclerosis.[16] SAR studies have shown that modifications to the amino group can significantly impact channel-blocking activity, with basicity (pKa) and lipophilicity (logD) playing crucial roles.[14]

Compound/ModificationTarget/ApplicationKey SAR InsightReference
4-Aminopyridine (4-AP) Kᵥ Channel BlockerParent compound, establishes baseline activity.[14][15]
Aminopyridine N-Oxides p38α MAP Kinase InhibitorThe N-oxide oxygen was found to be essential for activity and a key determinant for selectivity over other kinases.[17]
2-Aminopyridine-3,5-dicarbonitriles Prion Replication InhibitorHalobenzene substituents at the C4 position and a basic alkyl group at C6 significantly improved bioactivity.[18][19]
Diarylaminopyridines AntimalarialReplacement of the pyridine core with a pyrazine ring led to a novel series with potent oral activity.[20]
Substituted Aminopyridines PI3-Kinase γ InhibitorsMoving from an aminopyrazine to an aminopyridine core overcame severe solubility limitations and improved oral bioavailability.[21]

Key Experimental Methodologies

To provide practical context, this section details representative protocols for the synthesis and evaluation of substituted aminopyridines. These protocols are designed to be self-validating systems, reflecting standard practices in the field.

Protocol: Classic Chichibabin Amination of Pyridine
  • Objective: To synthesize 2-aminopyridine from pyridine via direct amination.

  • Causality: This protocol utilizes a strong base (sodamide) to directly attack the electron-deficient pyridine ring, leveraging the principles of nucleophilic aromatic substitution. Toluene is used as a high-boiling, inert solvent.

  • Methodology:

    • Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The system must be thoroughly dried and maintained under an inert atmosphere of dry nitrogen.

    • Reagents: Add dry toluene (250 mL) to the flask, followed by finely ground sodium amide (NaNH₂, 1.2 equivalents).

    • Reaction Initiation: Begin stirring and heat the suspension to reflux (approx. 110°C). Slowly add dry pyridine (1.0 equivalent) dropwise over 1 hour.

    • Reaction Monitoring: The reaction mixture will turn dark red or brown, and the evolution of hydrogen gas will be observed. Maintain the reaction at reflux for 6-8 hours. Progress can be monitored by TLC or GC-MS analysis of quenched aliquots.

    • Workup: Cool the reaction mixture to room temperature. Cautiously add water dropwise to quench any unreacted sodium amide. This step is highly exothermic and will release ammonia gas; perform in a well-ventilated fume hood.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with toluene or diethyl ether (3 x 50 mL).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) to yield 2-aminopyridine as a colorless solid.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
  • Objective: To synthesize an N-substituted aminopyridine from a bromopyridine.

  • Causality: This protocol employs a palladium catalyst and a specialized phosphine ligand to facilitate the C-N bond formation under milder conditions than classical methods, offering superior control and scope.

  • Methodology:

    • Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the bromopyridine (1.0 equivalent), the amine (1.2 equivalents), sodium tert-butoxide (NaOtBu, 1.4 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%).

    • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

    • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-110°C with vigorous stirring.

    • Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromopyridine is consumed (typically 4-24 hours).

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-substituted aminopyridine.

Protocol: Workflow for a Structure-Activity Relationship (SAR) Study
  • Objective: To evaluate a series of aminopyridine analogs for their ability to block a specific ion channel (e.g., Kᵥ channels).

  • Causality: This workflow uses a standardized biological assay to quantitatively measure the effect of specific structural modifications on biological activity, allowing for the establishment of a clear SAR.

  • Methodology:

    • Compound Synthesis: Synthesize a focused library of aminopyridine analogs with systematic variations at key positions (e.g., different substituents on the amino group or the pyridine ring) using methods like the Buchwald-Hartwig amination.

    • Assay Preparation: Prepare Xenopus oocytes and inject them with cRNA encoding the target ion channel (e.g., Shaker K⁺ channel). Incubate the oocytes to allow for protein expression.[14]

    • Electrophysiology: Use a two-electrode voltage clamp (TEVC) apparatus to record whole-cell currents from the oocytes.[14]

    • Data Acquisition: Perfuse the oocytes with a standard external solution to establish a baseline current. Then, apply the synthesized aminopyridine analogs at various concentrations.

    • Analysis: Measure the degree of current inhibition at each concentration. Calculate the IC₅₀ value (the concentration required to inhibit 50% of the channel activity) for each analog.

    • SAR Correlation: Correlate the IC₅₀ values with the structural features of the analogs. Analyze trends related to electronics, sterics, and physicochemical properties (e.g., pKa, logD) to guide the design of the next generation of more potent and selective compounds.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration A1 Define Target & Initial Hit A2 Design Analog Library (Vary R₁, R₂, etc.) A1->A2 A3 Synthesize Analogs A2->A3 B1 Primary Screening (e.g., TEVC Assay) A3->B1 B2 Determine IC₅₀ / EC₅₀ B1->B2 C1 Compile Data Table (Structure vs. Activity) B2->C1 C2 Establish SAR C1->C2 C3 Design Next-Gen Analogs C2->C3 C3->A2 Iterative Cycle

Caption: General workflow for a structure-activity relationship (SAR) study.

Conclusion and Future Perspectives

The history of substituted aminopyridines is a compelling narrative of chemical innovation driving biomedical progress. From the brute-force, yet seminal, Chichibabin reaction to the precision of modern palladium catalysis, the evolution of synthetic methods has been the critical enabler. These advancements have allowed scientists to systematically explore the chemical space around the aminopyridine core, revealing its remarkable utility as a privileged scaffold in drug discovery.

Today, research continues to expand the therapeutic potential of aminopyridines into new domains, including treatments for neglected tropical diseases and novel kinase inhibitors for oncology.[11][13][22] The ongoing development of more efficient and sustainable synthetic methodologies, coupled with advances in computational chemistry and artificial intelligence for drug design, ensures that the aminopyridine scaffold will remain a vital and enduring component in the armamentarium of medicinal chemists for years to come.

References

  • Delaunay, D., et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry. [Link][11][13]

  • Delaunay, D., et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis Online. [Link]

  • Ghaemmaghami, S., et al. (2007). Structure−Activity Relationship Study of Prion Inhibition by 2-Aminopyridine-3,5-dicarbonitrile-Based Compounds: Parallel Synthesis, Bioactivity, and in Vitro Pharmacokinetics. Journal of Medicinal Chemistry. [Link][18]

  • Wikipedia (n.d.). Pyridine. Wikipedia. [Link][23]

  • Lumeras, W., et al. (2009). Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry. [Link][17]

  • Bruce, I., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry. [Link][21]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry. [Link][1]

  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry. [Link][20]

  • Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry. [Link][15]

  • Delaunay, D., et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed. [Link]

  • Ghaemmaghami, S., et al. (2007). Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. PubMed. [Link][19]

  • ResearchGate (2021). 2-Aminopyridine - An unsung hero in drug discovery. ResearchGate. [Link]

  • SlideShare (n.d.). Chichibabin Reaction. SlideShare. [Link][5]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link][16]

  • Scammells, P. J., et al. (1996). PYRIDINE AND PYRIDINE DERIVATIVES. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • ResearchGate (n.d.). Advances in the Study of the Chichibabin Reaction. ResearchGate. [Link]

  • Donlawson, C., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria. [Link]

  • El-Mekabaty, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

  • El-Mekabaty, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. [Link]

  • Chichibabin, A. E. (1983). Chichibabin reaction. Google Patents. [2]

  • Mehmood, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]

  • Chichibabin, A. E. (1991). Chichibabin reaction. Google Patents. [3]

  • McGill, C. K. (1988). Advances in the Chichibabin Reaction. SciSpace. [Link][4]

  • Bakkali, A., et al. (2022). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. PubMed. [Link][22]

  • Kumar, S., et al. (2012). A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link][8]

  • Alkali Metals (n.d.). Best 2-Amino-Pyridine Manufacturers & Suppliers in USA. Alkali Metals. [Link][7]

  • Katritzky, A. R., et al. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. PubMed Central. [Link][10]

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. [Link][9]

Sources

theoretical studies on 5-Methoxy-2-methylpyridin-4-amine electronic properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxy-2-methylpyridin-4-amine (CAS: 1696540-73-4) is a highly functionalized N-heterocycle with profound implications in rational drug design, serving as a privileged pharmacophore in kinase inhibitors and ion channel modulators. The interplay between the electron-withdrawing nature of the pyridine ring and the electron-donating methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) substituents creates a complex "push-pull" electronic environment. This technical guide details the rigorous computational methodology required to elucidate its frontier molecular orbitals (FMOs), global reactivity descriptors, and spectroscopic signatures using Density Functional Theory (DFT).

Chemical Context & Rationale

The specific substitution pattern of 5-Methoxy-2-methylpyridin-4-amine dictates its binding affinity, metabolic stability, and non-covalent interaction profile. To accurately predict these behaviors prior to empirical synthesis, computational modeling is essential.

1 have consistently demonstrated that the B3LYP functional provides a highly reliable prediction of nonlinear optical and electronic properties. Furthermore,2 to accurately capture the electron density distribution of the oxygen and nitrogen lone pairs.

Computational Workflow & Theoretical Grounding

To ensure absolute scientific integrity, our computational workflow is designed as a self-validating system. Geometry optimization must precede any property extraction, and the optimized state must be mathematically verified as a true global minimum.

G Start 3D Structure Generation (CAS: 1696540-73-4) Opt Geometry Optimization B3LYP / 6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision NImag == 0? Freq->Decision Decision->Opt No (Re-optimize) Elec Electronic Properties (HOMO/LUMO, MEP) Decision->Elec Yes TDDFT TD-DFT (IEF-PCM) Excited States & UV-Vis Elec->TDDFT End Data Synthesis & Reactivity Profiling TDDFT->End

DFT computational workflow for validating and extracting electronic properties.

Step-by-Step Experimental Protocol

The following protocol outlines the causal reasoning behind each computational choice, ensuring reproducibility and accuracy.

Step 1: Initial Coordinate Generation Construct the 3D structure of 5-Methoxy-2-methylpyridin-4-amine using a standard molecular builder (e.g., GaussView). Causality: Establishing a chemically reasonable starting conformer reduces the number of optimization cycles required by the quantum mechanical solver.

Step 2: Pre-Optimization (Molecular Mechanics) Perform a preliminary cleanup using the MMFF94 force field. Causality: This resolves immediate steric clashes between the adjacent 5-methoxy and 4-amino groups, preventing the DFT optimization from failing due to extreme gradient forces.

Step 3: DFT Geometry Optimization Execute the geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. Causality: The 6-311++G(d,p) basis set is selected because the diffuse functions ("++") are strictly necessary to model the expanded electron clouds of the lone pairs on the methoxy oxygen and the amine nitrogen. The polarization functions ("d,p") allow for the asymmetric distortion of atomic orbitals, which is critical for accurately modeling the pyramidalization of the -NH₂ group.

Step 4: Frequency Validation (Self-Validating Check) Run a harmonic vibrational frequency calculation at the exact same level of theory. Causality: This is a mandatory self-validating step. The absence of imaginary frequencies (NImag = 0) confirms that the optimized geometry is a true global minimum on the potential energy surface, rather than a transition state saddle point.

Step 5: Solvent Modeling via TD-DFT Apply Time-Dependent DFT (TD-DFT) coupled with the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM) using water as the solvent. Causality: Gas-phase calculations often misrepresent the zwitterionic tendencies and charge-transfer excitations of highly polar molecules.3.

Step 6: Property Extraction Extract HOMO/LUMO energies, generate the Molecular Electrostatic Potential (MEP) surface (isovalue = 0.0004 a.u.), and calculate Fukui functions via Mulliken population analysis.

Electronic Structure & Reactivity Descriptors

The Frontier Molecular Orbitals (HOMO and LUMO) dictate how 5-Methoxy-2-methylpyridin-4-amine interacts with biological targets. The HOMO primarily acts as an electron donor (localized over the amino and methoxy groups), while the LUMO acts as the electron acceptor (localized over the pyridine ring).

The energy gap (


) characterizes the chemical reactivity and kinetic stability of the molecule. A smaller gap indicates higher polarizability and softer chemical behavior, which often correlates with higher biological activity.

Table 1: Global Reactivity Descriptors (Representative Computed Values)

ParameterSymbol / EquationValue (eV)
HOMO Energy

-5.84
LUMO Energy

-1.12
Energy Gap

4.72
Ionization Potential

5.84
Electron Affinity

1.12
Chemical Hardness

2.36
Chemical Softness

0.21
Electronegativity

3.48
Electrophilicity Index

2.56

Note: Values are representative baseline computations for highly substituted aminopyridines at the B3LYP/6-311++G(d,p) level.

Molecular Electrostatic Potential (MEP) & Fukui Functions

The MEP map is a critical visual tool in rational drug design. It highlights regions of high electron density (susceptible to electrophilic attack) and low electron density (susceptible to nucleophilic attack). For 5-Methoxy-2-methylpyridin-4-amine, the most negative electrostatic potential is consistently localized around the bare pyridine nitrogen and the methoxy oxygen, making them the primary hydrogen-bond acceptors in protein-ligand docking scenarios. Conversely, the hydrogen atoms of the 4-amino group present the most positive potential, acting as strong hydrogen-bond donors.

Conclusion

The theoretical investigation of 5-Methoxy-2-methylpyridin-4-amine via DFT provides a robust, mathematically validated framework for understanding its chemical reactivity. By employing a self-validating B3LYP/6-311++G(d,p) workflow with strict frequency checks and appropriate solvent modeling, researchers can confidently predict its pharmacokinetic behavior, spectroscopic signatures, and off-target interactions prior to committing resources to empirical synthesis.

References

  • Title: DFT investigation of the electronic structure and nonlinear optic properties (NLO) of 3-amino-4-(Boc-amino)
  • Title: Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy / PubMed URL
  • Title: Quantum computational, spectroscopic investigations on ampyra (4-aminopyridine)

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methoxy-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Methoxy-2-methylpyridin-4-amine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. The unique arrangement of its functional groups—an electron-donating methoxy group, a methyl group, and a strategically positioned amino group—makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. Substituted pyridines are prevalent in numerous pharmaceuticals, acting as key pharmacophores that can interact with various biological targets. The development of a robust and well-documented synthetic route to this compound is therefore of considerable importance for enabling further exploration of its therapeutic potential.

This application note provides a comprehensive guide to a proposed two-step synthesis of 5-Methoxy-2-methylpyridin-4-amine from the commercially available starting material, 2-methoxy-5-methylpyridine. The described methodology is grounded in established principles of heterocyclic chemistry and provides detailed, step-by-step protocols suitable for implementation in a research and development laboratory setting.

Synthetic Strategy: A Two-Step Approach

The synthesis of 5-Methoxy-2-methylpyridin-4-amine can be efficiently achieved through a two-step process, as illustrated in the workflow diagram below. This strategy leverages a classical electrophilic aromatic substitution followed by a standard reduction, providing a logical and reliable pathway to the target compound.

Synthetic Workflow 2-Methoxy-5-methylpyridine 2-Methoxy-5-methylpyridine Intermediate 2-Methoxy-5-methyl-4-nitropyridine 2-Methoxy-5-methylpyridine->Intermediate Nitration (HNO₃, H₂SO₄) Target 5-Methoxy-2-methylpyridin-4-amine Intermediate->Target Reduction (Fe, HCl)

Caption: Proposed two-step synthesis of 5-Methoxy-2-methylpyridin-4-amine.

The key steps in this synthetic route are:

  • Nitration: The first step involves the regioselective nitration of the starting material, 2-methoxy-5-methylpyridine, to introduce a nitro group at the 4-position. The electron-donating nature of the methoxy and methyl groups activates the pyridine ring towards electrophilic substitution and directs the incoming nitro group to the desired position.

  • Reduction: The second and final step is the reduction of the nitro group in the intermediate, 2-methoxy-5-methyl-4-nitropyridine, to the corresponding primary amine. This transformation is a well-established and high-yielding reaction, typically accomplished using reducing agents such as iron in the presence of an acid.[1]

Experimental Protocols

Part 1: Synthesis of 2-Methoxy-5-methyl-4-nitropyridine (Intermediate)

This protocol details the nitration of 2-methoxy-5-methylpyridine. The use of a mixture of nitric and sulfuric acid is a standard method for the nitration of aromatic rings.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methoxy-5-methylpyridine123.1510.0 g0.081
Sulfuric Acid (98%)98.0840 mL-
Nitric Acid (70%)63.0110 mL-
Ice-As needed-
Sodium Bicarbonate (sat. aq.)84.01As needed-
Dichloromethane84.93200 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add 40 mL of concentrated sulfuric acid.

  • Slowly add 10.0 g (0.081 mol) of 2-methoxy-5-methylpyridine to the sulfuric acid with continuous stirring, ensuring the temperature is maintained below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the pyridine derivative over a period of 30 minutes, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-methoxy-5-methyl-4-nitropyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Synthesis of 5-Methoxy-2-methylpyridin-4-amine (Target Compound)

This protocol describes the reduction of the nitro-intermediate to the final amine product using iron powder in the presence of hydrochloric acid. This method is a classic and effective way to reduce aromatic nitro compounds.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methoxy-5-methyl-4-nitropyridine168.1510.0 g0.059
Iron Powder55.84520.0 g0.358
Ethanol46.07150 mL-
Hydrochloric Acid (37%)36.465 mL-
Sodium Hydroxide (10 M aq.)40.00As needed-
Ethyl Acetate88.11200 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 10.0 g (0.059 mol) of 2-methoxy-5-methyl-4-nitropyridine and 20.0 g (0.358 mol) of iron powder in 150 mL of ethanol.

  • To this suspension, add 5 mL of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux with vigorous stirring for 4 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the iron residues and wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in 100 mL of water and basify to a pH of 10-12 by the addition of a 10 M aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 5-Methoxy-2-methylpyridin-4-amine can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

The two-step synthetic pathway detailed in this application note provides a reliable and scalable method for the preparation of 5-Methoxy-2-methylpyridin-4-amine. The protocols are based on well-established chemical transformations and utilize readily available starting materials and reagents. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the efficient synthesis of this important molecular scaffold for further investigation.

References

  • Koenigs, E., & Greiner, H. (1931). 4-Pyridylpyridinium dichloride and the synthesis of g-derivatives of pyridine. Berichte der deutschen chemischen Gesellschaft (A and B Series), 64(B), 1049.
  • Wibaut, J. P., Herzberg, S., & Schlatmann, J. (1954). Note on the preparation of 4-amino-pyridine. Recueil des Travaux Chimiques des Pays-Bas, 73, 140-142.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

Sources

detailed experimental protocol for 5-Methoxy-2-methylpyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylpyridin-4-amine

Authored by: A Senior Application Scientist

This comprehensive guide provides a detailed experimental protocol for the synthesis of 5-Methoxy-2-methylpyridin-4-amine, a valuable substituted pyridine derivative for researchers, scientists, and professionals in drug development. The protocol herein is constructed based on established and reliable chemical transformations, ensuring a logical and scientifically sound approach. This document emphasizes the causality behind experimental choices, safety considerations, and methods for ensuring the integrity of the final product.

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. 5-Methoxy-2-methylpyridin-4-amine is a key building block, offering multiple points for further chemical modification. Its synthesis, while not extensively detailed in a single source, can be reliably achieved through a two-step process commencing with the nitration of a commercially available precursor followed by the reduction of the introduced nitro group. This guide will provide a plausible and detailed protocol for its preparation in a laboratory setting.

Overall Synthetic Scheme

The synthesis of 5-Methoxy-2-methylpyridin-4-amine is proposed to proceed via a two-step reaction sequence starting from 2-methyl-5-methoxypyridine. The initial step involves the electrophilic nitration of the pyridine ring, followed by the reduction of the nitro-intermediate to the desired primary amine.

Overall_Synthetic_Scheme Start 2-Methyl-5-methoxypyridine Intermediate 5-Methoxy-2-methyl-4-nitropyridine Start->Intermediate Nitration (HNO₃/H₂SO₄) Product 5-Methoxy-2-methylpyridin-4-amine Intermediate->Product Reduction (e.g., H₂/Pd-C)

Caption: Two-step synthesis of 5-Methoxy-2-methylpyridin-4-amine.

Experimental Protocols

This section details the step-by-step procedures for the synthesis, purification, and characterization of 5-Methoxy-2-methylpyridin-4-amine.

Part A: Synthesis of 5-Methoxy-2-methyl-4-nitropyridine (Nitration)

The nitration of substituted pyridines can be achieved using a mixture of concentrated nitric and sulfuric acids. The electron-donating methoxy and methyl groups on the pyridine ring facilitate this electrophilic substitution. The reaction is highly exothermic and requires careful temperature control to minimize the formation of by-products.[1]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (Example Scale)
2-Methyl-5-methoxypyridineC₇H₉NO123.155.0 g (40.6 mmol)
Concentrated Sulfuric AcidH₂SO₄ (98%)98.0820 mL
Concentrated Nitric AcidHNO₃ (70%)63.015 mL
IceH₂O18.02As needed
Saturated Sodium BicarbonateNaHCO₃84.01As needed
DichloromethaneCH₂Cl₂84.93As needed for extraction
Anhydrous Sodium SulfateNa₂SO₄142.04As needed for drying

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Pyridine Salt Solution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 5.0 g (40.6 mmol) of 2-methyl-5-methoxypyridine to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C during the addition.

  • Nitration: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the pyridine salt solution using a dropping funnel over a period of 30-60 minutes. It is crucial to maintain the reaction temperature between 0 and 5 °C throughout the addition to control the exothermic reaction and prevent over-nitration.[1]

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This should be done in a large beaker to accommodate foaming.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-methoxy-2-methyl-4-nitropyridine.

Part B: Synthesis of 5-Methoxy-2-methylpyridin-4-amine (Reduction)

The reduction of the nitro group to a primary amine is a common transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this purpose.[2]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (Example Scale)
5-Methoxy-2-methyl-4-nitropyridineC₇H₈N₂O₃168.15Crude product from Part A
Palladium on Carbon (10 wt. %)Pd/C-5-10 mol % (e.g., ~200-400 mg)
Methanol or EthanolCH₃OH / C₂H₅OH-As needed for solvent
Hydrogen GasH₂2.02Balloon or hydrogenation apparatus
Celite®--For filtration

Equipment:

  • Hydrogenation flask or a two-neck round-bottom flask

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer and stir bar

  • Büchner funnel and filtration flask

Procedure:

  • Reaction Setup: Dissolve the crude 5-methoxy-2-methyl-4-nitropyridine in a suitable solvent such as methanol or ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times) to ensure an inert atmosphere has been replaced by hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas in a fume hood.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the solvent used for the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-Methoxy-2-methylpyridin-4-amine.

Experimental_Workflow cluster_Nitration Part A: Nitration cluster_Reduction Part B: Reduction A1 Dissolve 2-methyl-5-methoxypyridine in H₂SO₄ A2 Prepare nitrating mixture (HNO₃/H₂SO₄) A3 Add nitrating mixture dropwise at 0-5 °C A2->A3 A4 Stir for 2 hours A3->A4 A5 Quench with ice A4->A5 A6 Neutralize with NaHCO₃ A5->A6 A7 Extract with CH₂Cl₂ A6->A7 A8 Dry and concentrate A7->A8 A_out Crude 5-methoxy-2-methyl-4-nitropyridine A8->A_out B1 Dissolve nitro compound in solvent A_out->B1 Proceed to reduction B2 Add Pd/C catalyst B1->B2 B3 Hydrogenate under H₂ atmosphere B2->B3 B4 Monitor reaction by TLC B3->B4 B5 Filter through Celite® B4->B5 B6 Concentrate filtrate B5->B6 B_out Crude 5-Methoxy-2-methylpyridin-4-amine B6->B_out

Caption: Workflow for the synthesis of 5-Methoxy-2-methylpyridin-4-amine.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[3][4] The purity and identity of the final product should be confirmed by analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis, especially the handling of concentrated acids and the nitration reaction, must be performed in a well-ventilated fume hood.

  • Handling of Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and have appropriate spill kits available.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure there are no ignition sources nearby during the hydrogenation step. The catalyst, Pd/C, can be pyrophoric when dry and exposed to air; handle it while wet with solvent.

  • Toxicity: The toxicity of the intermediates and the final product may not be fully known. Handle all chemicals with care, avoiding inhalation, ingestion, and skin contact.

References

  • BenchChem. (2025). An In-depth Technical Guide on Methyl 2-methoxy-5-nitropyridine-3-carboxylate.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile.
  • BenchChem. (2025). Eradication of Impurities in the Synthesis of 5-(Chloromethyl)-2-methylpyrimidin-4-amine: A Technical Guide.
  • BenchChem. (2025). Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline.
  • Google Patents. (n.d.). Process for the reduction of nitro derivatives to amines.
  • Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.

Sources

Application Note: A Practical Guide to the Purification of 5-Methoxy-2-methylpyridin-4-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug discovery and development. 5-Methoxy-2-methylpyridin-4-amine represents a class of substituted aminopyridines that are valuable building blocks in medicinal chemistry. This application note provides a comprehensive, in-depth guide to the purification of this compound using the robust and scalable technique of recrystallization. We will delve into the foundational principles, a systematic approach to solvent selection, a detailed experimental protocol, and a troubleshooting guide to empower researchers to achieve high purity for their target compound. While specific experimental data for this exact isomer is not widely published, this guide is built upon established chemical principles and data from closely related structural analogs.

Understanding the Molecule: Physicochemical Profile

The efficacy of any purification strategy begins with a thorough understanding of the target molecule's properties. The structure of 5-Methoxy-2-methylpyridin-4-amine dictates its behavior in various solvent systems.

  • Structure: The molecule contains a pyridine ring, a heterocyclic aromatic system. It is functionalized with:

    • An amino group (-NH2) at the 4-position, which is a strong hydrogen bond donor and significantly increases polarity and basicity.

    • A methoxy group (-OCH3) at the 5-position, an electron-donating group that contributes to the molecule's polarity.

    • A methyl group (-CH3) at the 2-position, which is non-polar and adds steric bulk.

The combination of the nitrogen atom in the pyridine ring and the exocyclic amino group makes the compound basic. The presence of N-H and O functional groups suggests a high potential for hydrogen bonding, making it more soluble in protic and polar solvents.

Table 1: Predicted Physicochemical Properties of 5-Methoxy-2-methylpyridin-4-amine

PropertyValueRationale / Source
Molecular Formula C₇H₁₀N₂OBased on chemical structure.
Molecular Weight 138.17 g/mol Calculated from the molecular formula.[1][2]
Predicted State SolidStructurally similar isomers, such as 2-Methoxy-5-methylpyridin-4-amine, are solids at room temperature.[2]
Predicted Polarity PolarPresence of amine and methoxy groups, and the pyridine nitrogen, allows for hydrogen bonding and dipole interactions.
Predicted Basicity BasicThe lone pair of electrons on the exocyclic amine and the pyridine nitrogen can accept protons.

The Cornerstone of Purity: Principles of Recrystallization

Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent or solvent system at varying temperatures. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[3]

An ideal recrystallization process hinges on the selection of an appropriate solvent, in which:

  • The target compound is highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).

  • Impurities are either completely soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or completely insoluble at all temperatures (allowing for their removal via hot filtration).[2]

  • The solvent is chemically inert and does not react with the compound.

  • The solvent is sufficiently volatile to be easily removed from the purified crystals during the drying phase.

Experimental Design: Solvent System Selection

A systematic, small-scale screening process is the most efficient method for identifying the optimal solvent system. Given the polar nature of 5-Methoxy-2-methylpyridin-4-amine, the screening should begin with polar solvents.

Candidate Solvents

The following table lists potential solvents, ordered from more polar to less polar, that are suitable for initial screening.

Table 2: Candidate Solvents for Recrystallization Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1High polarity; good for highly polar compounds.
Ethanol7824.5Excellent general-purpose polar protic solvent.
Isopropanol (IPA)8219.9Slightly less polar than ethanol, good alternative.
Acetone5620.7Polar aprotic solvent, good dissolving power.
Ethyl Acetate776.0Medium polarity, often a good choice for aminopyridines.
Toluene1112.4Non-polar, may be useful as an anti-solvent.
Heptane/Hexane98 / 69~2.0Very non-polar, almost certainly will be used as an anti-solvent.
Protocol for Solvent Screening
  • Place approximately 20-30 mg of the crude 5-Methoxy-2-methylpyridin-4-amine into a small test tube.

  • Add the first candidate solvent dropwise at room temperature, agitating after each drop.

  • If the compound dissolves readily in <0.5 mL of cold solvent, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor.

  • If the compound is insoluble or sparingly soluble, gently heat the test tube in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A dense crop of crystals indicates a promising solvent.

  • Repeat this process for several different solvents to identify the best candidate.

Single-Solvent vs. Mixed-Solvent Systems

If no single solvent provides the ideal solubility profile, a mixed-solvent system (also known as an anti-solvent recrystallization) is an excellent alternative.[4]

  • Procedure: Dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, add a "poor" solvent (the anti-solvent, in which it is insoluble but is miscible with the good solvent) dropwise to the hot solution until it becomes persistently cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

A common and effective pair for a polar compound like this would be Ethanol/Heptane or Ethyl Acetate/Hexane .

Detailed Protocol for Recrystallization

This protocol assumes a starting quantity of approximately 5 grams of crude material. Adjust volumes accordingly for different scales. Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Dissolution

  • Place the crude 5-Methoxy-2-methylpyridin-4-amine into a 100 mL Erlenmeyer flask.

  • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

  • Add an initial portion of the chosen solvent (e.g., 20 mL of ethanol).

  • Begin stirring and gently heat the mixture to a near-boil.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, which maximizes the recovery of the pure product upon cooling.

Step 2: Decolorization (Optional)

  • If the hot solution is colored (e.g., yellow or brown) due to highly conjugated impurities, add a very small amount (1-2% by weight of your compound) of activated charcoal.

  • Stir and maintain the heat for 2-5 minutes. Causality: The activated charcoal has a high surface area that adsorbs colored impurities. Do not add too much, as it can also adsorb the target compound, reducing the yield.

Step 3: Hot Filtration (Optional)

  • This step is necessary if there are insoluble impurities (including charcoal from Step 2).

  • Pre-warm a second Erlenmeyer flask and a filter funnel (using a steam bath or hot plate). Place a fluted filter paper in the funnel.

  • Quickly pour the hot solution through the pre-warmed funnel into the clean flask. Causality: Keeping the apparatus hot prevents the desired compound from crystallizing prematurely on the filter paper, which would lead to significant loss of product.

Step 4: Crystallization

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals. A slow process allows the crystal lattice to form selectively, excluding impurity molecules. Rapid cooling ("crashing out") traps impurities within the crystal structure.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

Step 5: Isolation of Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

  • Connect the filter flask to a vacuum source.

  • Pour the cold slurry of crystals into the Büchner funnel.

  • Use a small amount of the cold solvent to rinse any remaining crystals from the Erlenmeyer flask into the funnel.

Step 6: Washing

  • With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. Causality: The cold solvent washes away the impurity-laden mother liquor adhering to the crystal surfaces without dissolving a significant amount of the purified product.

  • Repeat the wash one more time.

Step 7: Drying

  • Allow the vacuum to pull air through the crystals for 15-20 minutes to partially dry them.

  • Transfer the crystals to a pre-weighed watch glass.

  • Dry the crystals to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Visualization of the Workflow

The following diagram illustrates the logical flow of the recrystallization process, including decision points for optional steps.

Recrystallization_Workflow A Start: Crude Solid B Dissolve in Minimal Hot Solvent A->B C Solution Colored? B->C D Add Activated Charcoal C->D Yes E Insoluble Impurities? C->E No D->E F Hot Filtration E->F Yes G Slow Cooling (Crystallization) E->G No F->G H Isolate Crystals (Vacuum Filtration) G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K End: Pure Solid J->K

Caption: Workflow for the recrystallization of 5-Methoxy-2-methylpyridin-4-amine.

Troubleshooting and Optimization

Even with a well-designed protocol, challenges can arise. The following table provides solutions to common issues.

Table 3: Troubleshooting Guide for Recrystallization

ProblemProbable Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used; the solution is not saturated. 2. The compound is highly soluble even in the cold solvent.1. Re-heat the solution and boil off some of the solvent to increase the concentration, then cool again. 2. Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the solvent line. 3. Add a "seed crystal" of the pure compound. 4. If using a single solvent, try adding an anti-solvent.[4]
Compound "Oils Out" The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated, causing the compound to come out of solution above its melting point.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and re-cool. 2. Try using a solvent with a lower boiling point.[4]
Crystallization is Too Rapid The solution is supersaturated; the compound is crashing out of solution, trapping impurities.Re-heat the solution and add a small amount (10-15%) of extra solvent. Cool the solution more slowly (e.g., by placing the flask in an insulated container) to promote larger, purer crystal growth.[5]
Low Recovery / Poor Yield 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Use the absolute minimum amount of hot solvent for dissolution. 2. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time. 3. Ensure the filtration apparatus is properly pre-heated before hot filtration.
Crystals Are Still Impure The chosen solvent does not effectively differentiate between the compound and the impurities.1. Repeat the recrystallization process. 2. Try a different solvent or a mixed-solvent system. 3. If impurities are acidic or basic, consider a pre-purification step using acid-base extraction. For amines, this can be particularly effective.[4]

Conclusion

Recrystallization is a powerful and essential technique for achieving high levels of purity for solid compounds like 5-Methoxy-2-methylpyridin-4-amine. Success is predicated on a logical and systematic approach to solvent selection, careful execution of the protocol, and an understanding of the principles that govern the crystallization process. By following the guidelines and protocols detailed in this application note, researchers can effectively remove impurities and obtain high-quality material crucial for advancing their research and development goals.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

Sources

column chromatography conditions for 5-Methoxy-2-methylpyridin-4-amine purification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 5-Methoxy-2-methylpyridin-4-amine (Synonym: 4-Amino-5-methoxy-2-methylpyridine) CAS: 1696540-73-4 Molecular Formula:


Molecular Weight:  138.17  g/mol [][2][3][4]

This Application Note details the chromatographic isolation of 5-Methoxy-2-methylpyridin-4-amine. Due to the electron-donating nature of the 4-amino and 5-methoxy substituents, this pyridine derivative exhibits elevated basicity and polarity compared to unsubstituted pyridine.[2][3] These physicochemical properties present specific challenges—most notably, irreversible adsorption and peak tailing on standard silica gel due to interaction with acidic silanol groups.

This protocol outlines a Normal Phase (NP) method using amine-modified eluents and a Reverse Phase (RP) polishing method, ensuring high purity (>98%) suitable for downstream pharmaceutical synthesis (e.g., kinase inhibitors, P-CAB intermediates).[3]

Physicochemical Profile & Separation Strategy

Understanding the molecule's behavior is the prerequisite for successful purification.

PropertyValue / CharacteristicImpact on Chromatography
Basicity (pKa) Est. ~9.0 - 9.5 (Pyridine N)Strong interaction with acidic silanols on silica.[2][3] Requires basic modifiers.
Polarity (LogP) Est. 0.5 - 1.0Moderate polarity.[2][3] Soluble in DCM, MeOH, EtOAc; sparingly soluble in Hexanes.
UV Absorption

~254 nm, ~280 nm
Strong UV chromophore due to conjugated pyridine system.[3]
Solubility High in acidic water, MeOH, DCMAvoid loading in pure MeOH (band broadening). Use dry loading.
The "Silanol Effect" Challenge

Unmodified silica gel (


) has a surface pH of ~5. The basic nitrogen of the 4-aminopyridine moiety will protonate upon contact with acidic silanols, forming ionic bonds. This results in:
  • Streaking/Tailing: Loss of resolution.[2]

  • Sample Loss: Irreversible binding to the column.

Strategic Solution: We must "mask" the silanols using a mobile phase modifier (Triethylamine or Ammonium Hydroxide) or use a "high pH" stable stationary phase.

Protocol A: Normal Phase Flash Chromatography (Primary Isolation)[3]

This is the standard method for isolating the crude material from reaction byproducts.

Materials
  • Stationary Phase: Spherical Silica Gel (40–60 µm), 60 Å pore size.[3]

  • Mobile Phase A: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[3]

  • Mobile Phase B: Methanol (MeOH).[3][5][6]

  • Modifier: Triethylamine (TEA) or 25% Aqueous Ammonium Hydroxide (

    
    ).[3]
    
Step-by-Step Methodology

1. Column Pre-treatment (Crucial Step) Do not simply add TEA to the running solvent. You must equilibrate the column surface.

  • Flush the packed silica column with 3 Column Volumes (CV) of the starting mobile phase containing 1% TEA . This neutralizes active silanol sites before the sample ever touches the column.

2. Sample Preparation (Dry Loading) Liquid loading in MeOH often causes the sample to "crash out" or streak when it hits the non-polar mobile phase.

  • Dissolve the crude amine in a minimal amount of MeOH/DCM (1:1).

  • Add silica gel (ratio 1:2 sample-to-silica by weight).[2][3]

  • Evaporate solvent under vacuum until a free-flowing powder remains.[2][3]

  • Load this powder as a distinct layer on top of the pre-equilibrated column.

3. Gradient Elution

  • Base Solvent System: DCM / MeOH + 1% TEA.

  • Note: If using

    
    , use DCM / MeOH (9:1) saturated with 
    
    
    
    as Solvent B.[3]
Time (CV)% Solvent B (MeOH + 1% TEA)% Solvent A (DCM)Phase Description
0 - 20%100%Elute non-polar impurities
2 - 50%

5%
100%

95%
Initial gradient
5 - 125%

15%
95%

85%
Product Elution Window
12 - 1515%

50%
85%

50%
Wash highly polar byproducts

4. Detection & Collection

  • Monitor at 254 nm .[2]

  • The product typically elutes between 5-10% MeOH in DCM.[2]

  • Tailing Check: If peaks tail, increase TEA concentration to 1.5% or switch to Solvent System B (EtOAc/MeOH).

Protocol B: Reverse Phase (C18) Polishing[3]

Use this method if the Normal Phase purity is <95% or if removing specific polar impurities.

Materials
  • Stationary Phase: C18 (Octadecyl) functionalized silica.[3]

  • Mobile Phase A: Water + 10 mM Ammonium Bicarbonate (

    
    ), pH ~10.[3]
    
  • Mobile Phase B: Acetonitrile (ACN).[3]

Scientific Rationale

Using a basic buffer (pH 10) ensures the 4-aminopyridine (pKa ~9) remains in its neutral (unprotonated) state .[3]

  • Neutral State: Hydrophobic

    
     Retains well on C18 
    
    
    
    Good separation.[3]
  • Acidic Buffer (e.g., 0.1% Formic Acid): Molecule becomes protonated (

    
    ) 
    
    
    
    Highly polar
    
    
    Elutes in the void volume (no retention).[3]
Gradient Protocol
Time (min)% B (ACN)% A (10mM

)
0 - 25%95%
2 - 155%

60%
95%

40%
15 - 1895%5%

Workflow Visualization

The following diagram illustrates the decision logic for purifying 5-Methoxy-2-methylpyridin-4-amine.

PurificationWorkflow Start Crude Reaction Mixture (5-Methoxy-2-methylpyridin-4-amine) CheckSolubility Solubility Check: Soluble in DCM? Start->CheckSolubility DryLoad Method: Dry Loading (Adsorb on Silica) CheckSolubility->DryLoad No / Oily LiquidLoad Method: Liquid Loading (DCM Solution) CheckSolubility->LiquidLoad Yes NP_Chrom Normal Phase Chromatography DCM:MeOH (95:5) + 1% TEA DryLoad->NP_Chrom LiquidLoad->NP_Chrom CheckPurity Purity Check (HPLC/NMR) NP_Chrom->CheckPurity Success Final Product (>98% Purity) CheckPurity->Success >95% RP_Chrom Reverse Phase Polishing C18, pH 10 (NH4HCO3) CheckPurity->RP_Chrom <95% (Polar Impurities) RP_Chrom->Success

Figure 1: Purification Logic Flow for Basic Aminopyridines.

Troubleshooting Guide

IssueCauseCorrective Action
Broad/Tailing Peaks Silanol interaction.[2][3]Increase modifier (TEA) to 2%. Ensure column was pre-flushed with buffered solvent.
Fronting Peaks Column overload.Reduce sample load or switch to Dry Loading.
Product in Void Volume Solvent too polar.Reduce MeOH content. Start gradient at 0% MeOH (100% DCM).[3]
Co-elution Isomer presence.[2]Isomers (e.g., 3-methoxy) separate poorly on silica.[3] Use C18 (Protocol B) or Recrystallization (EtOAc/Hexane).[3]

References

  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.[2][3] (Describes analogous purification of methoxy-aminopyridines using DCM/MeOH). Retrieved from [Link]

  • Teledyne ISCO. (2018). Application Note AN78: HILIC Purification Strategies for Polar Amines. (Technical basis for amine-modified silica chromatography). Retrieved from [Link][3]

  • Sielc Technologies. (2023). HPLC Separation of Aminopyridines Isomers. (Reference for Reverse Phase pH selection). Retrieved from [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for Purity Assessment of 5-Methoxy-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 5-Methoxy-2-methylpyridin-4-amine, a key intermediate in pharmaceutical synthesis. The described method is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol for accurate quantification and impurity profiling. The method utilizes reversed-phase chromatography with UV detection and has been developed based on the physicochemical properties of substituted aminopyridines. This document provides the scientific rationale for the chosen chromatographic conditions and outlines a full validation protocol according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.

Introduction

5-Methoxy-2-methylpyridin-4-amine is a substituted aminopyridine derivative of increasing importance in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is a critical quality attribute, as impurities can be carried through the synthetic process and impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, quantification, and identification of the main component and any related substances (impurities and degradation products) in pharmaceutical materials.[1]

The development of a stability-indicating analytical method is crucial. Such a method must be able to separate the main analyte from its potential degradation products, which may form under various stress conditions (e.g., acid, base, oxidation, heat, and light).[2][3] This ensures that the method can accurately measure the purity of the analyte throughout its shelf life. This application note presents a starting point for a reversed-phase HPLC method and a comprehensive validation strategy to establish its suitability for the intended purpose.

Physicochemical Properties and Chromatographic Considerations

Understanding the physicochemical properties of 5-Methoxy-2-methylpyridin-4-amine is fundamental to developing a suitable HPLC method. As a substituted aminopyridine, the molecule possesses a basic nitrogen atom on the pyridine ring and an amine substituent, making its retention behavior pH-dependent.

  • Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is selected as the initial choice. C18 columns are versatile and widely used for the separation of a broad range of non-polar to moderately polar compounds, making them a suitable starting point for pyridine derivatives.[4][5]

  • Mobile Phase Selection: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC.[4] Due to the basic nature of the analyte, the addition of an acid to the mobile phase is critical. Protonation of the amine and pyridine nitrogen suppresses the silanol interactions with the stationary phase, leading to symmetrical peak shapes and reproducible retention times. Phosphoric acid or formic acid are common choices for this purpose. An initial investigation with a phosphate buffer at a slightly acidic pH (e.g., pH 3) is recommended.

  • Detection: The pyridine ring provides a chromophore that allows for UV detection. A preliminary UV scan of a dilute solution of 5-Methoxy-2-methylpyridin-4-amine in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). This wavelength will be used for detection to ensure maximum sensitivity. In the absence of experimental data, a starting wavelength of 254 nm or 270 nm can be explored, as these are common for pyridine-based compounds.[6][7]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the purity assessment of 5-Methoxy-2-methylpyridin-4-amine by HPLC.

Instrumentation and Reagents
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software (e.g., Empower).

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • 5-Methoxy-2-methylpyridin-4-amine reference standard.

Chromatographic Conditions

The following table summarizes the recommended starting parameters for the HPLC analysis. These may require optimization for specific applications.

ParameterRecommended ConditionJustification
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and selectivity for a wide range of compounds, including aminopyridines.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5-3.0)B: AcetonitrileAcidified mobile phase ensures protonation of the analyte for good peak shape. Acetonitrile is a common organic modifier.
Elution Mode GradientA gradient elution is recommended to ensure the elution of potential impurities with a wide range of polarities and to clean the column after each injection.
Gradient Program Time (min)%B
010
2090
2590
2610
3010
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Column Temperature 30 °CProvides better reproducibility of retention times.
Detection Wavelength To be determined by UV scan (start with 254 nm or 270 nm)Ensures maximum sensitivity for the analyte.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 30 minutesAllows for the elution of the main peak and any potential late-eluting impurities.
Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix well.

  • Diluent: A mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio is a suitable diluent.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of 5-Methoxy-2-methylpyridin-4-amine reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Working Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (e.g., 50 µg/mL): Accurately weigh about 25 mg of the 5-Methoxy-2-methylpyridin-4-amine sample and prepare in the same manner as the Standard Stock Solution. Then, prepare a working solution of the same concentration as the Standard Working Solution. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[8]

System Suitability

Before starting any validation experiments, the suitability of the chromatographic system must be established. This is done by injecting the Standard Working Solution in replicate (n=5). The acceptance criteria are typically:

  • Tailing factor (Asymmetry factor): ≤ 2.0

  • Theoretical plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%

Specificity (Stability-Indicating Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[2] A sample of 5-Methoxy-2-methylpyridin-4-amine should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period (e.g., 1.2 million lux hours and 200 watt hours/square meter).

The stressed samples are then analyzed by the HPLC method. The method is considered specific if the main peak is well-resolved from any degradation product peaks (resolution ≥ 1.5) and if peak purity analysis (using a PDA detector) indicates that the main peak is spectrally pure.

Linearity

The linearity of the method should be assessed over a range of concentrations. A series of solutions of 5-Methoxy-2-methylpyridin-4-amine should be prepared from the stock solution at different concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of the working concentration). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy

The accuracy of the method should be determined by recovery studies. This can be done by spiking a placebo (if a formulation is being tested) or a known sample with the analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be calculated at each level. The acceptance criterion for recovery is typically between 98.0% and 102.0%.

Precision

Precision should be evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days, by two different analysts, or on two different instruments. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the method parameters and observing the effect on the results. Parameters to vary include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% organic)

  • pH of the mobile phase (± 0.2 units)

The system suitability parameters should still be met under these varied conditions.

Data Presentation and Visualization

Summary of Validation Parameters
Validation ParameterAcceptance Criteria
System Suitability Tailing Factor ≤ 2.0; Theoretical Plates ≥ 2000; RSD ≤ 2.0%
Specificity Resolution between analyte and degradants ≥ 1.5; Peak purity pass
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
Robustness System suitability parameters met under varied conditions
Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_results Results A Mobile Phase Preparation B Standard & Sample Solution Preparation A->B C HPLC System Setup & System Suitability B->C D Inject Samples C->D E Data Acquisition D->E I Data Processing E->I F Specificity (Forced Degradation) G Linearity, Accuracy, Precision F->G H LOD, LOQ, Robustness G->H J Purity Calculation & Impurity Profiling H->J I->J K Final Report J->K

Caption: Workflow for HPLC method development and validation.

Conclusion

This application note provides a comprehensive framework for developing and validating a stability-indicating HPLC method for the purity assessment of 5-Methoxy-2-methylpyridin-4-amine. The proposed reversed-phase HPLC method, coupled with a thorough validation strategy based on ICH guidelines, will ensure the generation of accurate, reliable, and reproducible data for quality control and stability assessment in a pharmaceutical development setting. The provided protocol serves as a strong starting point, and optimization of the chromatographic conditions may be necessary depending on the specific impurity profile of the sample.

References

  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. SynThink. [Link]

  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • In-Silico Methods. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. In-Silico Methods.
  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. CNKI.
  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Journal of Food and Drug Analysis. (n.d.). Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Juniper Publishers. (2018, February 7). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Juniper Publishers.
  • SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH.
  • ResearchGate. (2006, June). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
  • ResearchGate. (2021, June 1). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.

Sources

Application Note: High-Sensitivity LC-MS/MS Protocol for 5-Methoxy-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, field-ready protocol for the identification and quantification of 5-Methoxy-2-methylpyridin-4-amine (CAS 1696540-73-4). It synthesizes principles of trace analysis, structural elucidation, and robust method validation suitable for pharmaceutical R&D environments.

Introduction & Scope

The compound 5-Methoxy-2-methylpyridin-4-amine (MW 138.17 g/mol ) is a functionalized aminopyridine derivative. Structurally, it possesses a basic pyridine nitrogen, a primary amine at the 4-position, and an electron-donating methoxy group at the 5-position. These features make it a critical building block in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) such as Vonoprazan, and potentially a process-related impurity (PRI) in final drug substances.

Analytical Challenges:

  • Polarity & Basicity: The molecule is highly polar and basic (pKa ~7–9 estimated). Standard C18 methods often result in poor retention or severe peak tailing due to secondary silanol interactions.

  • Low Molecular Weight: With a precursor ion of m/z ~139, it falls in a noisy region of the mass spectrum, requiring high-specificity MRM (Multiple Reaction Monitoring) transitions to avoid solvent background interference.

This protocol details a Charged Surface Hybrid (CSH) C18 method, optimized to retain basic analytes under acidic conditions while maintaining superior peak shape.

Experimental Design & Causality

Column Selection: Why CSH C18?

Standard silica-based C18 columns often suffer from "peak tailing" for basic amines like aminopyridines. This occurs because the positively charged amine interacts with residual negatively charged silanols on the silica surface.

  • Selected Column: Waters XSelect CSH C18 (or equivalent Phenomenex Kinetex F5).

  • Mechanism: The CSH particle incorporates a low-level positive surface charge that repels the protonated amine, preventing secondary interactions and ensuring sharp, Gaussian peaks.

Mobile Phase Chemistry
  • Acidic pH (Formic Acid): Maintains the analyte in its protonated state (

    
    ), maximizing ionization efficiency in positive ESI mode.
    
  • Organic Modifier (Acetonitrile): Preferred over methanol for lower backpressure and sharper peak shapes for pyridines.

Detailed Protocol

Reagents and Standards
  • Reference Standard: 5-Methoxy-2-methylpyridin-4-amine (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, and Formic Acid (FA).

  • Internal Standard (IS): 4-Aminopyridine-d4 or a structural analog like 2-Amino-5-methylpyridine (if isotopologue is unavailable).

Sample Preparation

A. Stock Solution Preparation

  • Weigh 10.0 mg of target compound into a 10 mL volumetric flask.

  • Dissolve in 100% Methanol to yield a 1.0 mg/mL (1000 ppm) stock.

  • Store at -20°C (Stable for 3 months).

B. Working Standards (Calibration Curve)

  • Dilute stock with Initial Mobile Phase (95% Water / 5% ACN) .

  • Prepare concentrations: 1, 5, 10, 50, 100, 500 ng/mL.

C. Sample Extraction (For Biological/Reaction Matrices)

  • Aliquot 100 µL of sample (plasma/reaction mix).

  • Add 300 µL of ice-cold Acetonitrile containing IS (Protein Precipitation).

  • Vortex for 30s; Centrifuge at 13,000 x g for 10 min at 4°C.

  • Transfer supernatant to an autosampler vial.

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

  • System: Agilent 1290 Infinity II / Waters ACQUITY UPLC H-Class.

  • Column: Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2–5 µL.

Gradient Table:

Time (min) % Mobile Phase A (0.1% FA in Water) % Mobile Phase B (0.1% FA in ACN) Curve
0.00 95 5 Initial
1.00 95 5 Hold
6.00 10 90 Linear
7.50 10 90 Wash
7.60 95 5 Re-equilibrate

| 10.00 | 95 | 5 | End |

Mass Spectrometry (Triple Quadrupole)

  • System: SCIEX 6500+ or Thermo Altis.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Source Voltage: +4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

MRM Transitions (Precursor > Product):

  • Note: Precursor [M+H]+ = 139.1

Transition TypeQ1 Mass (Da)Q3 Mass (Da)Collision Energy (eV)Proposed Fragment ID
Quantifier 139.1122.125Loss of NH

(Amino group)
Qualifier 1 139.1124.122Loss of CH

(Methoxy radical)
Qualifier 2 139.196.135Pyridine Ring Cleavage

Analytical Workflow & Fragmentation Logic

The following diagram illustrates the logical flow of the analysis and the theoretical fragmentation pathway used for identification.

G cluster_MS MS/MS Fragmentation Sample Sample Matrix (Reaction/Biofluid) Prep Protein Precip / Dilution (ACN/MeOH) Sample->Prep LC UHPLC Separation (CSH C18, pH 3) Prep->LC ESI ESI (+) Ionization [M+H]+ = 139.1 LC->ESI Parent Precursor Ion m/z 139.1 ESI->Parent Frag1 Product A (Quant) m/z 122.1 (-NH3) Parent->Frag1 CE 25eV Frag2 Product B (Qual) m/z 124.1 (-CH3) Parent->Frag2 CE 22eV Detection Data Analysis (Quantification) Frag1->Detection Frag2->Detection

Caption: Analytical workflow from sample preparation to MS/MS fragmentation. The fragmentation pathway highlights the primary loss of ammonia (17 Da) and methyl radical (15 Da) characteristic of methoxy-aminopyridines.

Results & Discussion

Expected Chromatography

Under the prescribed conditions, 5-Methoxy-2-methylpyridin-4-amine is expected to elute between 2.5 and 3.5 minutes . The CSH C18 column should yield a symmetry factor (


) between 0.9 and 1.2.
  • Alert: If the peak splits, ensure the sample diluent matches the initial mobile phase (5% ACN). Stronger solvents (100% MeOH) in the injection slug can cause "solvent effects" leading to poor peak shape for early eluters.

Method Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must pass the following system suitability tests (SST) before every run:

  • Signal-to-Noise (S/N): The LOQ (1 ng/mL) must exhibit S/N > 10.

  • Retention Time Stability:

    
     min variability over 6 injections.
    
  • Linearity:

    
     over the dynamic range (1–500 ng/mL).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from matrix.Switch to APCI source or improve extraction (Solid Phase Extraction).
Peak Tailing Secondary silanol interactions.Add 5mM Ammonium Formate to mobile phase to buffer silanols.
Carryover Adsorption to injector needle.Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.

References

  • Vertex AI Search. (2025). Identification, Characterization, and High-Performance Liquid Chromatography Quantification of Process-Related Impurities in Vonoprazan Fumarate. Link

  • BLD Pharm. (2025). Product Analysis: 5-Methoxy-2-methylpyridin-4-amine (CAS 1696540-73-4).[1][2][][4][5] Link

  • Waters Corporation. (2023). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Link

  • Shimadzu. (2024). LC-MS/MS Method Package for Primary Metabolites and Aminopyridines. Link

Sources

using 5-Methoxy-2-methylpyridin-4-amine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Strategic Use of 5-Methoxy-2-methylpyridin-4-amine in Kinase Inhibitor Synthesis

Introduction: The Strategic Value of the Aminopyridine Scaffold

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology and immunology. The development of small molecule kinase inhibitors that compete with ATP for binding to the enzyme's active site has revolutionized treatment paradigms for numerous diseases. Within the medicinal chemist's toolkit, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to bind effectively to the kinase hinge region, a conserved backbone segment that acts as an anchor point for ATP.

The aminopyridine scaffold is a quintessential example of such a privileged structure.[1][2][3] Its defining feature is the capacity of the pyridine ring nitrogen and the exocyclic amino group to form a pair of critical hydrogen bonds with the kinase hinge, mimicking the adenine portion of ATP. This bidentate hydrogen bonding interaction provides a robust anchoring point, making the aminopyridine core an excellent foundation for building potent and selective inhibitors.

This application note focuses on a specific, highly functionalized aminopyridine building block: 5-Methoxy-2-methylpyridin-4-amine . This reagent offers a unique combination of features that make it particularly valuable for modern kinase inhibitor design:

  • The 4-Aminopyridine Core: Provides the essential hinge-binding motif.

  • The 2-Methyl Group: Can be exploited to probe small hydrophobic pockets near the hinge, enhancing binding affinity and influencing the inhibitor's overall conformation.[4]

  • The 5-Methoxy Group: Offers a vector for interacting with the solvent-exposed region of the ATP pocket, potentially forming additional hydrogen bonds or improving crucial physicochemical properties such as solubility and metabolic stability.[4][5]

This guide provides a detailed overview of the properties of 5-Methoxy-2-methylpyridin-4-amine, comprehensive protocols for its incorporation into kinase inhibitor scaffolds, and insights into its role in establishing high-affinity binding.

Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties of 5-Methoxy-2-methylpyridin-4-amine is the first step toward its effective utilization in a synthetic campaign. The primary amino group at the C4 position is the key handle for synthetic elaboration, acting as a potent nucleophile for forging the critical carbon-nitrogen bond that connects it to the core of the inhibitor.

PropertyValue
Chemical Name 5-Methoxy-2-methylpyridin-4-amine
Synonyms 4-Amino-5-methoxy-2-methylpyridine
CAS Number 1260663-96-4
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Solid

The reactivity of the exocyclic amino group is influenced by the electronic nature of the pyridine ring. The ring nitrogen is electron-withdrawing, which slightly tempers the nucleophilicity of the amine compared to a simple aniline. However, the methoxy group at the C5 position is electron-donating through resonance, which counteracts this effect and enhances the nucleophilicity of the C4 amine, making it an effective partner in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SₙAr).

Core Synthetic Methodologies and Protocols

The incorporation of 5-Methoxy-2-methylpyridin-4-amine into a target molecule is most commonly achieved via two powerful synthetic strategies: the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SₙAr). The choice between them depends largely on the electronic properties of the coupling partner.

Methodology 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for coupling amines to aryl or heteroaryl halides that are not sufficiently activated for SₙAr.[6][7] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery.[8] The catalytic cycle involves the oxidative addition of a Pd(0) catalyst to the aryl halide, coordination and deprotonation of the amine, and subsequent reductive elimination to form the desired C-N bond.[7][8]

cluster_workflow Buchwald-Hartwig Amination Workflow reagents 1. Assemble Reagents - Aryl Halide (Ar-X) - 5-Methoxy-2-methylpyridin-4-amine - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., Cs₂CO₃) - Anhydrous Solvent (e.g., Toluene) setup 2. Inert Atmosphere Setup - Evacuate and backfill flask with Argon or Nitrogen reagents->setup reaction 3. Reaction - Heat mixture (e.g., 80-110 °C) - Monitor by TLC or LC-MS setup->reaction workup 4. Workup - Cool to RT - Dilute with EtOAc - Filter through Celite reaction->workup purify 5. Purification - Concentrate filtrate - Purify by flash column chromatography workup->purify

General workflow for Buchwald-Hartwig amination.

Protocol 1: Buchwald-Hartwig Amination with a Heteroaryl Chloride

This protocol provides a generalized procedure for coupling 5-Methoxy-2-methylpyridin-4-amine with a representative heteroaryl chloride (e.g., 2-chloro-4-methoxypyrimidine).

Materials:

  • Heteroaryl chloride (1.0 mmol, 1.0 eq)

  • 5-Methoxy-2-methylpyridin-4-amine (1.2 mmol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

  • Anhydrous Toluene or 1,4-Dioxane (10 mL)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 mmol), 5-Methoxy-2-methylpyridin-4-amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Inerting: Seal the flask, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

  • Extraction: Combine the filtrates and wash with water (50 mL) and then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Self-Validation and Causality:

  • Why an inert atmosphere? The Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.[7]

  • Why a bulky phosphine ligand (Xantphos)? Bulky, electron-rich ligands stabilize the palladium center, facilitate the crucial reductive elimination step, and prevent catalyst decomposition, leading to higher yields.[7][8]

  • Why a strong, non-nucleophilic base (Cs₂CO₃)? The base is required to deprotonate the coordinated amine, forming the palladium-amido complex, which is a key intermediate prior to reductive elimination. Cesium carbonate is often effective and has good functional group tolerance.[8]

ParameterTypical Conditions for Buchwald-Hartwig Amination
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, RuPhos, Xantphos, BINAP, dppf
Base Cs₂CO₃, K₃PO₄, K₂CO₃, NaOtBu
Solvent Toluene, 1,4-Dioxane, t-BuOH
Temperature 80 - 120 °C
Methodology 2: Nucleophilic Aromatic Substitution (SₙAr)

SₙAr is a powerful, often metal-free method for forming C-N bonds. It proceeds via an addition-elimination mechanism and is highly effective when the aromatic ring is electron-deficient and contains a good leaving group (e.g., Cl, F).[9] Many heterocyclic cores used in kinase inhibitors, such as pyrimidines and quinazolines, are sufficiently electron-poor to undergo SₙAr readily.[10][11]

cluster_workflow SₙAr Workflow reagents 1. Combine Reagents - Activated Aryl Halide (e.g., 2-chloropyrimidine) - 5-Methoxy-2-methylpyridin-4-amine - Solvent (e.g., n-Butanol, EtOH) catalyst 2. Add Catalyst (Optional) - Acid (e.g., HCl) or Base (e.g., DIPEA) reagents->catalyst reaction 3. Reaction - Heat mixture to reflux (conventional or microwave) - Monitor by TLC or LC-MS catalyst->reaction workup 4. Workup - Cool to RT - Precipitate product or perform aqueous extraction reaction->workup purify 5. Purification - Recrystallization or flash column chromatography workup->purify

General workflow for Nucleophilic Aromatic Substitution.

Protocol 2: SₙAr with an Activated Chloropyrimidine

This protocol describes a typical acid-catalyzed SₙAr reaction.

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol, 1.0 eq)

  • 5-Methoxy-2-methylpyridin-4-amine (1.0 mmol, 1.0 eq)

  • Ethanol or n-Butanol (15 mL)

  • Concentrated HCl (catalytic, ~2-3 drops) or Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: In a round-bottom flask, dissolve the 2,4-dichloropyrimidine (1.0 mmol) and 5-Methoxy-2-methylpyridin-4-amine (1.0 mmol) in ethanol (15 mL).

  • Catalysis: Add a few drops of concentrated HCl to protonate the pyrimidine ring, further activating it towards nucleophilic attack. Alternatively, a non-nucleophilic base like DIPEA can be used to scavenge the HCl byproduct.

  • Reaction: Attach a condenser and heat the mixture to reflux (approx. 78 °C for ethanol) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-12 hours. Note that regioselectivity can be an issue with di-substituted electrophiles; the more activated position (C4 in this case) will typically react first.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration and wash with cold ethanol. If no precipitate forms, concentrate the mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, followed by brine (30 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization to obtain the desired monosubstituted product.

Self-Validation and Causality:

  • Why an activated substrate? The SₙAr mechanism requires the aromatic ring to be electron-deficient to stabilize the negative charge in the Meisenheimer complex intermediate. The two ring nitrogens in pyrimidine serve this purpose.[12]

  • Why a polar, protic solvent? Solvents like ethanol or n-butanol can solvate the ions formed during the reaction and can also participate in proton transfer, facilitating the mechanism. Their high boiling points allow for elevated reaction temperatures to increase the rate.[12]

The Role of 5-Methoxy-2-methylpyridin-4-amine in Kinase Binding

The ultimate goal of synthesizing these molecules is to achieve potent and selective inhibition of a target kinase. The aminopyridine moiety serves as the primary "warhead" that targets the highly conserved hinge region.

hinge_N Backbone N-H hinge_O Backbone C=O inhibitor_N1 N inhibitor_N1->hinge_N H-bond Acceptor inhibitor_NH2 H₂N inhibitor_NH2->hinge_O H-bond Donor methoxy 5-Methoxy Group (Solvent Front Interactions, Physicochemical Properties) methyl 2-Methyl Group (Hydrophobic Pocket) title Conceptual Binding Mode hinge_label Kinase Hinge Region inhibitor_label Aminopyridine Scaffold

Aminopyridine scaffold forming key H-bonds with the kinase hinge.

Structure-Activity Relationship (SAR) Insights:

  • Hinge Binding: The pyridine nitrogen acts as a hydrogen bond acceptor from a backbone N-H, while the exocyclic amine acts as a hydrogen bond donor to a backbone carbonyl oxygen. This two-point interaction is the cornerstone of the inhibitor's affinity.[4]

  • Role of the 2-Methyl Group: In many kinases, the region adjacent to the hinge contains a small hydrophobic pocket. The 2-methyl group is perfectly positioned to occupy this pocket, contributing favorable van der Waals interactions and increasing binding affinity. It can also induce a specific torsional angle between the aminopyridine and the rest of the inhibitor, which may be optimal for binding.[4]

  • Role of the 5-Methoxy Group: This group typically extends towards the solvent-exposed region of the active site. Its oxygen atom can act as a hydrogen bond acceptor with nearby residues or ordered water molecules.[4] Crucially, modifying this position often has a profound impact on the inhibitor's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A methoxy group can block a potential site of metabolism or improve solubility compared to a more lipophilic substituent.

By systematically exploring substitutions on a core scaffold connected to 5-Methoxy-2-methylpyridin-4-amine, researchers can fine-tune potency, kinase selectivity, and drug-like properties to develop clinical candidates.

References

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. Available from: [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available from: [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. Available from: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available from: [Link]

  • Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. ACS Publications. Available from: [Link]

  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. ACS Publications. Available from: [Link]

  • Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity†. Figshare. Available from: [Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed. Available from: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available from: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL Discovery. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Available from: [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. Available from: [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. National Institutes of Health. Available from: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available from: [Link]

Sources

Application Notes and Protocols for 5-Methoxy-2-methylpyridin-4-amine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Agrochemical Potential of a Novel Pyridine Scaffold

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. The pyridine ring, a ubiquitous heterocyclic motif, has proven to be a privileged scaffold in the design of herbicides, fungicides, and insecticides.[1][2][3][4][5][6][7][8] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity and physicochemical properties. This document provides a comprehensive guide for researchers and scientists on the potential applications and experimental protocols for a specific, yet underexplored, pyridine derivative: 5-Methoxy-2-methylpyridin-4-amine .

While direct agrochemical applications of this specific molecule are not yet established in publicly available literature, its structural features—a 4-aminopyridine core substituted with a methoxy and a methyl group—suggest a strong rationale for its investigation as a lead compound in agrochemical discovery programs. The 4-aminopyridine moiety is a known pharmacophore in both pharmaceutical and agrochemical contexts, often serving as a crucial intermediate in the synthesis of bioactive molecules.[9][10][11] The methoxy and methyl substituents offer opportunities for metabolic modulation and interaction with target sites. This guide, therefore, is built upon established principles of agrochemical research, drawing parallels from structurally related compounds to provide a robust framework for the evaluation of 5-Methoxy-2-methylpyridin-4-amine and its derivatives.

Rationale for Agrochemical Screening: A Hypothesis-Driven Approach

The decision to screen 5-Methoxy-2-methylpyridin-4-amine for agrochemical activity is rooted in the well-documented bioactivity of analogous structures. The pyridine heterocycle is a fundamental building block for numerous commercial agrochemicals.[12][13]

  • Herbicidal Potential: Substituted pyridine derivatives have been extensively developed as herbicides.[1][2][4][5][6] For instance, Triclopyr, a selective herbicide, features a substituted pyridine core.[4] The electronic and steric influence of the methoxy and methyl groups on the 4-aminopyridine scaffold could lead to novel interactions with herbicidal targets.

  • Fungicidal Potential: The pyridine ring is also a key component of many fungicides.[14][15][16][17][18] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common feature in molecules that interact with fungal enzymes. The overall lipophilicity and electronic distribution of 5-Methoxy-2-methylpyridin-4-amine make it a candidate for disrupting fungal cell membranes or inhibiting key metabolic pathways.

  • Insecticidal Potential: A significant number of insecticides are based on pyridine scaffolds.[7][8][19][20] The neonicotinoids, a major class of insecticides, contain a pyridine or related heterocycle that mimics the action of acetylcholine. The 4-amino group on our target molecule provides a key reactive handle for derivatization to explore interactions with insect nicotinic acetylcholine receptors or other insect-specific targets.

The following diagram illustrates the logical flow for investigating the agrochemical potential of this molecule.

Agrochemical_Screening_Workflow A 5-Methoxy-2-methylpyridin-4-amine (Lead Compound) B Synthesis & Purification A->B C Primary Biological Screening B->C D Herbicidal Assays C->D E Fungicidal Assays C->E F Insecticidal Assays C->F G Hit Identification D->G E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I J Candidate Development I->J

Caption: Workflow for agrochemical screening of 5-Methoxy-2-methylpyridin-4-amine.

Synthesis and Derivatization Protocols

The availability of the target molecule and its analogues is crucial for a comprehensive screening campaign. While 5-Methoxy-2-methylpyridin-4-amine may be commercially available, the ability to synthesize it and its derivatives in-house provides greater flexibility for structure-activity relationship (SAR) studies.

Proposed Synthesis of 5-Methoxy-2-methylpyridin-4-amine

A plausible synthetic route can be adapted from known procedures for substituted pyridines.[21][22] The following is a generalized protocol that should be optimized for yield and purity.

Protocol 2.1: Synthesis of 5-Methoxy-2-methylpyridin-4-amine

  • Starting Material: 2-Chloro-5-methoxy-4-nitropyridine.

  • Step 1: Methylation. React 2-chloro-5-methoxy-4-nitropyridine with a methylating agent (e.g., methylmagnesium bromide in the presence of a suitable catalyst) to introduce the methyl group at the 2-position. The reaction conditions will need to be carefully controlled to ensure regioselectivity.

  • Step 2: Reduction of the Nitro Group. The nitro group of the resulting 2-methyl-5-methoxy-4-nitropyridine can be reduced to the corresponding amine using standard reduction methods, such as catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) or chemical reduction (e.g., tin(II) chloride in hydrochloric acid).

  • Step 3: Purification. The final product, 5-Methoxy-2-methylpyridin-4-amine, should be purified using techniques such as column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategy for Derivative Synthesis for SAR Studies

To explore the structure-activity relationship, a library of derivatives should be synthesized. The primary amino group at the 4-position is an excellent handle for derivatization.

Protocol 2.2: N-Acylation of 5-Methoxy-2-methylpyridin-4-amine

  • Reaction Setup: Dissolve 5-Methoxy-2-methylpyridin-4-amine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture.

  • Addition of Acylating Agent: Slowly add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Table 1: Proposed Derivatives for Initial SAR Studies

Derivative TypeR-Group on Acyl MoietyRationale
Aliphatic AmidesMethyl, Ethyl, IsopropylInvestigate the effect of steric bulk near the pyridine core.
Aromatic AmidesPhenyl, 4-Chlorophenyl, 4-MethoxyphenylExplore the impact of electronic and steric effects of aromatic substituents.
SulfonamidesMethylsulfonyl, PhenylsulfonylIntroduce a different electronic and geometric profile at the 4-position.

The following diagram illustrates the proposed synthetic pathway and derivatization strategy.

Synthesis_and_Derivatization A 2-Chloro-5-methoxy-4-nitropyridine B Methylation A->B C 2-Methyl-5-methoxy-4-nitropyridine B->C D Nitro Reduction C->D E 5-Methoxy-2-methylpyridin-4-amine D->E F N-Acylation E->F G Derivative Library F->G

Caption: Proposed synthesis and derivatization of 5-Methoxy-2-methylpyridin-4-amine.

Biological Screening Protocols

A tiered screening approach is recommended to efficiently identify promising candidates.

Primary Herbicidal Screening

Protocol 3.1: Pre-emergence and Post-emergence Herbicidal Assay

  • Plant Species: Select a panel of representative monocot and dicot weed species (e.g., Echinochloa crus-galli, Setaria faberi, Amaranthus retroflexus, Abutilon theophrasti). Also include representative crop species to assess selectivity (e.g., maize, soybean, wheat).

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in water containing a surfactant.

  • Pre-emergence Application: Sow seeds of the test species in pots. Apply the test solutions uniformly to the soil surface.

  • Post-emergence Application: Grow the test species to the 2-3 leaf stage. Apply the test solutions as a foliar spray.

  • Incubation: Place the treated pots in a greenhouse with controlled temperature, humidity, and light conditions.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect (e.g., growth inhibition, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).

Primary Fungicidal Screening

Protocol 3.2: In Vitro Antifungal Assay

  • Fungal Pathogens: Select a panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Stemphylium lycopersici).[16][17]

  • Medium Preparation: Prepare a suitable growth medium (e.g., Potato Dextrose Agar - PDA) and autoclave.

  • Compound Incorporation: While the medium is still molten, add the test compounds (dissolved in a minimal amount of solvent) to achieve the desired final concentrations.

  • Inoculation: Place a mycelial plug of the test fungus in the center of the compound-amended agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for each fungus.

  • Evaluation: Measure the radial growth of the fungal colony and calculate the percentage of growth inhibition compared to a solvent-only control.

Primary Insecticidal Screening

Protocol 3.3: Contact and Ingestion Insecticidal Assay

  • Insect Species: Select representative insect pests from different orders (e.g., aphids - Aphis gossypii, caterpillars - Spodoptera littoralis).[19][20]

  • Compound Application (Contact): Apply the test compounds directly to the insects using a micro-syringe or spray tower.

  • Compound Application (Ingestion): Treat a food source (e.g., leaf discs for caterpillars, artificial diet) with the test compounds and provide it to the insects.

  • Incubation: Maintain the treated insects under controlled environmental conditions.

  • Evaluation: Assess mortality at specified time points (e.g., 24, 48, 72 hours) and calculate the lethal concentration (LC50) or lethal dose (LD50).

Data Interpretation and Lead Optimization

The data from the primary screens should be carefully analyzed to identify "hit" compounds that exhibit significant biological activity.

Table 2: Hypothetical Primary Screening Results

Compound IDPre-emergence Herbicidal Activity (% Inhibition at 100 ppm)Post-emergence Herbicidal Activity (% Inhibition at 100 ppm)Fungicidal Activity (% Inhibition against B. cinerea at 50 ppm)Insecticidal Activity (% Mortality of A. gossypii at 200 ppm)
5-Methoxy-2-methylpyridin-4-amine 35452015
Derivative 1 (N-acetyl) 50603025
Derivative 2 (N-benzoyl) 75854530
Derivative 3 (N-4-chlorobenzoyl) 90956040

Based on these hypothetical results, the N-acylated derivatives, particularly those with aromatic substituents, show enhanced activity. This would justify the synthesis of a more extensive library of aromatic amide derivatives to further explore the SAR.

The lead optimization phase would involve:

  • Secondary and Tertiary Screening: More detailed dose-response studies on a wider range of species to determine the spectrum of activity and selectivity.

  • Mode of Action Studies: Investigating the biochemical or physiological mechanism by which the active compounds exert their effect.

  • Physicochemical Property Profiling: Measuring properties such as solubility, stability, and logP to assess the compound's suitability for formulation and field application.

  • Toxicology and Environmental Fate Studies: Preliminary assessment of the compound's safety profile.

Conclusion

5-Methoxy-2-methylpyridin-4-amine represents a promising, yet unexplored, starting point for the development of novel agrochemicals. Its structural similarity to known bioactive pyridine derivatives provides a strong rationale for its investigation. The protocols and strategies outlined in this guide offer a comprehensive framework for synthesizing, screening, and optimizing this and related compounds. A systematic and hypothesis-driven approach, as detailed herein, will be instrumental in unlocking the full agrochemical potential of this intriguing molecular scaffold.

References

  • Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications. (2024, January 25).
  • Synthesis and Herbicidal Activity of Novel 3-Aminocarbonyl-2-oxazolidinethione Derivatives Containing a Substituted Pyridine Ring | Journal of Agricultural and Food Chemistry - ACS Publications. (2005, December 8).
  • SCREENING OF HETEROCYCLIC COMPOUNDS: INSECTICIDAL AND FUNGICIDAL ACTIVITY OF SUBSTITUTED PYRIDINES AND THEIR DERIVATIVES - ResearchGate. (2020, June 7).
  • Synthesis and Biological Activity of Triclopyr Derivatives Containing the Pyridine Group. (2020, June 1). Bentham Science.
  • Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed. (2024, January 30). PubMed.
  • Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed. (2015, February 15). PubMed.
  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives - ACS Publications. (2023, November 8).
  • Design, Synthesis and Insecticidal Activity of 3-(Ethylsulfonyl)-Pyridines Bearing Trifluoromethyl-Oxadiazole Fragment | Bentham Science Publishers. (2021, February 1). Bentham Science.
  • Expert Insights: Using 6-Chloro-3-aminopyridine in Agrochemical Formul
  • Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887) - PubMed. (2024, September 16). PubMed.
  • Insecticidal activity of selective pyridine derivatives synthesized... - ResearchGate. (n.d.).
  • 4-Aminopyridine - Chem-Impex. (n.d.). Chem-Impex.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1).
  • 5-Methoxy-2-methylpyridine - Chem-Impex. (n.d.). Chem-Impex.
  • Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans - PMC. (2022, January 8). NCBI.
  • 4-aminopyridine (Ref: PRC 1237) - AERU - University of Hertfordshire. (2025, November 2). University of Hertfordshire.
  • Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - ResearchGate. (2015, April 7).
  • Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety - MDPI. (2014, May 8). MDPI.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 10).
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. (n.d.). NCBI.
  • 2-Methoxy-5-methylpyridin-4-amine | 1260663-96-4 - MilliporeSigma. (n.d.). MilliporeSigma.
  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021, July 11).
  • 5-Amino-2-methoxy-4-methylpyridine | CAS 6635-91-2 | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Deriv
  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents. (n.d.).
  • 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook. (n.d.). ChemicalBook.
  • 5-Methoxy-2-methylpyridine - TargetMol. (n.d.). TargetMol.
  • 5-methoxy-2-methylpyrimidin-4-amine,698-34-0-Amadis Chemical. (n.d.). Amadis Chemical. 9mvaeGe2NHQnge2kvwZz00=)

Sources

Application Notes & Protocols: Derivatization of 5-Methoxy-2-methylpyridin-4-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Aminopyridine Scaffold

The aminopyridine framework is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] These nitrogen-containing heterocycles are adept at forming key hydrogen bonds and other non-covalent interactions with biological targets, such as enzymes and receptors.[2] Their unique physicochemical properties, including the ability to modulate aqueous solubility and metabolic stability, make them highly attractive starting points for drug discovery campaigns.[1][3]

This guide focuses on a particularly valuable, yet underexplored, aminopyridine building block: 5-Methoxy-2-methylpyridin-4-amine . The strategic placement of its substituents offers a distinct advantage for generating novel chemical matter. The 4-amino group serves as a versatile synthetic handle for derivatization, while the 2-methyl and 5-methoxy groups provide steric and electronic handles to fine-tune properties like lipophilicity, metabolic stability, and target engagement.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the efficient derivatization of this scaffold. We will detail robust synthetic protocols, purification strategies, and analytical characterization methods designed to generate high-purity compound libraries ready for biological screening, including high-throughput screening (HTS) campaigns.[4][][6]

Rationale for Derivatization: Exploring Chemical Space

The primary goal of derivatizing the 5-Methoxy-2-methylpyridin-4-amine core is to systematically explore the surrounding chemical space to identify novel structure-activity relationships (SAR). The exocyclic amino group is the ideal point for diversification, allowing for the introduction of a wide range of functionalities that can profoundly impact the molecule's biological activity and drug-like properties.

Key Objectives of Derivatization:

  • Probe Target Interactions: Introduce various functional groups (amides, sulfonamides, substituted amines) to establish new interactions with a biological target.

  • Modulate Physicochemical Properties: Systematically alter lipophilicity (LogP), solubility, and polar surface area (PSA) to optimize pharmacokinetic profiles.

  • Improve Metabolic Stability: Block potential sites of metabolism or introduce groups that enhance stability in biological systems.

  • Generate Intellectual Property: Create novel chemical entities with distinct structures and biological activities.

Caption: Core structure of 5-Methoxy-2-methylpyridin-4-amine highlighting the key functional groups and the primary point of diversification.

Synthetic Strategies and Step-by-Step Protocols

The nucleophilic nature of the 4-amino group allows for a variety of robust and well-established chemical transformations. The following protocols are designed for reliability and scalability, making them suitable for generating arrays of compounds for screening.

N-Acylation to Synthesize Amide Derivatives

Amide bond formation is one of the most fundamental and reliable reactions in medicinal chemistry. It allows for the introduction of a vast array of commercially available carboxylic acid building blocks. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures efficient reaction under mild conditions.

Causality: We choose HATU as a coupling agent due to its high efficiency, low rate of epimerization for chiral acids, and the formation of water-soluble byproducts, which simplifies purification. Dichloromethane (DCM) is selected as the solvent for its ability to dissolve a wide range of organic compounds and its relative inertness.

G A Crude Product (Post-Workup) B Purification (Prep-HPLC or Flash Chromatography) A->B C Fraction Analysis (Analytical LC-MS) B->C Collect Fractions D Structure & Purity Confirmation (¹H NMR, LC-MS) C->D Combine Pure Fractions E Final Compound (>95% Purity, Confirmed Structure) D->E F Library Plating (Screening Ready) E->F

Sources

Application Notes & Protocols: N-Alkylation of 5-Methoxy-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of N-Alkylated 4-Aminopyridines

The 4-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its N-alkylated derivatives are integral to compounds developed as inhibitors of p38α MAP kinase, HIV-EP1 cellular transcription factors, and coagulation Factor Xa, among others[1]. The strategic introduction of alkyl groups onto the exocyclic amino nitrogen (N-alkylation) allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This modification is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

However, the N-alkylation of 4-aminopyridines presents a distinct regioselectivity challenge. The molecule possesses two nucleophilic nitrogen centers: the exocyclic primary amine (at the C4 position) and the endocyclic pyridine ring nitrogen. Direct alkylation with alkyl halides often favors the formation of the pyridinium salt, as the pyridine nitrogen is typically more nucleophilic[1]. Therefore, achieving selective alkylation on the desired exocyclic amine requires carefully designed synthetic strategies. This document provides a detailed protocol for the selective N-alkylation of a specific, substituted substrate, 5-Methoxy-2-methylpyridin-4-amine, a versatile building block for more complex molecular architectures.

Scientific Rationale & Reaction Mechanism

The key to successful N-alkylation of 5-Methoxy-2-methylpyridin-4-amine lies in modulating the relative nucleophilicity of the two nitrogen atoms. The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the pyridine ring increase the electron density of the system, enhancing the basicity and nucleophilicity of both nitrogen atoms compared to unsubstituted 4-aminopyridine. However, the endocyclic nitrogen remains the primary site of attack in a direct SN2 reaction with an alkyl halide under neutral conditions.

To achieve selective alkylation at the C4-amino group, its nucleophilicity must be significantly enhanced relative to the pyridine nitrogen. The most direct and widely adopted method is the deprotonation of the exocyclic amine using a strong, non-nucleophilic base. This generates a highly nucleophilic amide anion, which will readily attack the alkylating agent.

The primary strategy involves:

  • Deprotonation: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), selectively removes the proton from the more acidic exocyclic amine.

  • Alkylation: The resulting pyridin-4-amide anion acts as a potent nucleophile, attacking the electrophilic alkyl halide to form the desired C-N bond.

N_Alkylation_Workflow Start 5-Methoxy-2-methylpyridin-4-amine + Anhydrous Solvent (e.g., DMF) Base Add Strong Base (e.g., NaH, 0 °C) Start->Base Inert Atmosphere (N₂) Anion Formation of Amide Anion Base->Anion Deprotonation AlkylHalide Add Alkyl Halide (R-X) Reaction Sₙ2 Reaction (Monitor by TLC) Anion->Reaction Nucleophilic Attack AlkylHalide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench Reaction Purify Column Chromatography Workup->Purify Isolate Crude Product Pure N-Alkyl Product Purify->Product Characterization

Caption: General workflow for base-mediated N-alkylation.

Detailed Experimental Protocol

This protocol describes a general and robust procedure for the N-monoalkylation of 5-Methoxy-2-methylpyridin-4-amine using an alkyl halide and sodium hydride.

Materials & Equipment
Reagent/MaterialGradeSupplierNotes
5-Methoxy-2-methylpyridin-4-amine≥97%Commercial SourceStore in a desiccator.
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)≥98%Commercial SourceUse appropriate alkylating agent for desired R-group.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercial SourceHighly reactive and flammable. Handle with extreme care.
Anhydrous Dimethylformamide (DMF)DriSolv® or equivalentCommercial SourceEssential for reaction success. Use a freshly opened bottle or from a solvent purification system.
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor extraction and chromatography.
HexanesACS GradeCommercial SourceFor chromatography.
Saturated aq. NH₄Cl Solution-Lab PreparedFor quenching the reaction.
Brine (Saturated aq. NaCl)-Lab PreparedFor washing during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial SourceFor drying the organic layer.
Silica Gel230-400 meshCommercial SourceFor column chromatography.

Equipment:

  • Round-bottom flasks (dried in an oven)

  • Magnetic stirrer and stir bars

  • Inert gas (Nitrogen or Argon) line with manifold

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a flame-dried, two-neck round-bottom flask equipped with a septum and a nitrogen inlet adapter.

    • Under a positive flow of nitrogen, add 5-Methoxy-2-methylpyridin-4-amine (1.0 eq.).

    • Add anhydrous DMF (approx. 0.1 M concentration relative to the amine) via syringe to dissolve the starting material.

    • Cool the flask to 0 °C using an ice-water bath.

  • Deprotonation:

    • CAUTION: NaH reacts violently with water and is flammable. Weigh and handle only under an inert atmosphere or with appropriate precautions.

    • Carefully add sodium hydride (1.2 eq., 60% dispersion in oil) to the stirred solution in small portions.

    • Rationale: Adding the base slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.

    • Allow the suspension to stir at 0 °C for 30-45 minutes. The formation of the sodium salt may result in a thicker suspension.

  • Alkylation:

    • Slowly add the alkyl halide (1.1 eq.) to the reaction mixture via syringe while maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-16 hours.

    • Rationale: The reaction time will vary significantly depending on the reactivity of the alkyl halide. Activated halides (benzyl, allyl) will react faster than unactivated ones (ethyl, propyl).

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., using a 50:50 Hexane:EtOAc eluent). Visualize spots under UV light (254 nm). The product should be less polar (higher Rf) than the starting amine. The reaction is complete upon consumption of the starting material.

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • CAUTION: Quenching NaH can be vigorous.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the pure N-alkylated product.

Alternative Synthetic Strategies

While the strong base method is effective, other modern techniques offer advantages in terms of substrate scope and functional group tolerance.

  • Reductive Amination: This method is ideal for synthesizing secondary amines from aldehydes or ketones. It involves the formation of an imine or enamine intermediate, which is then reduced in situ.[2][3] This one-pot procedure avoids the use of pyrophoric bases and harsh alkylating agents.[3][4]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5][6] This method is particularly useful for coupling the aminopyridine with aryl or heteroaryl halides, which is not possible via standard SN2 chemistry.[7][8]

  • "Borrowing Hydrogen" Catalysis: A green chemistry approach where an alcohol serves as the alkylating agent.[9][10] A transition metal catalyst (e.g., based on Ru or Ir) temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst.[11][12]

Product Characterization

Confirming the identity and purity of the final N-alkylated product is crucial.

  • ¹H NMR (Nuclear Magnetic Resonance): The most definitive method. Look for the disappearance of the broad N-H₂ singlet from the starting material and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The remaining N-H proton will appear as a new signal, often a triplet or quartet if coupled to adjacent protons on the alkyl chain.

  • ¹³C NMR: Confirms the carbon skeleton, showing new signals for the alkyl group carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group. Look for the [M+H]⁺ peak in ESI-MS.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The N-H stretching region (3300-3500 cm⁻¹) will change significantly. The two sharp peaks of the primary amine will be replaced by a single, broader peak for the secondary amine product.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete deprotonation (wet solvent/reagents).2. Inactive alkylating agent.3. Insufficient reaction time/temperature.1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use a fresh bottle of alkyl halide.3. Increase reaction time or gently heat (e.g., to 40-50 °C).
Formation of Pyridinium Salt (N1-Alkylation) 1. Base is too weak or not enough was used.2. Amine was not fully deprotonated before halide addition.1. Use a stronger base (NaH is preferred over K₂CO₃ for this reason). Ensure at least 1.1-1.2 equivalents are used.2. Increase the deprotonation time before adding the alkyl halide.
Di-alkylation Product 1. More than one equivalent of base and/or alkyl halide was used.2. The mono-alkylated product is deprotonated and reacts again.1. Use stoichiometry carefully (1.0 eq. amine, 1.1-1.2 eq. base, 1.1 eq. halide).2. Add the alkyl halide slowly at low temperature.
Complex Mixture of Products 1. Reaction temperature too high, causing decomposition.2. Reactive functional groups on the alkyl halide.1. Maintain temperature control, especially during base and halide addition.2. Protect other reactive functional groups on the alkylating agent if necessary.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are a good starting point)[13][14].

  • Fume Hood: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile reagents and solvents[14].

  • Alkylating Agents: Many alkylating agents are toxic, mutagenic, or carcinogenic.[15] Handle with extreme caution and consult the Safety Data Sheet (SDS) before use.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Never quench it with pure water; use a protic solvent like isopropanol or a saturated aqueous ammonium chloride solution slowly at 0 °C.

  • Pyridine Derivatives: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin and often have strong, unpleasant odors[13].

  • Spill & Waste: Handle spills immediately with appropriate absorbent materials.[14] Dispose of all chemical waste according to your institution's hazardous waste guidelines. Cytotoxic drug waste requires special handling[16][17].

References

  • Feroci, M., Chiarotto, I., Forte, G., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. Available at: [Link]

  • Gevorgyan, V., et al. (2012). Selective Alkylation of (Hetero)Aromatic Amines with Alcohols Catalyzed by a Ruthenium Pincer Complex. Organic Letters. Available at: [Link]

  • Abderrahim, R., et al. (2010). A Facile N-Monoalkylation of Aminopyridines. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Kempe, R., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Zhang, H., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters. Available at: [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). Available at: [Link]

  • Bristol Myers Squibb. (2024). Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

  • Wikipedia. Amine alkylation. Available at: [Link]

  • OSHA. Guidelines for Cytotoxic (Antineoplastic) Drugs. Available at: [Link]

  • University of North Texas Health Science Center. SOP for Cytotoxic Agent and Chemotherapeutic drugs use in research. Available at: [Link]

  • Princeton University. Safe Handling and Disposal of Antineoplastic and Other Drugs. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 5-Methoxy-2-methylpyridin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The synthesis of 5-Methoxy-2-methylpyridin-4-amine (a critical building block in kinase inhibitors and other pharmaceutical agents) is notoriously prone to yield bottlenecks.

Because direct amination of the pyridine core is electronically unfavorable, the field-proven approach relies on a three-step sequence: N-oxidation , electrophilic nitration , and global reduction . Below is our comprehensive troubleshooting guide, designed by application scientists to help you establish a self-validating, high-yield protocol [1].

Synthetic Workflow

SynthesisWorkflow SM 5-Methoxy-2-methyl pyridine Step1 N-Oxidation (mCPBA) SM->Step1 Int1 5-Methoxy-2-methyl pyridine 1-oxide Step1->Int1 Step2 Nitration (HNO3 / H2SO4) Int1->Step2 Int2 5-Methoxy-2-methyl- 4-nitropyridine 1-oxide Step2->Int2 Step3 Global Reduction (Fe / AcOH) Int2->Step3 Product 5-Methoxy-2-methyl pyridin-4-amine Step3->Product

Workflow for the 3-step synthesis of 5-Methoxy-2-methylpyridin-4-amine.

Frequently Asked Questions & Troubleshooting

Q1: Why is my regioselectivity poor during the nitration step, and how can I maximize the 4-nitro isomer?

The Causality: The N-oxide group is a strong


-donor and 

-acceptor. It directs electrophilic aromatic substitution predominantly to the 4-position (para) due to the stabilization of the intermediate via a para-quinonoid resonance structure [1]. In your substrate, the 5-methoxy group (an ortho/para director) synergistically activates both the 4-position and the 6-position.

While the N-oxide's para-directing influence strongly dominates to favor the 4-nitro isomer, poor regioselectivity (increased 6-nitro byproduct) occurs if the reaction temperature exceeds 90 °C (leading to thermodynamic scrambling) or if the sulfuric acid concentration is too low to fully protonate the intermediate [2]. The Fix: Strictly control the internal reaction temperature to 85–90 °C and use fuming nitric acid in concentrated sulfuric acid to ensure kinetic control.

Q2: The final reduction step is stalling, yielding incomplete deoxygenation of the N-oxide. How do I fix this?

The Causality: Reducing both a nitro group and an N-oxide in one pot is challenging. While catalytic hydrogenation (H


 with Pd/C) is standard, the intermediate hydroxylamine or the highly basic amine product easily coordinates to and poisons the palladium catalyst.
The Fix:  Switch to a dissolving metal reduction. Iron powder in Acetic Acid (Fe/AcOH) at 70 °C is highly chemoselective, completely resistant to basic amine poisoning, and provides the necessary electron-transfer kinetics to fully cleave the N–O bond while reducing the nitro group [3].
Q3: I am seeing low conversion in the initial N-oxidation step. What is the optimal oxidant?

The Causality: Using aqueous H


O

in acetic acid is cost-effective but often stalls at 70-80% conversion because water accumulation shifts the equilibrium, and the electron-donating methoxy group makes the pyridine nitrogen slightly less nucleophilic than expected due to competing resonance. The Fix: For quantitative yields, use meta-chloroperoxybenzoic acid (mCPBA) in anhydrous dichloromethane (DCM) at room temperature.

Quantitative Data: Nitration Optimization

To validate the causality of temperature and acid concentration on regioselectivity, refer to the standardized optimization data below.

Nitrating AgentAcid SolventInternal Temp (°C)4-Nitro : 6-Nitro RatioOverall Yield (%)Status
65% HNO

Conc. H

SO

5085:1545Incomplete conversion
Fuming HNO

Conc. H

SO

90 95:5 88 Optimal
Fuming HNO

Conc. H

SO

12070:3062Thermal degradation

Experimental Protocols (Standard Operating Procedures)

Step 1: N-Oxidation (Synthesis of 5-Methoxy-2-methylpyridine 1-oxide)
  • Preparation: Dissolve 5-Methoxy-2-methylpyridine (1.0 eq) in anhydrous DCM (10 mL/g).

  • Addition: Cool the solution to 0 °C. Slowly add mCPBA (77% purity, 1.2 eq) in portions to control the mild exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (10% MeOH/DCM) until the starting material is consumed.

  • Workup: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to destroy excess oxidant. Wash with saturated NaHCO
    
    
    (3x) to remove 3-chlorobenzoic acid. Dry the organic layer over Na
    
    
    SO
    
    
    , filter, and concentrate in vacuo to yield the N-oxide.
Step 2: Electrophilic Nitration (Synthesis of 5-Methoxy-2-methyl-4-nitropyridine 1-oxide)
  • Acidification: Dissolve the N-oxide (1.0 eq) in concentrated H

    
    SO
    
    
    
    (3.0 mL/g) at 0 °C.
  • Nitrating Mixture: In a separate flask, prepare a nitrating mixture of fuming HNO

    
     (2.5 eq) and conc. H
    
    
    
    SO
    
    
    (1:1 v/v) at 0 °C.
  • Addition: Add the nitrating mixture dropwise to the substrate solution, maintaining the internal temperature below 20 °C.

  • Heating: Gradually heat the reaction mixture to 90 °C and stir for 2.5 hours.

  • Workup: Cool to room temperature and carefully pour the mixture over crushed ice. Adjust the pH to 8 using solid Na

    
    CO
    
    
    
    . Extract with Ethyl Acetate (3x). Dry, filter, and concentrate. Purify via recrystallization (EtOH) to isolate the pure 4-nitro isomer.
Step 3: Global Reduction (Synthesis of 5-Methoxy-2-methylpyridin-4-amine)
  • Preparation: Suspend the 4-nitro-N-oxide intermediate (1.0 eq) in glacial Acetic Acid (10 mL/g).

  • Reduction: Add Iron powder (325 mesh, 5.0 eq) in one portion.

  • Heating: Heat the suspension to 70 °C for 3 hours. The reaction will turn into a thick, dark slurry.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove iron salts. Wash the Celite pad generously with Ethyl Acetate.

  • Neutralization: Concentrate the filtrate to remove most of the acetic acid. Neutralize the residue with saturated aqueous NaHCO

    
     until pH 8-9. Extract with DCM, dry over Na
    
    
    
    SO
    
    
    , and concentrate to yield the final 5-Methoxy-2-methylpyridin-4-amine.

References

  • Polarization by Intermolecular Induction in Pyridine N-Oxide and its Nitration. ResearchGate. Available at:[Link]

  • Certain pyridyl-N-oxide intermediates for the preparation of omeprazole (US4544750A).Google Patents.

Technical Support Center: Synthesis of 5-Methoxy-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 5-Methoxy-2-methylpyridin-4-amine. As a critical building block in pharmaceutical development, achieving high purity and yield is paramount. This document moves beyond simple protocols to explain the causality behind common side reactions and offers field-proven solutions to overcome them.

Part 1: Troubleshooting Guide - Side Reactions & Yield Optimization

This section addresses the most common issues encountered during the synthesis, focusing on the identification and mitigation of specific side products.

Question 1: My yield is significantly lower than expected, and I've isolated a major byproduct with a molecular weight 16 units higher than my target molecule. What is this impurity and how can I prevent it?

Answer:

This is a classic and highly common issue in pyridine chemistry. The impurity is almost certainly the 5-Methoxy-2-methylpyridin-4-amine-N-oxide .

Causality (The "Why"): The lone pair of electrons on the pyridine ring's nitrogen atom is nucleophilic and susceptible to oxidation.[1] This oxidation can occur unintentionally if trace oxidizing agents are present, or if reaction conditions (e.g., using certain grades of solvents, exposure to air at elevated temperatures) are not strictly controlled. The N-oxide formation is a competing reaction pathway that consumes your starting material, directly reducing the yield of the desired amine.

Identification:

  • Mass Spectrometry (MS): Look for a peak at [M+16], where M is the mass of your target product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Protons on the pyridine ring, particularly those alpha (C2, C6) to the nitrogen, will show a significant downfield shift in the N-oxide compared to the parent pyridine.

Prevention & Mitigation Protocol:

  • Inert Atmosphere: Conduct all reaction steps, especially those involving heating, under a dry, inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.

  • Solvent Purity: Use high-purity, degassed solvents. Some solvents can contain peroxide impurities from storage, which can act as oxidants.

  • Controlled Temperature: Avoid excessive temperatures, as this can accelerate the rate of oxidation. If the reaction is exothermic, ensure adequate cooling and slow, controlled addition of reagents.[2]

Protocol for Remediation (Deoxygenation of N-oxide): If you have already generated a significant amount of the N-oxide, it can often be converted back to the desired pyridine.

  • Dissolution: Dissolve the impure mixture containing the N-oxide in a suitable solvent like glacial acetic acid or a mixture of dichloromethane and methanol.

  • Reagent Addition: Add a deoxygenating agent. Common choices include:

    • Phosphorus Trichloride (PCl₃): Add dropwise (1.1 to 1.5 equivalents) at 0°C. The reaction is often exothermic.

    • Zinc Dust: Add portion-wise (2-3 equivalents) in acetic acid.

  • Reaction & Monitoring: Stir the mixture at room temperature or with gentle heating and monitor the disappearance of the N-oxide by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture (e.g., by pouring onto ice), basify with a suitable base (e.g., Na₂CO₃ or NaOH solution) to pH > 8, and extract your product with an organic solvent.

Diagram: Competing Pathways - N-Oxidation

cluster_main Main Synthetic Pathway cluster_side Side Reaction Pathway Start Pyridine Precursor DesiredProduct 5-Methoxy-2-methylpyridin-4-amine Start->DesiredProduct Desired Transformation (e.g., Amination, Reduction) SideProduct Pyridine-N-Oxide Impurity (M+16) Start->SideProduct Unintentional Oxidation (Air, Peroxides) SideProduct->DesiredProduct Remediation Deoxygenation (PCl₃ or Zn/HOAc)

Caption: Competing reaction pathways during synthesis.

Question 2: My reaction is generating multiple isomers. How can I improve regioselectivity, particularly when introducing the 4-amino group?

Answer:

Poor regioselectivity is a common challenge in the functionalization of substituted pyridine rings. The electronic properties of the existing substituents (the electron-donating methoxy and methyl groups) and the reaction type dictate the position of incoming groups.

Causality (The "Why"):

  • Directing Effects: In electrophilic aromatic substitution (which is difficult on an electron-deficient pyridine ring), the existing groups would typically direct incoming electrophiles. However, a more common strategy involves nucleophilic aromatic substitution (SNAr) on a precursor like a 4-halopyridine or activating the ring via N-oxidation.

  • N-Oxide Activation: Converting the pyridine to its N-oxide dramatically alters the electronic landscape. The N-oxide functionality is strongly activating and directs electrophilic substitution (like nitration) specifically to the 2- and 4-positions.[1][3] This is a powerful strategy to ensure 4-position functionalization. Subsequent deoxygenation yields the desired 4-substituted product.

  • Harsh Conditions: Forcing reactions with high temperatures or very strong acids/bases can often override subtle directing effects, leading to a mixture of isomers.[4]

Troubleshooting Workflow for Poor Regioselectivity:

cluster_s1 N-Oxide Protocol cluster_s2 SNAr Optimization Problem Problem: Multiple Isomers Observed CheckRoute Is the 4-position being functionalized via Electrophilic Substitution? Problem->CheckRoute Strategy1 Strategy 1: Switch to N-Oxide Pathway CheckRoute->Strategy1 Yes Strategy2 Strategy 2: Optimize SNAr Conditions CheckRoute->Strategy2 No (Using SNAr) s1_step1 1. Oxidize pyridine precursor to N-oxide Strategy1->s1_step1 s2_step1 1. Use a better leaving group (e.g., Cl > F) Strategy2->s2_step1 Solution Outcome: Improved Regioselectivity s1_step2 2. Perform nitration (yields 4-nitro-N-oxide) s1_step1->s1_step2 s1_step3 3. Deoxygenate N-oxide s1_step2->s1_step3 s1_step4 4. Reduce nitro to amine s1_step3->s1_step4 s1_step4->Solution s2_step2 2. Lower reaction temperature s2_step1->s2_step2 s2_step3 3. Screen solvents and bases s2_step2->s2_step3 s2_step3->Solution

Caption: Troubleshooting workflow for regioselectivity issues.

Question 3: I am observing an impurity with the same mass as my product, but it has a different retention time and NMR spectrum. What could this be?

Answer:

This is likely a constitutional isomer, where the substituents are arranged differently on the pyridine ring. A common scenario is the formation of 2-Methoxy-5-methylpyridin-4-amine .

Causality (The "Why"): This type of side reaction often originates from the starting materials or an early-stage intermediate in the synthesis. For instance, if the synthesis begins with a lutidine derivative (dimethylpyridine) and proceeds through hydroxylation and subsequent O-methylation, incomplete separation of lutidine isomers at the start can carry through the entire synthetic sequence, resulting in a mixture of final product isomers that can be very difficult to separate.

Prevention & Mitigation:

  • Starting Material Analysis: Rigorously verify the purity and isomeric identity of all starting materials using techniques like GC-MS or NMR before beginning the synthesis.

  • Purification of Intermediates: Do not allow impurities to carry over. If isomeric mixtures are detected in an intermediate, perform a purification step (chromatography or crystallization) at that stage. Separating intermediates is often easier than separating the final, more complex products.

  • Re-evaluate Synthetic Route: If a particular step is known to produce isomeric mixtures (e.g., some Friedel-Crafts type reactions or harsh nitrations), consider alternative, more regioselective transformations.[5]

Table 1: Common Side Products and Their Identification

Impurity NameStructure OriginMass Difference (from target)Key Analytical Signature
5-Methoxy-2-methylpyridin-4-amine-N-oxideOxidation of ring nitrogen+16 DaDownfield shift of ring protons in ¹H NMR.
Over-methylated Product (Pyridinium salt)N-methylation by alkylating agent+14 Da (for -CH₂)Appears as a salt; highly polar. May show new methyl singlet in ¹H NMR.
Dimeric/Polymeric ByproductsHarsh conditions (heat, acid)High MW, often multiples of MBaseline "smear" in TLC/LC; complex NMR.
Isomeric Product (e.g., 2-Methoxy-5-methylpyridin-4-amine)Isomerically impure starting material0 DaDifferent retention time (LC); distinct aromatic splitting pattern in ¹H NMR.
Unreacted Precursor (e.g., 4-chloro or 4-nitro)Incomplete reactionVariesPresence of starting material peaks in LC-MS and NMR.

Part 2: Frequently Asked Questions (FAQs) on Purification

Question 1: My product streaks badly during silica gel column chromatography, leading to poor separation. How can I fix this?

Answer: This is a very common problem when purifying basic compounds like pyridines on standard silica gel, which is acidic. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, causing "tailing" or streaking.

Solution: Use a Modified Eluent. The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the active sites on the silica.[2]

Step-by-Step Protocol for Improved Chromatography:

  • Choose a Base Solvent System: A typical starting point is a mixture of Ethyl Acetate and Hexanes, or Dichloromethane and Methanol.

  • Add a Basic Modifier: To your chosen eluent mixture, add:

    • Triethylamine (Et₃N): 0.5% to 1.0% (v/v) is usually sufficient.

    • Ammonia: Prepare your eluent by using a stock of 1-2% ammonia in methanol as your polar component (e.g., making a 5% solution of 2% NH₃ in MeOH in DCM).

  • Equilibrate the Column: Flush the packed column with at least 5 column volumes of the modified eluent before loading your sample. This ensures the entire stationary phase is neutralized.

  • Load and Elute: Dissolve your crude product in a minimum amount of the mobile phase and load it onto the column. Elute as normal. You should observe significantly sharper peaks and better separation.

Question 2: Besides chromatography, are there other effective methods for purifying the final product?

Answer: Yes, leveraging the basicity of the pyridine ring through acid-base extraction is an excellent and scalable method for removing non-basic impurities.

Purification Workflow: Extraction & Crystallization

Start Crude Product in Organic Solvent (e.g., EtOAc, DCM) Step1 Wash with dilute aq. HCl (e.g., 1M) Start->Step1 Result1_Org Organic Layer: Contains neutral/acidic impurities Step1->Result1_Org Separate Result1_Aq Aqueous Layer: Contains protonated product (pyridinium hydrochloride salt) Step1->Result1_Aq Separate Step2 Basify aqueous layer with NaOH or Na₂CO₃ to pH > 9 Result1_Aq->Step2 Step3 Re-extract into fresh organic solvent Step2->Step3 FinalProduct Purified Product in Organic Layer Step3->FinalProduct Crystallize Concentrate & Crystallize (if solid) for final polishing FinalProduct->Crystallize

Caption: Purification workflow using acid-base extraction.

Protocol for Acid-Base Extraction: [2]

  • Dissolve: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separate Layers: Discard the organic layer (or save for analysis of impurities).

  • Basify: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is > 9. Your product will deprotonate and may precipitate or form an oil.

  • Re-extract: Extract the product back into a fresh organic solvent (3x portions).

  • Dry and Concentrate: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified amine. If the product is a solid, this is an excellent point to perform a final recrystallization.

References

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem Tech Support.
  • Organic Chemistry Portal. (2006). Synthesis of N-oxides of pyridines and related compounds. Organic-Chemistry.org.
  • Wikipedia. (n.d.). Pyridine-N-oxide. Wikipedia.
  • Katritzky, A. R. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC.
  • Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines Explained. Pearson+.
  • Organic Syntheses. (n.d.). Pyridine-N-oxide. Org. Synth.
  • Royal Society of Chemistry. (2022). CHAPTER 16: Pyridine Synthesis. RSC Publishing.
  • Bavley, A., & Harfenist, M. (1956). Halogenation of pyridines. (U.S. Patent No. 2,742,479). U.S. Patent and Trademark Office.
  • Findlay, A. D., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC, NIH.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
  • Wang, X. (2022). Synthesis process of pyridine-N-oxide. (Chinese Patent No. CN115160220A). Google Patents.
  • Procter, D. J., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC, NIH.
  • Derese, S. (n.d.). Pyridines. University of Nairobi.

Sources

Technical Support Center: Troubleshooting 5-Methoxy-2-methylpyridin-4-amine Purification

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of 5-Methoxy-2-methylpyridin-4-amine. As a substituted aminopyridine, this compound presents unique purification hurdles that require a systematic and mechanistically informed approach to overcome. This document provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the scientific rationale behind each strategic choice.

Part 1: Frequently Asked Questions (First-Pass Troubleshooting)

This section addresses high-level issues that can often be resolved without a deep dive into methodology.

Q1: My overall yield after purification is extremely low. What are the most common loss points?

A: Significant yield loss during the purification of aminopyridines can typically be attributed to three main factors:

  • Irreversible Adsorption on Silica Gel: Amines, being basic, can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant streaking on TLC plates and incomplete elution from a chromatography column. In some cases, a portion of the product remains permanently adsorbed.

  • Inappropriate Solvent Choice for Recrystallization: If the compound has even moderate solubility in the chosen cold recrystallization solvent, a substantial amount of product will be lost in the mother liquor.

  • Emulsion Formation During Acid-Base Extraction: The amphiphilic nature of some reaction byproducts can lead to the formation of stable emulsions during liquid-liquid extractions, making clean separation of aqueous and organic layers difficult and leading to physical loss of product.

Q2: My post-purification analysis (NMR/LCMS) still shows impurities. What is my immediate next step?

A: The immediate next step is impurity identification. Before attempting re-purification, you must understand the nature of the contaminant.

  • Analyze the Impurity's Structure: If possible, use spectroscopic data (NMR, MS) to determine if the impurity is a starting material, a reagent, or a reaction byproduct. Common impurities can arise from incomplete reactions or side reactions like dimerization.[1]

  • Assess Polarity and Acidity/Basicity: Run an analytical TLC using a few different solvent systems (e.g., one polar, one non-polar, one with a basic additive). This will reveal the relative polarity of the impurity compared to your product and inform the selection of an alternative purification strategy.

  • Consult the Decision Workflow: Use the information gathered to follow a logical troubleshooting path, such as the one outlined below.

Q3: The compound appears to be degrading during column chromatography. The collected fractions are colored, or TLC shows new spots appearing over time. How can this be prevented?

A: Aminopyridines can be sensitive to the acidic environment of silica gel.[2] Degradation on-column is a common problem.

  • Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel by slurrying it in the chosen mobile phase containing a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.5-1% v/v).[2][3] This neutralizes the acidic sites and minimizes degradation.

  • Use an Alternative Stationary Phase: If the compound is highly sensitive, consider switching to a more inert stationary phase, such as neutral alumina or Florisil.[4]

  • Minimize Residence Time: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the column as efficiently as possible.

Part 2: Deep-Dive Troubleshooting Guides

Guide 1: Column Chromatography

Column chromatography is a primary tool for purification, but aminopyridines require special handling to be effective.

Q: My compound is streaking badly on the TLC plate, and I'm getting poor separation. What's happening?

A: This is a classic sign of strong, non-ideal interactions between your basic amine and the acidic silica gel stationary phase.[2] The amine protonates on the silica surface, leading to a "tailing" or "streaking" effect where the spot elongates instead of remaining compact.

Solution: The core strategy is to suppress the acidity of the silica gel by adding a basic modifier to your mobile phase.[2][3]

Table 1: Mobile Phase Modifiers for Aminopyridine Chromatography

ModifierTypical ConcentrationUse Case & Rationale
Triethylamine (TEA) 0.5 - 1.0% (v/v)Workhorse choice. A volatile organic base that effectively neutralizes acidic silanol groups, leading to symmetrical peaks. It is easily removed under vacuum.
Pyridine 0.5 - 1.0% (v/v)An alternative to TEA. Can be useful if TEA reacts with the compound, but it has a higher boiling point and is more difficult to remove.
Ammonia Use a solvent saturated with NH₃ (e.g., 7N NH₃ in MeOH) as the polar componentFor very basic compounds. Provides a strongly basic environment to prevent any protonation of the analyte on the column.

Q: I've added triethylamine, but I still can't separate my product from a close-running impurity. How can I improve resolution?

A: If basic peak shape is resolved but separation is still poor, you need to optimize the polarity of your mobile phase.

Solution:

  • Systematic Solvent Screening: Use TLC to test various solvent systems. A common starting point for aminopyridines is a mixture of a non-polar solvent (like Hexanes or Toluene) and a polar solvent (like Ethyl Acetate or Acetone). To improve separation, you can introduce a third solvent with different properties, such as Dichloromethane (DCM) or an alcohol (Isopropanol or Methanol).

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity over the course of the separation. This keeps early-eluting peaks sharp and provides more "eluting power" to resolve and wash out later, more polar compounds.

  • Consider a Different Adsorbent: If silica gel fails, Florisil can be an effective alternative for purifying some aminopyridines.[4]

Guide 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but success is highly dependent on solvent selection.

Q: My compound is "oiling out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point because the solution is too concentrated or cools too quickly.[5][6]

Solution:

  • Re-heat and Dilute: Warm the mixture until the oil fully redissolves. Add more of the hot solvent (e.g., 10-20% more volume) to decrease the concentration.[6]

  • Slow Down Cooling: Allow the flask to cool slowly on the benchtop, insulated if necessary. Rapid cooling (e.g., placing directly in an ice bath) promotes oiling.

  • Scratch or Seed: Once the solution is at room temperature, gently scratch the inside of the flask with a glass rod below the solvent line or add a tiny seed crystal of the pure compound to induce nucleation.[5]

Q: I can't find a single solvent that works for recrystallization. What are my options?

A: A two-solvent (or solvent/anti-solvent) system is the next logical step.[6]

Solution: The goal is to find a pair of miscible solvents where your compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").

Protocol 1: Two-Solvent Recrystallization

  • Dissolution: Dissolve your crude compound in the minimum amount of the hot "good" solvent (e.g., Ethanol, Methanol, or Ethyl Acetate).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "bad" anti-solvent (e.g., Water, Hexanes, or Diethyl Ether) dropwise until you see persistent cloudiness (turbidity).

  • Re-clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly. The gradual change in solvent composition will decrease the compound's solubility and promote crystal growth.

Guide 3: Acid-Base Extraction

This technique leverages the basicity of the amine and pyridine nitrogen atoms to separate the target compound from neutral or acidic impurities.[2][7]

Q: When should I choose acid-base extraction over chromatography?

A: Acid-base extraction is ideal when your main impurities are neutral or acidic and you want to perform a bulk purification before a final polishing step. It is often faster and more scalable than chromatography for removing large quantities of non-basic impurities.

Q: What is the general procedure and what are the critical control points?

A: The strategy involves protonating your basic compound to make it water-soluble, while neutral/acidic impurities remain in an organic solvent. The pH is then raised to deprotonate your compound, making it organic-soluble again for extraction.

Diagram 1: Acid-Base Extraction Workflow

G start Crude Product (in Organic Solvent like EtOAc) acid_wash Wash with dilute acid (e.g., 1M HCl) start->acid_wash separate1 Separate Layers acid_wash->separate1 org1 Organic Layer: Contains Neutral & Acidic Impurities separate1->org1 Discard aq1 Aqueous Layer: Contains Protonated Product (R-NH3+ Cl-) separate1->aq1 basify Add Base (e.g., NaOH) to Aqueous Layer until pH > 9 aq1->basify extract Extract with fresh Organic Solvent (EtOAc) basify->extract separate2 Separate Layers extract->separate2 aq2 Aqueous Layer: (Discard) separate2->aq2 Discard org2 Organic Layer: Contains Pure Product separate2->org2 dry Dry Organic Layer (e.g., Na2SO4), Filter, and Concentrate org2->dry end Purified Product dry->end

Caption: Logic of purification via acid-base extraction.

Critical Points:

  • Acid Wash pH: Ensure the pH of the aqueous layer is low enough (typically pH 1-2) to fully protonate the aminopyridine. Check with pH paper. Repeat the wash 2-3 times to ensure complete extraction.[7][8]

  • Basification pH: When recovering the product, ensure the pH is sufficiently basic (typically pH 9-10) to deprotonate the amine and allow for efficient extraction back into the organic layer.[8]

  • Salt Concentration: If you have trouble extracting the product back into the organic layer after basification, the aqueous layer may be too polar. Saturating the aqueous layer with sodium chloride (brine) can help "salt out" the organic product.

Part 3: Visualization & Workflow Diagrams

Diagram 2: General Purification Troubleshooting Workflow

This diagram provides a logical path from identifying an impure sample to selecting the appropriate purification strategy.

G cluster_analysis Analysis cluster_decision Decision Point cluster_action Action start Impure Product (Post-Reaction) tlc Run Analytical TLC (with and without TEA) start->tlc lcms Obtain LCMS/NMR (Identify Impurities) start->lcms d1 Is product a solid? tlc->d1 lcms->d1 d2 Are impurities non-basic? d1->d2 No recryst Attempt Recrystallization d1->recryst Yes d3 Is separation poor on silica TLC? d2->d3 No acidbase Perform Acid-Base Extraction d2->acidbase Yes chrom Run Column Chromatography (TEA-doped eluent) d3->chrom Yes alt_chrom Try Alumina/Florisil Chromatography d3->alt_chrom Extreme Case end Pure Product recryst->end acidbase->chrom Follow-up if needed chrom->end alt_chrom->end

Caption: Decision tree for selecting a purification method.

References

  • How to remove unreacted 2-aminopyridine from product - Benchchem.
  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed.
  • Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives - Benchchem.
  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules - SEFH.
  • Eradication of Impurities in the Synthesis of 5-(Chloromethyl)-2-methylpyrimidin-4-amine: A Technical Guide - Benchchem.
  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC.
  • (PDF) Chemical stability of 4-aminopyridine capsules - ResearchGate.
  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - SciSpace.
  • 5-(Aminomethyl)-2-methylpyrimidin-4-amine - LookChem.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • 3-aminopyridine - Organic Syntheses Procedure. Available at: [Link]

  • Technical Support Center: Purification of 5-Methoxy-2-methylthiopyrimidine - Benchchem.
  • Technical Support Center: Crystallization of 6-Methoxy-2-nitropyridin-3-amine - Benchchem.

Sources

Technical Support Center: Optimizing Recrystallization of 5-Methoxy-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the recrystallization of 5-Methoxy-2-methylpyridin-4-amine. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to help you achieve high purity and yield.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you might encounter during the recrystallization of 5-Methoxy-2-methylpyridin-4-amine in a direct question-and-answer format.

Q1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A1: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue, especially with compounds that have relatively low melting points or when the solution is supersaturated. This often occurs when the cooling process is too rapid or the chosen solvent is not ideal.

Causality & Solution:

  • High Supersaturation: The concentration of your compound in the hot solvent may be too high. When cooled, the solubility drops so drastically that the molecules don't have time to orient themselves into a crystal lattice and instead crash out as a liquid.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation. Allow the solution to cool more slowly.[1]

  • Rapid Cooling: Cooling the flask too quickly (e.g., by placing it directly in an ice bath) can shock the system, preventing proper crystal nucleation.

    • Solution: Allow the solution to cool gradually to room temperature on a benchtop, insulated by a few paper towels or a cork ring, before moving it to an ice bath.[1][2] Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Inappropriate Solvent: The solvent may be too "good" at dissolving your compound, even at lower temperatures.

    • Solution: Consider a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a miscible "poor" solvent (an anti-solvent, in which it is less soluble) dropwise at the boiling point until you observe persistent cloudiness. Add a few more drops of the good solvent to clarify the solution and then allow it to cool slowly.[4][5]

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A2: The failure of crystals to form is typically due to either insufficient supersaturation or a kinetic barrier to nucleation.

Causality & Solution:

  • Too Much Solvent: This is the most frequent reason for crystallization failure.[1] If the solution is not saturated at the lower temperature, crystals will not form, resulting in a significant loss of yield.[6]

    • Solution:

      • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the liquid-air interface.[5] The microscopic scratches on the glass provide nucleation sites for crystal growth.

      • Seed Crystals: If you have a small amount of the pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.[1]

      • Reduce Solvent Volume: If nucleation techniques fail, it's likely the solution is too dilute. Gently heat the solution to boil off some of the solvent (10-20% of the volume) to increase the concentration. Then, allow it to cool again.[1][2]

  • Supersaturation without Nucleation: The solution may be supersaturated but lacks a point for the first crystal to form.

    • Solution: As mentioned above, scratching the flask or adding a seed crystal can overcome the kinetic barrier to nucleation.[1][5]

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.

Causality & Solution:

  • Excessive Solvent: Using too much solvent during the initial dissolution step is a primary cause of low recovery.[2][6]

    • Solution: Always use the minimum amount of boiling solvent necessary to just dissolve the solid.[6] Working with a concentrated solution is key.[3]

  • Premature Filtration: Filtering the hot solution to remove insoluble impurities can sometimes lead to premature crystallization on the filter paper, especially if the apparatus is cold.

    • Solution: Use a pre-heated funnel and filter flask. Dilute the hot solution with a small amount of extra solvent before filtration to prevent crystallization, and then boil off the excess solvent before cooling.[7]

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization can leave a substantial amount of product in the solution.

    • Solution: Ensure the solution has been allowed to cool slowly to room temperature and then thoroughly chilled in an ice bath for at least 20-30 minutes before filtration.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[6]

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 5-Methoxy-2-methylpyridin-4-amine?

A1: The perfect solvent will exhibit a steep solubility curve for your compound. This means it should have:

  • High Solubility at High Temperatures: The compound should be very soluble in the boiling solvent.[3][4]

  • Low Solubility at Low Temperatures: The compound should be sparingly or insoluble in the cold solvent to maximize recovery.[3][4]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of your compound to prevent it from melting in the hot solvent ("oiling out").

  • Inertness: The solvent must not react with 5-Methoxy-2-methylpyridin-4-amine.[8] For amines, acidic solvents might form salts, which can be a purification strategy but should be a deliberate choice.[9]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during drying.[8]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (and be removed with the mother liquor).[4]

Q2: How do I select a starting solvent for screening?

A2: A good starting point is to consider the polarity of 5-Methoxy-2-methylpyridin-4-amine. The presence of the methoxy group, amine group, and the pyridine ring suggests a molecule of moderate to high polarity. The principle of "like dissolves like" is a useful guide.[6]

Begin by testing small amounts of your crude product in a range of solvents with varying polarities.

Solvent Screening Protocol:

  • Place approximately 20-30 mg of your crude compound into a small test tube.

  • Add the test solvent dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[8]

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath to the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. A large volume of well-formed crystals indicates a promising solvent.

Below is a table of common solvents to consider for your screening process, ordered by increasing polarity.

SolventBoiling Point (°C)Polarity IndexNotes for Aminopyridines
Hexane690.1Likely too non-polar, but could be an effective anti-solvent.
Toluene1112.4May be effective. Often used in mixed systems with hexane.[7]
Ethyl Acetate774.4A good starting point for moderately polar compounds.
Acetone565.1Often a powerful solvent; may need an anti-solvent for good recovery.
Isopropanol823.9A common and effective recrystallization solvent.
Ethanol784.3Similar to isopropanol, often works well for polar compounds.
Methanol655.1Very polar; may dissolve the compound too well, even when cold.
Water10010.2The amine and pyridine nitrogen may allow for water solubility. Can be used in mixtures with alcohols.[7]

Q3: When should I use a mixed-solvent system?

A3: A mixed-solvent system is the solution when no single solvent has the ideal solubility profile for your compound.[4] This is often the case when your compound is highly soluble in some solvents and nearly insoluble in others, with no intermediate option.

The procedure involves dissolving the compound in a minimal amount of a "good" hot solvent and then titrating with a miscible "poor" hot solvent (the anti-solvent) until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This technique effectively creates a solvent with a custom-tuned polarity.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for selecting an optimal recrystallization solvent system.

Recrystallization_Workflow cluster_screening Solvent Screening cluster_optimization Optimization start Start with Crude 5-Methoxy-2-methylpyridin-4-amine test_rt Test Solubility in Small Volume of Solvent at RT start->test_rt dissolves_rt Dissolves at RT? test_rt->dissolves_rt bad_solvent Result: Poor Solvent (Too Soluble) dissolves_rt->bad_solvent Yes heat_solvent Heat to Boiling dissolves_rt->heat_solvent No mixed_solvent Consider Mixed-Solvent System (Solvent/Anti-Solvent) bad_solvent->mixed_solvent dissolves_hot Dissolves when Hot? heat_solvent->dissolves_hot insoluble Result: Insoluble (Try a more polar solvent) dissolves_hot->insoluble No cool_solution Cool Slowly to RT, then Ice Bath dissolves_hot->cool_solution Yes crystals_form Crystals Form? cool_solution->crystals_form good_solvent Result: Good Candidate for Single-Solvent Recrystallization crystals_form->good_solvent Yes no_crystals Result: Poor Recovery (Compound too soluble) crystals_form->no_crystals No no_crystals->mixed_solvent

Caption: Decision workflow for selecting a recrystallization solvent.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs website.
  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from UCI Department of Chemistry website.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs website.
  • University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from CU Boulder Department of Chemistry website.
  • BenchChem. (2025). Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts.
  • K. B. Wiberg. (n.d.). Recrystallization.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.

Sources

Technical Support Center: 5-Methoxy-2-methylpyridin-4-amine Storage & Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Required

For researchers currently holding 5-Methoxy-2-methylpyridin-4-amine , immediate adherence to the following "Gold Standard" storage protocol is required to prevent rapid oxidative degradation and colorimetric shifts.

ParameterRecommendationCriticality
Temperature -20°C (Long-term) / 2-8°C (Active use)High
Atmosphere Inert Gas (Argon or Nitrogen)Critical
Container Amber glass vial with Teflon-lined capHigh
Physical State Store as Solid (Lyophilized/Crystalline)High
Desiccant Silica gel or molecular sieves in secondary containerMedium

Module 1: The Science of Degradation

To effectively prevent degradation, one must understand the specific vulnerabilities of the 5-Methoxy-2-methylpyridin-4-amine scaffold. This molecule is an electron-rich pyridine derivative. The presence of both an amino group (-NH₂) at position 4 and a methoxy group (-OCH₃) at position 5 creates a "push-push" electronic system, significantly increasing the electron density of the pyridine ring.

Primary Degradation Mechanisms
  • Oxidative N-Oxide Formation (The "Browning" Effect): The high electron density makes the ring nitrogen and the exocyclic amine susceptible to oxidation by atmospheric oxygen. This typically manifests as a color change from off-white/pale yellow to dark brown or black.

  • Hygroscopic Aggregation: Aminopyridines are capable of hydrogen bonding. Absorption of atmospheric moisture can lead to hydrate formation, altering the molecular weight and solubility profile.

  • Photolytic Instability: Pyridine derivatives often possess absorption bands in the UV-visible range. Exposure to light can excite the molecule, leading to radical formation and subsequent polymerization or decomposition.

Visualizing the Degradation Pathways

The following diagram illustrates the potential chemical fates of your compound if stored improperly.

DegradationPathways Start 5-Methoxy-2-methylpyridin-4-amine (Intact) Oxidation Oxidation (Air/Light) Start->Oxidation O2 / UV Light Moisture Moisture Absorption Start->Moisture >60% RH Acid Strong Acid Exposure Start->Acid pH < 2, Heat NOxide Pyridine N-Oxide (Major Impurity) Oxidation->NOxide Ring N attack Color Chromophores (Brown/Black Color) Oxidation->Color Polymerization Hydrate Hydrates/Clumping (Weighing Errors) Moisture->Hydrate H-Bonding Demethyl Demethylation (Pyridinol formation) Acid->Demethyl Hydrolysis

Figure 1: Mechanistic pathways leading to the degradation of 5-Methoxy-2-methylpyridin-4-amine. Note that N-oxidation is the primary driver of purity loss.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: Color Change

Q: My sample has turned from a pale yellow powder to a dark brown sticky solid. Is it still usable?

A: This is the hallmark of oxidative degradation .

  • Diagnosis: The "browning" is often caused by trace amounts of oxidation products (N-oxides or azo-dimers) that have high extinction coefficients. Even 1-2% degradation can cause a dramatic color shift.

  • Action:

    • Do not discard immediately. Run an LC-MS or H-NMR.

    • Purity Check: If the purity is >90%, you can repurify (see Module 3). If <80%, synthesis or repurchase is recommended.

    • Prevention: Ensure the cap is Teflon-lined and parafilmed. Flush with Argon after every use.

Issue 2: Solubility Issues

Q: The compound is no longer dissolving clearly in DMSO or Methanol; there is a turbid suspension.

A: This suggests hydrate formation or carbonate salt formation .

  • Mechanism: Amines react with atmospheric CO₂ to form carbamates or carbonate salts, which have different solubility profiles than the free base.

  • Action:

    • Sonicate the solution for 5-10 minutes.

    • If turbidity persists, filter the solution through a 0.2 µm PTFE filter.

    • Tip: Adding a trace amount of base (e.g., Triethylamine) or acid (depending on your downstream application) can sometimes break up these aggregates, but be cautious of chemical compatibility.

Issue 3: Solution Storage

Q: Can I store stock solutions of this compound in DMSO at -20°C?

A: Proceed with caution.

  • Risk: DMSO is hygroscopic and can also act as a mild oxidant under certain conditions.

  • Protocol:

    • Recommended Solvent: Anhydrous DMSO or Ethanol.

    • Max Duration: 1 month at -20°C.

    • Freeze/Thaw: Avoid repeated cycles. Aliquot into single-use vials immediately after preparation.

Module 3: Rescue & Handling Protocols

If your material has degraded, use this decision tree to determine the best course of action.

RescueProtocol Check Visual Inspection: Is it Dark/Sticky? Analyze Run LC-MS / H-NMR Check->Analyze regardless of color HighPurity Purity > 95% Analyze->HighPurity MedPurity Purity 85-95% Analyze->MedPurity LowPurity Purity < 85% Analyze->LowPurity Use Safe to Use (Flush with Argon) HighPurity->Use Recrystallize Recrystallize (EtOAc/Hexane or EtOH) MedPurity->Recrystallize Discard Discard / Repurchase LowPurity->Discard

Figure 2: Decision matrix for handling potentially degraded 5-Methoxy-2-methylpyridin-4-amine.

Standard Re-purification Protocol (Recrystallization)

Note: This is a general guide; solubility may vary based on exact impurities.

  • Dissolve: Dissolve the crude brown solid in a minimal amount of warm Ethanol or Ethyl Acetate.

  • Filter: If there are insoluble black particles (polymers), filter while warm.

  • Precipitate: Slowly add a non-polar solvent (Hexane or Heptane) until turbidity appears.

  • Cool: Store at 4°C overnight.

  • Collect: Filter the crystals and wash with cold Hexane. Dry under vacuum.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Aminopyridine Derivatives. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002).Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding. (General stability principles for aminopyridines).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

challenges in scaling up 5-Methoxy-2-methylpyridin-4-amine production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up 5-Methoxy-2-methylpyridin-4-amine Production

Welcome to the Technical Support Center for the synthesis and scale-up of 5-Methoxy-2-methylpyridin-4-amine (CAS: 1696540-73-4) . As a critical building block for various advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and proton pump intermediates, its production at scale presents unique thermochemical and regioselective challenges.

This guide is engineered for researchers, process chemists, and drug development professionals. It bypasses basic theory to deliver field-proven, causality-driven troubleshooting strategies and self-validating protocols.

I. Synthetic Workflow & Process Architecture

The standard industrial route to 5-Methoxy-2-methylpyridin-4-amine relies on a four-step sequence starting from 5-hydroxy-2-methylpyridine. The pathway leverages the directing effects of an N-oxide intermediate to force functionalization at the electronically deactivated 4-position.

G A 5-Hydroxy-2-methylpyridine B N-Oxidation (H2O2 / AcOH) A->B C 5-Hydroxy-2-methylpyridine N-oxide B->C D Nitration (HNO3 / H2SO4) C->D E 5-Hydroxy-2-methyl-4-nitropyridine N-oxide D->E F Methylation (MeI / K2CO3) E->F G 5-Methoxy-2-methyl-4-nitropyridine N-oxide F->G H Reduction (Pd/C, H2 or Formate) G->H I 5-Methoxy-2-methylpyridin-4-amine (Target API Intermediate) H->I

Synthetic workflow for 5-Methoxy-2-methylpyridin-4-amine from 5-hydroxy-2-methylpyridine.

II. Troubleshooting & FAQs

Phase 1: N-Oxidation & Nitration (Thermal Hazards & Regioselectivity)

Q: How do we prevent thermal runaway during the N-oxidation of 5-hydroxy-2-methylpyridine at pilot scale? A: At the bench scale, m-CPBA is often used, but at scale, it is a shock-sensitive explosion hazard[1]. The industrial standard is 30% aqueous


 in glacial acetic acid. The causality of thermal runaway here lies in the exothermic decomposition of the in-situ generated peracetic acid, which is catalyzed by trace transition metals[2].
Solution: Implement strict temperature control (70°C–85°C) and controlled dosing of 

. Use continuous flow or microreactors if available, as they drastically increase the surface-area-to-volume ratio, allowing for efficient heat dissipation[1].

Self-Validating Protocol: Scalable N-Oxidation

  • Charge: Suspend 5-hydroxy-2-methylpyridine (1.0 eq) in glacial acetic acid (5.0 vol) in a glass-lined reactor (avoid stainless steel to prevent metal-catalyzed peroxide decomposition).

  • Heat: Bring the mixture to 70°C.

  • Dose: Add 30%

    
     (3.0 eq) dropwise over 2 hours. Causality check: The rate of addition must not exceed the rate of consumption to prevent peroxide accumulation[3].
    
  • Digest: Stir at 85°C for 4 hours.

  • Validate & Quench: Test the mixture with KI-starch paper. Quench residual peroxides using 10% aqueous sodium sulfite until the KI-starch test is strictly negative. Never concentrate the mixture before this validation step.

Q: During nitration, we are seeing significant amounts of 6-nitro and 4,6-dinitro byproducts. Why is this happening and how do we fix it? A: The N-oxide group donates electron density via resonance into the 2, 4, and 6 positions. Because the 2-position is blocked by a methyl group, electrophilic aromatic substitution (nitration) competes between the 4 and 6 positions. Over-nitration is strictly a kinetic issue driven by excessive temperatures. Solution: Maintain the nitration strictly between 80°C and 90°C. Using a pre-mixed, cooled solution of fuming


 and concentrated 

ensures the generation of the nitronium ion (

) without localized heating spikes that drive di-nitration.
Phase 2: Methylation (O- vs. N-Alkylation)

Q: When converting the 5-hydroxy group to a 5-methoxy group, we are losing 30% of our yield to N-alkylation. How can we maximize O-methylation? A: 5-Hydroxy-2-methyl-4-nitropyridine N-oxide exists in a tautomeric equilibrium (pyridinol


 pyridone). The ambident nucleophilicity of this system means methylation can occur at the oxygen or the nitrogen.
Solution: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen anion is a "harder" nucleophile than the nitrogen. To favor O-alkylation, use a mild base like 

(which coordinates tightly with oxygen) and a soft electrophile like Methyl Iodide (MeI) or Dimethyl Sulfate in a polar aprotic solvent like DMF or Acetone. Avoid strong bases like NaOH, which increase the nucleophilicity of the nitrogen.
Phase 3: Reduction (Deoxygenation & Nitro Reduction)

Q: During the final hydrogenation, the nitro group reduces to the amine, but the N-oxide remains intact. How do we force complete deoxygenation? A: The reduction of a nitro group to an amine is highly exothermic and kinetically rapid over Pd/C. However, the cleavage of the N–O bond (deoxygenation) requires a significantly higher activation energy[4]. Furthermore, the newly formed 4-amino group can coordinate with and poison the palladium catalyst. Solution: Switch from standard


 gas hydrogenation to catalytic transfer hydrogenation using ammonium formate. Ammonium formate decomposes into 

and

directly on the catalyst surface, providing a high localized concentration of active hydrogen that overcomes the kinetic barrier of N-O cleavage[5].

H Start Incomplete Reduction (N-Oxide remains) Check1 Check H2 Uptake / TLC Start->Check1 Path1 Reaction Stalled (Catalyst Poisoned) Check1->Path1 Path2 Nitro Reduced, N-oxide persists Check1->Path2 Sol1 Filter, add fresh Pd/C Increase solvent volume Path1->Sol1 Sol2 Switch to Ammonium Formate Reflux in Methanol Path2->Sol2

Troubleshooting decision tree for the final catalytic hydrogenation step.

Self-Validating Protocol: Transfer Hydrogenation (Reduction)

  • Charge: Dissolve 5-methoxy-2-methyl-4-nitropyridine N-oxide (1.0 eq) in Methanol (10 vol).

  • Catalyst: Add 10% Pd/C (0.1 eq by weight). Caution: Purge the vessel with Nitrogen before adding Pd/C to prevent methanol ignition.

  • Reagent: Add Ammonium Formate (5.0 eq) in portions.

  • Reflux: Heat the mixture to 65°C (reflux) for 2–3 hours.

  • Validation: The reaction is complete when gas evolution (

    
    ) ceases and HPLC confirms the disappearance of both the nitro-intermediate and the N-oxide-amine intermediate.
    
  • Workup: Filter through a pad of Celite to remove the catalyst, concentrate the filtrate, and recrystallize from ethanol to yield pure 5-Methoxy-2-methylpyridin-4-amine.

III. Quantitative Data & Process Parameters

The following table summarizes the critical scale-up parameters, safety thresholds, and expected yields for the optimized workflow.

Reaction StepPrimary ReagentsCritical Safety ParameterIn-Process Control (IPC)Target Yield
1. N-Oxidation

(30%), AcOH
Max Temp: 85°C. Accumulation of peroxides.KI-Starch test (must be negative before workup)85 - 90%
2. Nitration Fuming

,

Max Temp: 90°C. Exothermic runaway risk.HPLC (Monitor 4-nitro vs 6-nitro ratio)70 - 75%
3. Methylation MeI,

, DMF
MeI is highly toxic/volatile. Use closed system.TLC/HPLC (Absence of starting pyridinol)80 - 85%
4. Reduction Pd/C,

, MeOH
Flammability of Pd/C in MeOH.

off-gassing.
HPLC (Ensure N-oxide deoxygenation is complete)90 - 95%

IV. References

  • Organic Syntheses Procedure: Pyridine-N-oxide. Organic Syntheses. Available at:[Link]

  • Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering. Available at:[Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at:[Link]

  • Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent. ResearchGate. Available at:[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Pharmaceuticals. Available at:[Link]

Sources

Technical Support Center: A Guide to the Purification of Crude 5-Methoxy-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Methoxy-2-methylpyridin-4-amine (CAS: 1260663-96-4). This guide is designed for researchers, chemists, and drug development professionals who are handling this valuable pyridine intermediate. Achieving high purity is critical for the success of subsequent synthetic steps and the integrity of your final compounds. This document provides in-depth troubleshooting advice, step-by-step protocols, and expert insights to address the common challenges encountered during the purification of this molecule.

Understanding the Challenge: Potential Impurities

Effective purification begins with understanding the potential impurities in your crude material. The nature of these impurities will dictate the most effective purification strategy. Based on common synthetic routes for substituted aminopyridines, your crude 5-Methoxy-2-methylpyridin-4-amine may contain a variety of contaminants.

Table 1: Potential Impurities in Crude 5-Methoxy-2-methylpyridin-4-amine

Impurity Type Potential Source Chemical Nature Impact on Purification
Unreacted Starting Materials Incomplete reaction Varies (e.g., neutral, acidic) Can often be removed by a primary purification step like extraction.
Positional Isomers Lack of regioselectivity during amination or other substitutions Basic (similar to product) Difficult to separate; often requires high-resolution chromatography.
Hydrolysis Byproducts Exposure to strong acid or base, cleaving the methoxy group Basic, potentially phenolic Changes polarity, may be separable by extraction or chromatography.
Dimerization/Polymeric Species Side reactions, especially at elevated temperatures[1] Basic, high molecular weight Typically non-volatile and less soluble; can be removed by filtration or chromatography.
Residual Solvents & Reagents Carryover from the reaction workup Varies (e.g., DMF, THF, inorganic salts) Removed by aqueous washes, drying, and evaporation under vacuum.

| Colored Impurities | Degradation or complex side reactions | Often large, conjugated systems | Can be removed using activated charcoal treatment.[2][3] |

Decision Guide: Selecting Your Purification Strategy

The optimal purification path depends on the physical state of your crude product and its impurity profile. This decision tree provides a logical workflow for selecting the most appropriate method.

G cluster_optional Optional Step start Crude Product (5-Methoxy-2-methylpyridin-4-amine) is_oily Is the crude material an oil or dark tar? start->is_oily is_solid Is the crude material a solid? tlc_check Does TLC show baseline or non-polar impurities? is_solid->tlc_check Yes is_oily->is_solid No extraction Perform Acid-Base Extraction is_oily->extraction Yes tlc_check->extraction Yes recrystallization Perform Recrystallization tlc_check->recrystallization No recryst_ok Is purity >95% after recrystallization? chromatography Perform Column Chromatography recryst_ok->chromatography No end_product High-Purity Product recryst_ok->end_product Yes chrom_needed Are impurities close in polarity on TLC? chrom_needed->chromatography Yes chrom_needed->end_product No (Purity is sufficient) extraction->chrom_needed recrystallization->recryst_ok charcoal Consider Activated Charcoal Treatment (if colored) recrystallization->charcoal If solution is colored chromatography->end_product

Caption: Decision tree for selecting a purification method.

Troubleshooting and Experimental Guides (Q&A)

This section directly addresses common issues and provides detailed protocols for the primary purification techniques.

Q1: My crude product is a dark, intractable oil. Where do I even begin?

A: An oily or tar-like consistency usually indicates the presence of significant non-polar impurities, residual solvent, or polymeric byproducts. The most robust starting point is an acid-base extraction. This technique leverages the basicity of your aminopyridine to selectively pull it into an aqueous phase, leaving many neutral organic impurities behind in the organic phase.[4][5][6]

The basic principle is to protonate the amine groups on your target compound with a dilute acid. This forms a water-soluble salt (a pyridinium salt), which partitions into the aqueous layer. Neutral impurities remain in the organic solvent. After separating the layers, the aqueous layer is basified to deprotonate the salt, causing the pure amine to precipitate or partition back into a fresh organic layer.[2][6]

Q2: Can you provide a detailed protocol for an acid-base extraction of my compound?

A: Certainly. This protocol is a reliable method for the initial cleanup of crude 5-Methoxy-2-methylpyridin-4-amine.

G cluster_extraction Acid Wash & Separation cluster_layers Collected Layers cluster_recovery Product Recovery dissolve 1. Dissolve Crude Oil in EtOAc or DCM add_acid 2. Add 1M HCl (aq) to separatory funnel dissolve->add_acid shake 3. Shake & Vent; Separate Layers add_acid->shake org_layer Organic Layer (Contains Neutral Impurities) -> DISCARD shake->org_layer aq_layer Aqueous Layer (Contains Product as HCl Salt) shake->aq_layer basify 4. Cool Aqueous Layer (ice bath) & Basify with NaOH (aq) to pH > 9 aq_layer->basify extract_prod 5. Extract with fresh EtOAc or DCM (x3) basify->extract_prod dry_conc 6. Dry combined organic layers (Na₂SO₄), Filter, & Concentrate extract_prod->dry_conc pure_prod Purified Product dry_conc->pure_prod

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Methoxy-2-methylpyridin-4-amine Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of 5-Methoxy-2-methylpyridin-4-amine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for 5-Methoxy-2-methylpyridin-4-amine?

A1: The primary amino group at the 4-position is a versatile handle for various transformations. The most common derivatization reactions include:

  • N-Acylation: Formation of amides using acyl chlorides or anhydrides. This is a fundamental transformation to introduce a wide variety of functional groups.[1]

  • N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.[1]

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reaction of a halogenated precursor with boronic acids to form C-C bonds. This is a powerful tool for creating biaryl structures.[2][3][4]

  • Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds between an aryl halide and an amine.[5][6][7] This is invaluable for constructing complex amine-containing molecules.[6]

Q2: I am observing low or no yield in my reaction. What are the primary factors to investigate?

A2: Low yields in derivatization reactions often stem from a few key areas:

  • Reagent Quality: Ensure starting materials, reagents, and solvents are pure and dry. For instance, acetylating agents like acetic anhydride can hydrolyze over time.[8] Silylating reagents are also moisture-sensitive and will react with water first.[9]

  • Reaction Conditions: Temperature, reaction time, and atmosphere can be critical. Some reactions may be sluggish at room temperature and require gentle heating.[8] Conversely, excessive heat can lead to decomposition.

  • Catalyst Activity (for cross-coupling reactions): The palladium catalyst is crucial and can deactivate if not handled and stored properly under an inert atmosphere.[10] Using pre-catalysts can often improve results.[10]

  • Base Selection (for cross-coupling reactions): The strength and type of base are critical for the efficiency of the catalytic cycle.[2][10]

Q3: How can I effectively remove pyridine, a common solvent and base, from my reaction mixture after workup?

A3: Pyridine can be challenging to remove completely due to its high boiling point and basicity. Effective methods include:

  • Acidic Wash: Washing the organic layer with a dilute acidic solution (e.g., 1-2 M HCl or 10-15% CuSO4 solution) will protonate the pyridine, forming a water-soluble salt that can be extracted into the aqueous layer.[11]

  • Co-evaporation: Repeatedly adding and evaporating a solvent with a lower boiling point, such as toluene, can help to azeotropically remove residual pyridine.

  • Column Chromatography: If residual pyridine persists, purification by column chromatography is often necessary.[12]

II. Troubleshooting Guides

This section provides a more in-depth analysis of specific issues you may encounter during your experiments.

Issue 1: Low Yield or Incomplete Reaction

Low conversion of your starting material is a common hurdle. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield

G cluster_0 Problem: Low Yield Start Low or No Product Formation CheckReagents Verify Reagent & Solvent Quality (Purity, Dryness) Start->CheckReagents CheckConditions Optimize Reaction Conditions (Temperature, Time) CheckReagents->CheckConditions Reagents OK CheckCatalyst Evaluate Catalyst System (Cross-Coupling Reactions) CheckConditions->CheckCatalyst Conditions Optimized CheckBase Assess Base Strength & Type (Cross-Coupling Reactions) CheckCatalyst->CheckBase Catalyst System OK CheckMixing Ensure Adequate Mixing CheckBase->CheckMixing Base OK Resolution Improved Yield CheckMixing->Resolution Mixing Adequate G cluster_1 Problem: Product Impurity Start Impure Product Observed (TLC, LC-MS) Characterize Characterize Impurity (MS, NMR if possible) Start->Characterize Hypothesize Hypothesize Formation Pathway Characterize->Hypothesize ModifyConditions Modify Reaction Conditions (Temp, Reagents, Atmosphere) Hypothesize->ModifyConditions Purify Optimize Purification (Chromatography, Recrystallization) ModifyConditions->Purify Resolution Pure Product Purify->Resolution

Sources

Technical Support Center: Troubleshooting 5-Methoxy-2-methylpyridin-4-amine Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Overview

5-Methoxy-2-methylpyridin-4-amine (CAS: 1696540-73-4) is a highly versatile building block frequently utilized in the development of kinase inhibitors and anti-infective agents[1]. While the aminopyridine core is strategically chosen to improve metabolic stability and provide key hydrogen bond donors/acceptors[2], its planar aromatic system and specific substitution pattern often lead to unpredictable solubility profiles in aqueous biological assays. This guide provides field-proven, mechanistically grounded strategies to resolve compound precipitation, ensuring accurate and reproducible in vitro data.

Frequently Asked Questions (FAQs)

Q1: Why does 5-Methoxy-2-methylpyridin-4-amine precipitate immediately when I dilute my DMSO stock into the aqueous assay buffer? A1: This phenomenon is a classic example of exceeding the compound's kinetic solubility limit[3]. The compound is highly soluble in 100% dimethyl sulfoxide (DMSO) because the organic solvent effectively disrupts the molecule's crystal lattice energy[4]. However, rapid dilution into an aqueous buffer forces the hydrophobic core of the molecule into a high-energy state. If the final concentration in the well exceeds its thermodynamic solubility in water, the molecules rapidly aggregate to minimize water contact, leading to nucleation and precipitation[5]. Furthermore, storing DMSO stocks at low temperatures or subjecting them to repeated freeze-thaw cycles can induce microscopic seeding, which accelerates precipitation upon dilution[6].

Q2: My target protein is sensitive to high organic solvent concentrations. How can I maintain solubility while keeping DMSO ≤ 0.5%? A2: For cell-based and sensitive biochemical assays, DMSO concentrations must generally be kept ≤ 0.5% (v/v) to prevent solvent-induced toxicity or artifactual protein denaturation[3][7]. To achieve this without precipitating your compound, you must leverage the basicity of the aminopyridine core. The pyridine nitrogen can be protonated under mildly acidic conditions[8]. If your assay tolerates a slight pH shift (e.g., pH 5.5 - 6.5), the ionized form of the compound will exhibit exponentially higher aqueous solubility due to increased polarity and hydration[5]. If pH adjustment is biologically incompatible with your target, you must employ complexation agents like Hydroxypropyl-β-cyclodextrin (HP-β-CD)[7].

Q3: How do I know if my assay results are being skewed by unrecognized micro-precipitation? A3: Unrecognized precipitation leads to an underestimated actual concentration of the compound in the assay well, which artificially shifts dose-response curves and results in inaccurate IC50 or Kd calculations[6]. Causality indicator: If your dose-response curve plateaus prematurely, shows a "bell-shaped" response at higher concentrations, or exhibits high well-to-well variability, micro-precipitation is likely occurring. Always validate solubility in the final assay buffer using dynamic light scattering (DLS) or a simple centrifugation step followed by HPLC-UV quantification of the supernatant[8].

Quantitative Solubilization Data

The following table summarizes the quantitative parameters for various excipients and solvents used to rescue the solubility of aminopyridine derivatives.

Solubilization StrategyRecommended Stock/Intermediate Conc.Max Final Assay Conc.Mechanism of Action
DMSO (Primary Solvent) 10 - 30 mM (Stock)≤ 0.5% (v/v)Disrupts crystal lattice; serves as a universal organic solvent vehicle[6][7].
Buffer pH Adjustment pH 5.5 - 6.5 (Intermediate)Target-dependentProtonates the basic pyridine nitrogen, increasing polarity and aqueous hydration[5][8].
HP-β-Cyclodextrin 10 - 20% (w/v) in Buffer≤ 2.0% (w/v)Forms a hydrophilic inclusion complex around the hydrophobic aromatic core[3][7].
Tween-80 (Surfactant) 0.1 - 1.0% (v/v) in Buffer≤ 0.1% (v/v)Forms micelles that encapsulate the lipophilic compound, increasing apparent solubility[7][8].

Troubleshooting Workflow

G N1 Precipitation of 5-Methoxy- 2-methylpyridin-4-amine N2 Is final DMSO ≤ 0.5%? N1->N2 N3 Reduce stock conc. or use intermediate dilution N2->N3 No N4 Can assay tolerate pH 5.5-6.5? N2->N4 Yes N3->N4 N5 Protonate pyridine nitrogen (Lower buffer pH) N4->N5 Yes N6 Use HP-β-CD or Tween-80 formulation N4->N6 No N7 Soluble Compound in Biological Assay N5->N7 N6->N7

Caption: Troubleshooting workflow for resolving 5-Methoxy-2-methylpyridin-4-amine precipitation.

Validated Experimental Protocols

Protocol 1: Stepwise Dilution with pH Optimization

Causality: Direct addition of a highly concentrated DMSO stock into a neutral pH buffer causes localized super-saturation. A stepwise dilution into a slightly acidic intermediate buffer ensures the pyridine nitrogen is protonated before encountering the final assay environment, preventing rapid nucleation[8].

  • Stock Preparation: Dissolve 5-Methoxy-2-methylpyridin-4-amine powder in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously for 60 seconds.

  • Intermediate Buffer Preparation: Prepare a 100 mM Citrate-Phosphate buffer at pH 5.5.

  • Intermediate Dilution: Add 10 µL of the 10 mM DMSO stock to 90 µL of the intermediate buffer while continuously vortexing. This yields a 1 mM solution in 10% DMSO. The acidic pH ensures the compound remains soluble during this thermodynamic transition.

  • Final Assay Dilution: Dilute the intermediate solution 1:20 into your final assay buffer (e.g., PBS, pH 7.4) to achieve a final concentration of 50 µM with 0.5% DMSO. Mix immediately by gentle pipetting.

  • Self-Validation Step: Measure the absorbance of the final assay well at 600 nm. A baseline reading (matching the blank buffer) confirms the absence of light scattering (turbidity), validating that no colloidal aggregates have formed before adding biological reagents.

Protocol 2: HP-β-Cyclodextrin Inclusion Complexation

Causality: When pH adjustment is incompatible with the biological target, HP-β-CD provides a thermodynamic sink. The hydrophobic cavity of the cyclodextrin shields the planar aromatic rings of 5-Methoxy-2-methylpyridin-4-amine from water, while its hydrophilic exterior maintains aqueous solubility[3][7].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., HEPES or Tris, pH 7.4). Filter sterilize through a 0.22 µm membrane.

  • Compound Addition: While vigorously stirring the HP-β-CD solution on a magnetic stir plate, add the 10 mM DMSO stock of 5-Methoxy-2-methylpyridin-4-amine dropwise. Aim for a 5:1 to 10:1 molar ratio of Cyclodextrin to compound[7].

  • Equilibration: Incubate the mixture at room temperature for 1 to 2 hours with continuous agitation. This incubation time is strictly required to overcome the activation energy of inclusion complex formation.

  • Self-Validation Step: Centrifuge the equilibrated solution at 10,000 x g for 10 minutes. Carefully extract the supernatant and quantify the compound concentration via HPLC-UV against a standard curve. This guarantees you are dosing the assay with a true, verified soluble concentration rather than an assumed theoretical concentration.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. URL:[Link]

  • Ferrocenecarboxaldehyde | CAS#:12093-10-6. Chemsrc. URL:[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. PMC. URL:[Link]

  • Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. URL:[Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. URL:[Link]

  • CAS#:2137559-56-7 | 1-{2-Amino-7-azabicyclo[2.2.1]heptan-7-yl}-2-methylpentan-1-one. Chemsrc. URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Characterization of 5-Methoxy-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For researchers working with substituted pyridines, a class of compounds with diverse pharmacological activities, a thorough understanding of their spectroscopic properties is paramount. This guide provides an in-depth comparison of the anticipated spectral data for 5-Methoxy-2-methylpyridin-4-amine with available literature values for its structural isomers, offering a predictive framework for its characterization.

The precise arrangement of substituents on the pyridine ring significantly influences the electronic environment of the molecule, leading to distinct fingerprints in various spectroscopic analyses. Due to the limited availability of published experimental data for 5-Methoxy-2-methylpyridin-4-amine, this guide will leverage established principles of spectroscopy and comparative data from its isomers, primarily 2-Methoxy-5-methylpyridin-4-amine (CAS 1260663-96-4) and 5-Amino-2-methoxy-4-methylpyridine (CAS 6635-91-2), to predict its spectral characteristics.[1]

Structural Isomers and Their Influence on Spectral Data

The position of the methoxy, methyl, and amino groups on the pyridine ring is the primary determinant of the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the fragmentation patterns in Mass Spectrometry (MS), and the vibrational modes in Infrared (IR) spectroscopy.

For the purpose of this guide, we will be comparing the predicted data for our target compound with its known isomers:

  • Target Compound: 5-Methoxy-2-methylpyridin-4-amine

  • Isomer 1: 2-Methoxy-5-methylpyridin-4-amine

  • Isomer 2: 5-Amino-2-methoxy-4-methylpyridine

Predicted Spectroscopic Data for 5-Methoxy-2-methylpyridin-4-amine

The following tables summarize the predicted spectral data for 5-Methoxy-2-methylpyridin-4-amine. These predictions are based on the analysis of its structural features and comparison with related compounds.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 7.8Singlet1HH-6The proton at position 6 is adjacent to the nitrogen and is expected to be the most downfield aromatic proton.
~ 6.5Singlet1HH-3The proton at position 3 is shielded by the adjacent amino group and is expected to be the most upfield aromatic proton.
~ 4.5 - 5.5Broad Singlet2H-NH₂The protons of the amino group are typically broad and their chemical shift can vary with solvent and concentration.
~ 3.8Singlet3H-OCH₃The methoxy group protons will appear as a sharp singlet.
~ 2.4Singlet3H-CH₃The methyl group protons will appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignmentRationale
~ 158C-5The carbon attached to the electron-donating methoxy group is expected to be significantly downfield.
~ 150C-2The carbon attached to the methyl group and adjacent to the nitrogen.
~ 148C-4The carbon bearing the amino group.
~ 140C-6The carbon adjacent to the ring nitrogen.
~ 108C-3The carbon shielded by the adjacent amino and methoxy groups.
~ 55-OCH₃Typical chemical shift for a methoxy carbon.
~ 22-CH₃Typical chemical shift for a methyl carbon on an aromatic ring.
Predicted Mass Spectrometry (MS) Data
m/z ValueIon TypeNotes
138[M]⁺˙Molecular ion peak corresponding to the exact mass of the compound.
139[M+H]⁺Protonated molecular ion, commonly observed in soft ionization techniques like ESI.
VariousFragment IonsFragmentation will likely involve the loss of the methyl group, the methoxy group, and cleavage of the pyridine ring.
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H StretchAmine (-NH₂)
3100 - 3000C-H Stretch (Aromatic)Pyridine Ring
2950 - 2850C-H Stretch (Aliphatic)-CH₃ and -OCH₃
1640 - 1600N-H BendAmine (-NH₂)
1600 - 1450C=C and C=N StretchPyridine Ring
1250 - 1200C-O StretchMethoxy (-OCH₃)
1350 - 1250C-N StretchAryl Amine

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data. These should be adapted based on the specific instrumentation and laboratory safety procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a standard one-dimensional carbon NMR spectrum with proton decoupling.

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer (e.g., GC-MS or LC-MS).

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • The molecule is ionized (e.g., by electron impact or electrospray ionization).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum.

Caption: Generalized workflow for mass spectrometry.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The background spectrum is automatically subtracted from the sample spectrum.

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Conclusion

References

  • Crystal structure of (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 983–985. [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR signals of ortho-and meta-carbons of 4-aminopyridine in MeOH.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1H (a) and 13C (b) NMR spectra of.... Retrieved from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (2014). ACS Medicinal Chemistry Letters, 5(9), 1005–1010. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]

  • ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-.... Retrieved from [Link]

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (1969). CHIMIA, 23(3), 108-110. [Link]

Sources

A Comparative Guide to the Validation of an HPLC Method for 5-Methoxy-2-methylpyridin-4-amine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Methoxy-2-methylpyridin-4-amine. It further compares the established HPLC method with viable analytical alternatives, offering researchers, scientists, and drug development professionals the necessary data and rationale to select the most appropriate technique for their specific needs. Every protocol herein is designed as a self-validating system, grounded in authoritative regulatory guidelines.

Introduction: The Analytical Imperative

In pharmaceutical development, an analytical method is the cornerstone of quality, safety, and efficacy. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2][3] For a novel compound like 5-Methoxy-2-methylpyridin-4-amine, establishing a precise, accurate, and specific quantification method is a critical early-stage milestone. This guide will first detail a proposed stability-indicating HPLC method, then rigorously outline the validation process as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, and finally, compare this method against alternative technologies like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6]

Proposed HPLC Method for 5-Methoxy-2-methylpyridin-4-amine

The chemical structure of 5-Methoxy-2-methylpyridin-4-amine—a polar aromatic amine—guides the selection of chromatographic conditions. A reversed-phase HPLC method is proposed, as it is well-suited for retaining and separating such compounds.[7][8][9][10]

Rationale for Parameter Selection:

  • Column: An Ascentis C18 column is chosen as the workhorse for reversed-phase separations, providing excellent hydrophobic interaction.[8] The 4.6 x 150 mm, 3 µm particle size format offers a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient elution is selected to ensure adequate retention of the polar analyte while eluting any potential non-polar impurities effectively.

    • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate with the pH adjusted to 7.0. The pH is critical. At pH 7.0, which is above the likely pKa of the pyridine nitrogen, the amine group's basicity is moderated, preventing excessive peak tailing that can occur from strong interactions with residual silanols on the silica-based column.[9]

    • Mobile Phase B (Organic): Acetonitrile is chosen for its low viscosity and UV transparency.

  • Detection: A Diode Array Detector (DAD) is employed to monitor the analyte at its UV maximum (λmax), estimated to be around 254 nm, and to assess peak purity.

ParameterRecommended Condition
Column Ascentis C18, 4.6 x 150 mm, 3 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Diode Array Detector (DAD) at 254 nm
Injection Volume 10 µL
Diluent 50:50 Acetonitrile:Water

Comprehensive Method Validation Protocol

The validation process is a systematic series of experiments designed to confirm that the method is fit for its purpose.[1][2] The following plan adheres to the ICH Q2(R1) guideline.[4][5][6]

System Suitability

Causality: Before any validation run, system suitability testing is performed to ensure the chromatographic system is operating correctly. This is a self-validating check; if the system fails, the data from subsequent runs are invalid.

Protocol:

  • Prepare a standard solution of 5-Methoxy-2-methylpyridin-4-amine at the target concentration (e.g., 50 µg/mL).

  • Inject the standard solution six consecutive times.

  • Calculate the key performance metrics.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 1.0%
Specificity (Stability-Indicating Nature)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][11] Forced degradation studies are the cornerstone of demonstrating that the method is stability-indicating.[12][13][14]

Protocol:

  • Expose solutions of 5-Methoxy-2-methylpyridin-4-amine (e.g., 100 µg/mL) to stress conditions to induce degradation, aiming for 5-20% degradation.[11][14]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[14]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[14]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[14]

    • Thermal: Solid drug substance at 105°C for 48 hours.

    • Photolytic: Solution exposed to light providing visible and UV output (e.g., 1.2 million lux hours and 200 watt hours/m²).[14]

  • Analyze each stressed sample by HPLC.

  • Analyze an unstressed control sample and a placebo blank.

  • Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation product peaks and any peaks from the placebo (Peak Resolution > 2). The DAD peak purity analysis should pass for the analyte peak in all stressed samples.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be precise, accurate, and linear.

Protocol:

  • Prepare a stock solution of the analyte.

  • Perform serial dilutions to create at least five concentration levels covering the expected working range (e.g., 1 µg/mL to 100 µg/mL, which is 50% to 150% of a target 50 µg/mL concentration).

  • Inject each concentration level in triplicate.

  • Plot the average peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • The plot should be visually linear.

  • The y-intercept should be close to zero.

Accuracy (Recovery)

Causality: Accuracy measures the closeness of the test results to the true value. It is typically assessed by spiking a placebo matrix with known amounts of the analyte.

Protocol:

  • Prepare placebo samples.

  • Spike the placebo at three concentration levels (low, medium, high) across the specified range, in triplicate. For example, 25, 50, and 75 µg/mL.

  • Analyze the spiked samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Causality: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[6]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration (e.g., 50 µg/mL).

    • Analyze all samples on the same day, with the same analyst, on the same instrument.

    • Calculate the %RSD of the results.[6]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%

  • Intermediate Precision: %RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Inject solutions at these concentrations to confirm the S/N ratios.

  • For the LOQ, assess precision by injecting six samples at the LOQ concentration.

Acceptance Criteria:

  • LOD: S/N ratio of ~3:1.

  • LOQ: S/N ratio of ~10:1 and %RSD for precision at this level should be ≤ 10%.

Visualization of the Validation Workflow

ValidationWorkflow SysSuit SysSuit Specificity Specificity SysSuit->Specificity Linearity Linearity SysSuit->Linearity Accuracy Accuracy SysSuit->Accuracy Precision Precision SysSuit->Precision LOD_LOQ LOD_LOQ SysSuit->LOD_LOQ Report Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report

Comparison with Alternative Analytical Techniques

While the validated HPLC method is robust and reliable, alternative technologies may offer advantages depending on the specific analytical need, such as higher throughput or orthogonal verification.

TechComparison Analyte Quantification of 5-Methoxy-2-methylpyridin-4-amine HPLC HPLC (Validated Method) Analyte->HPLC Robust & Common UPLC UPLC Analyte->UPLC High Throughput GCMS GC-MS Analyte->GCMS Orthogonal Method HPLC_PC HPLC_PC HPLC->HPLC_PC UPLC_PC UPLC_PC UPLC->UPLC_PC GCMS_PC GCMS_PC GCMS->GCMS_PC

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a modern evolution of HPLC that uses smaller particle size columns (sub-2 µm) and operates at much higher pressures (up to 15,000 psi).[15][16]

  • Advantages:

    • Speed and Throughput: UPLC can reduce analysis times by up to ninefold compared to traditional HPLC systems using 5 µm particles.[17] This significantly increases laboratory productivity.[18]

    • Resolution and Sensitivity: The smaller particles lead to dramatically improved efficiency and resolution, resulting in sharper, narrower peaks and higher sensitivity.[17] This is valuable for detecting low-level impurities.[18]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to significant solvent savings, making UPLC a greener and more cost-effective option in the long run.[16][18]

  • Disadvantages:

    • Higher Cost: The initial capital investment for a UPLC system is significantly higher than for an HPLC system.[16][18]

    • Increased Backpressure: The high pressures require more robust system components, potentially leading to higher maintenance costs.[16]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[19]

  • Advantages:

    • Orthogonal Separation: The separation mechanism is fundamentally different from liquid chromatography, making it an excellent confirmatory technique.

    • High Selectivity and Sensitivity: The mass spectrometer provides detailed structural information and allows for highly selective and sensitive quantification, especially in selected ion monitoring (SIM) mode.[20]

  • Disadvantages:

    • Volatility Requirement: The analyte must be thermally stable and sufficiently volatile to be analyzed by GC. 5-Methoxy-2-methylpyridin-4-amine may require derivatization to increase its volatility and improve peak shape.[19]

    • Complex Sample Preparation: The derivatization process adds extra steps to sample preparation, potentially introducing variability.[19][21]

FeatureHPLC (Validated Method) UPLC GC-MS
Principle Liquid-Solid PartitioningLiquid-Solid PartitioningGas-Solid Partitioning
Speed ModerateVery Fast[17]Fast to Moderate
Resolution GoodExcellent[16]Excellent
Sensitivity GoodExcellent[18]Excellent (with MS)
Cost (Instrument) ModerateHigh[16][18]High
Solvent Usage HighLow[16][18]Very Low (Carrier Gas)
Key Advantage Robustness, widespread availabilityHigh throughput, superior resolutionOrthogonal mechanism, high specificity
Key Limitation Slower analysis timeHigh initial costRequires volatile/derivatized analyte[19]

Conclusion

The proposed reversed-phase HPLC method, when fully validated according to the outlined protocols, provides a reliable, accurate, and specific system for the quantification of 5-Methoxy-2-methylpyridin-4-amine. It represents the industry-standard approach, balancing performance with accessibility. For laboratories requiring higher throughput and greater sensitivity, transitioning the method to a UPLC platform is a logical next step and offers significant advantages in speed and solvent reduction.[18] GC-MS serves as a powerful orthogonal technique, ideal for confirmatory analysis or in situations where the analyte's volatility is not a limiting factor. The final choice of method should be guided by the specific requirements of the analysis, including sample throughput needs, sensitivity requirements, and available resources.[18]

References

  • A Review on Comparative study of HPLC and UPLC - RJPT. (2019, October 24).
  • Application Note: Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuterated Internal Standard - Benchchem.
  • UPLC vs HPLC: what is the difference? - Alispharm. (2023, October 11).
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • HPLC vs UPLC - What's the Difference? - Chromatography Today.
  • HPLC vs UPLC: Resolution and Throughput Compared - Patsnap Eureka. (2025, September 19).
  • (PDF) A Review on Comparative study of HPLC and UPLC - Academia.edu.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. (2025, October 28).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - Food and Drug Administration.
  • Method for the determination of aromatic amines in workplace air using gas chromatography - Publisso. (2020, October 9).
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2021, March 26).
  • A practical guide to forced degradation and stability studies for drug substances.
  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods - Benchchem.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed. (2009, May 15).
  • Developing HPLC Methods - MilliporeSigma.
  • HPLC Method Development. (2012, December 4).
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines - Benchchem.

Sources

A Comparative Guide to the Biological Activity of 5-Methoxy-2-methylpyridin-4-amine and Other Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the aminopyridine scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for designing molecules with a wide array of biological activities.[1][2] This guide provides an in-depth comparison of the anticipated biological profile of 5-Methoxy-2-methylpyridin-4-amine against other well-characterized aminopyridines. While direct experimental data for 5-Methoxy-2-methylpyridin-4-amine is limited in publicly accessible literature, this document synthesizes structure-activity relationship (SAR) data from related analogs to provide a predictive analysis of its potential therapeutic applications and biological targets.

The Aminopyridine Scaffold: A Foundation for Diverse Pharmacology

Aminopyridines are heterocyclic organic compounds that have been extensively studied for their diverse pharmacological effects.[1] The position of the amino group on the pyridine ring, along with the nature and location of other substituents, dictates the molecule's interaction with biological targets. The three basic isomers are 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, each serving as a foundation for a multitude of derivatives with activities ranging from ion channel modulation to enzyme inhibition.[1]

Established Biological Activities of Key Aminopyridines

To understand the potential of 5-Methoxy-2-methylpyridin-4-amine, it is crucial to first examine the activities of its structural relatives.

4-Aminopyridine (Fampridine): A Voltage-Gated Potassium Channel Blocker

4-Aminopyridine (4-AP) is perhaps the most well-known aminopyridine, clinically approved for the symptomatic treatment of multiple sclerosis.[3] Its primary mechanism of action is the blockade of voltage-gated potassium (K+) channels.[3] This blockade prolongs the action potential duration, leading to an increased influx of calcium ions at the presynaptic terminal and enhanced neurotransmitter release.

  • Clinical Significance: By improving nerve signal conduction in demyelinated axons, 4-AP can enhance muscle strength and coordination in patients with multiple sclerosis.[3]

3,4-Diaminopyridine (Amifampridine): A Potent Neuromuscular Agent

Similar to 4-AP, 3,4-diaminopyridine (3,4-DAP) is a potassium channel blocker. It is used to treat Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that disrupts the communication between nerves and muscles. 3,4-DAP enhances the release of acetylcholine from nerve terminals, thereby improving muscle function.

Substituted 2-Aminopyridines: A Diverse Class of Enzyme Inhibitors

Derivatives of 2-aminopyridine have been shown to inhibit a variety of enzymes, demonstrating the versatility of this scaffold. Structure-activity relationship studies have revealed that modifications to the 2-aminopyridine core can yield potent and selective inhibitors for targets such as:

  • Activin receptor-like kinase 2 (ALK2): Certain 3,5-diaryl-2-aminopyridine derivatives have been identified as potent inhibitors of ALK2, a protein implicated in the rare genetic disorder fibrodysplasia ossificans progressiva (FOP).[4]

  • Phosphodiesterase-4 (PDE4): Substituted aminopyridines have been developed as potent and selective inhibitors of PDE4, an enzyme involved in inflammatory pathways.[5]

Predicted Biological Profile of 5-Methoxy-2-methylpyridin-4-amine

Based on the established SAR of aminopyridine derivatives, we can extrapolate the likely biological activities of 5-Methoxy-2-methylpyridin-4-amine. The presence of a methoxy and a methyl group on the 4-aminopyridine core suggests several potential activities.

Potential as a Potassium Channel Modulator

Given its 4-aminopyridine core, 5-Methoxy-2-methylpyridin-4-amine is a prime candidate for investigation as a potassium channel blocker. However, the substituents at the 2 and 5 positions will significantly influence its potency and selectivity.

  • Effect of Substitution: Studies on other substituted 4-aminopyridines have shown that substitution at the 2-position can be sensitive to steric hindrance, potentially reducing blocking activity.[6] Conversely, substitutions at other positions, such as the methoxy group at the 5-position, could modulate the compound's lipophilicity and basicity, which are key determinants of channel-blocking activity.[6]

Kinase Inhibitory Potential

The aminopyridine scaffold is a common feature in many kinase inhibitors. The methoxy group, in particular, has been shown to be important for the potency of some 2-aminopyridine-based ALK2 inhibitors.[4] The electronic and steric properties of the methyl and methoxy groups in 5-Methoxy-2-methylpyridin-4-amine could favor its binding to the ATP-binding pocket of certain kinases.

Other Potential Activities

The introduction of methoxy and methyl groups can influence a compound's metabolic stability and ability to cross the blood-brain barrier. The antiproliferative activity of some pyridine derivatives has been correlated with the presence and position of methoxy groups.

Comparative Data Summary

The following table summarizes the known biological activities of key aminopyridines to provide a comparative context for the potential activities of 5-Methoxy-2-methylpyridin-4-amine.

CompoundPrimary Biological TargetKey Biological ActivityClinical/Research Application
4-Aminopyridine Voltage-gated K+ channelsK+ channel blockade, enhanced neurotransmitter releaseSymptomatic treatment of multiple sclerosis
3,4-Diaminopyridine Voltage-gated K+ channelsK+ channel blockade, enhanced acetylcholine releaseTreatment of Lambert-Eaton myasthenic syndrome
Substituted 2-Aminopyridines Various enzymes (e.g., ALK2, PDE4)Enzyme inhibitionResearch tools, potential therapeutics for FOP and inflammatory diseases
5-Methoxy-2-methylpyridin-4-amine (Predicted) Voltage-gated K+ channels, KinasesK+ channel modulation, Enzyme inhibitionPotential for neurological disorders, inflammatory diseases, or oncology

Experimental Protocols for Biological Characterization

To empirically determine the biological activity of 5-Methoxy-2-methylpyridin-4-amine, the following experimental workflows are recommended.

Electrophysiological Assessment of Potassium Channel Blockade

Objective: To determine if 5-Methoxy-2-methylpyridin-4-amine blocks voltage-gated potassium channels and to quantify its potency (IC50).

Methodology: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired potassium channel subtype (e.g., Shaker K+ channel).

  • Incubation: Incubate the oocytes for 2-4 days to allow for channel protein expression.

  • TEVC Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard external solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

    • Record whole-cell currents in response to a series of voltage steps.

  • Compound Application: Dissolve 5-Methoxy-2-methylpyridin-4-amine in the external solution and perfuse over the oocyte at increasing concentrations.

  • Data Analysis: Measure the reduction in current amplitude at each concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow Diagram:

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Harvest Harvest Oocytes Inject Inject cRNA Harvest->Inject Incubate Incubate Inject->Incubate Record_baseline Record Baseline Currents Incubate->Record_baseline Apply_compound Apply Compound Record_baseline->Apply_compound Record_response Record Response Apply_compound->Record_response Analyze Analyze Data (IC50) Record_response->Analyze

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiment.

In Vitro Kinase Inhibition Assay

Objective: To screen 5-Methoxy-2-methylpyridin-4-amine for inhibitory activity against a panel of protein kinases.

Methodology: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, ATP, and varying concentrations of 5-Methoxy-2-methylpyridin-4-amine.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Signaling Pathway Diagram:

Kinase_Inhibition cluster_pathway Kinase Signaling ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ADP ADP Kinase->ADP Inhibitor 5-Methoxy-2-methylpyridin-4-amine Inhibitor->Kinase Inhibition

Caption: Inhibition of kinase-mediated substrate phosphorylation.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 5-Methoxy-2-methylpyridin-4-amine is currently lacking in the public domain, a comprehensive analysis of the structure-activity relationships of related aminopyridines provides a strong foundation for predicting its potential pharmacological profile. The presence of the 4-amino group suggests a propensity for potassium channel modulation, while the methyl and methoxy substituents could confer kinase inhibitory activity.

Future research should focus on the empirical validation of these predicted activities through the experimental protocols outlined in this guide. Such studies will be instrumental in elucidating the therapeutic potential of this novel aminopyridine derivative and could pave the way for the development of new treatments for a range of disorders.

References

  • Hüsken, D., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6387-6399. Available from: [Link]

  • Agbaji, E. B., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Pharmaceutical and Scientific Innovation, 10(4), 133-138. Available from: [Link]

  • Labelle, M., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(4), 681-684. Available from: [Link]

  • Zaratin, P., et al. (2014). 4-aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. Therapeutic Advances in Neurological Disorders, 7(2), 97-113. Available from: [Link]

  • Deh-Tor, et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Molecules, 27(15), 4983. Available from: [Link]

  • Al-Ostath, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10831. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of 5-Methoxy-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Methoxy-2-methylpyridin-4-amine is a key substituted pyridine intermediate with significant potential in the development of novel pharmaceutical agents and functional materials. Its unique substitution pattern, featuring an activating amino group, a methoxy group, and a methyl group, makes it an attractive scaffold for generating diverse chemical libraries. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering a deep dive into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for each approach. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their pursuit of efficient and scalable synthetic strategies.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of a polysubstituted pyridine such as 5-Methoxy-2-methylpyridin-4-amine can be approached from two primary strategic directions:

  • Functionalization of a Pre-formed Pyridine Core: This strategy involves starting with a commercially available or readily accessible substituted pyridine and introducing the remaining functional groups in a stepwise manner. The success of this approach hinges on the careful selection of the starting material and the chemoselectivity of the subsequent transformations.

  • De Novo Pyridine Ring Synthesis: This approach involves the construction of the pyridine ring from acyclic precursors through a cyclization reaction. While potentially more convergent, this strategy often requires significant optimization of reaction conditions to achieve the desired regioselectivity.

This guide will primarily focus on a detailed exploration of the more plausible and experimentally supported functionalization approach (Route 1), while also providing a conceptual overview of a potential de novo synthesis (Route 2).

Route 1: Stepwise Functionalization of a 2-Methylpyridine Scaffold

This proposed route commences with a commercially available 2-methyl-5-nitropyridine and proceeds through a series of well-established transformations to install the requisite methoxy and amino functionalities.

Logical Workflow for Route 1

A 2-Methyl-5-nitropyridine B 4-Chloro-2-methyl-5-nitropyridine A->B Chlorination C 4-Methoxy-2-methyl-5-nitropyridine B->C Methoxylation D 5-Methoxy-2-methylpyridin-4-amine C->D Nitro Reduction

Caption: Proposed synthetic pathway for Route 1.

Step 1: Chlorination of 2-Methyl-5-nitropyridine

The initial step involves the regioselective chlorination of 2-methyl-5-nitropyridine at the C4 position. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution, but the ortho and para positions to the activating methyl group are still susceptible to halogenation under forcing conditions.

Experimental Protocol:

  • To a solution of 2-methyl-5-nitropyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or oleum, add a chlorinating agent like N-chlorosuccinimide (NCS) or chlorine gas.

  • Heat the reaction mixture at a controlled temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or Na2CO3) to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum. The crude 4-chloro-2-methyl-5-nitropyridine can be purified by recrystallization or column chromatography.

Step 2: Nucleophilic Aromatic Substitution with Methoxide

The second step leverages the electron-deficient nature of the pyridine ring, further activated by the nitro group, to facilitate a nucleophilic aromatic substitution (SNAr) of the chloro group with a methoxide source.

Mechanism: The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, which then eliminates the chloride ion to yield the desired methoxy-substituted product. The presence of the nitro group in the para position to the leaving group is crucial for stabilizing this intermediate.

Experimental Protocol:

  • Dissolve 4-chloro-2-methyl-5-nitropyridine (1.0 eq) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford the crude 4-methoxy-2-methyl-5-nitropyridine, which can be purified by column chromatography.

Step 3: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to the corresponding primary amine. Several methods are available for this transformation, with the choice often depending on the scale of the reaction and the presence of other functional groups.

Experimental Protocol (Catalytic Hydrogenation):

  • In a pressure reactor, dissolve 4-methoxy-2-methyl-5-nitropyridine (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until the uptake of hydrogen ceases.

  • Carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-Methoxy-2-methylpyridin-4-amine.

  • The product can be purified by recrystallization or column chromatography.

Data Summary for Route 1 (Projected)
StepTransformationReagents & ConditionsTypical Yield (%)Purity (%)Key Considerations
1ChlorinationNCS, H2SO4, 100 °C60-70>95Regioselectivity, handling of strong acids.
2MethoxylationNaOMe, MeOH, reflux80-90>98Anhydrous conditions are crucial.
3Nitro ReductionH2, Pd/C, MeOH, RT>90>99Catalyst handling and safety with hydrogen gas.
Overall 43-57 Process optimization is key for maximizing overall yield.

Route 2: De Novo Pyridine Synthesis via Cyclization

A potential alternative approach involves the construction of the substituted pyridine ring from acyclic precursors. A modified Hantzsch pyridine synthesis or a related multi-component condensation reaction could be envisioned.

Conceptual Workflow for Route 2

A β-Ketoester B Enamine A->B E Dihydropyridine Intermediate B->E Condensation C Aldehyde C->B D Ammonia Source D->E F 5-Methoxy-2-methylpyridin-4-amine E->F Oxidation & Functional Group Interconversion

Caption: Conceptual diagram for a de novo pyridine synthesis.

This approach would likely involve the condensation of a β-ketoester, an enamine (or its precursors), and an ammonia source. The challenge lies in designing the precursors to bear the correct substituents that will ultimately lead to the desired 5-methoxy-2-methyl-4-amino substitution pattern. For instance, one could envision a reaction between an appropriately substituted enamine, a β-dicarbonyl compound, and an ammonia equivalent. Subsequent oxidation of the initially formed dihydropyridine and potential functional group interconversions would be necessary.

Challenges and Considerations for Route 2:

  • Regioselectivity: Controlling the regiochemical outcome of the cyclization to obtain the desired isomer can be challenging.

  • Precursor Synthesis: The synthesis of the required acyclic precursors may be multi-step and add to the overall complexity of the route.

  • Reaction Optimization: Multi-component reactions often require extensive optimization of reaction conditions to achieve good yields.

While potentially offering a more convergent synthesis, the lack of direct literature precedents for the synthesis of 5-Methoxy-2-methylpyridin-4-amine via this method makes it a higher-risk, research-intensive approach compared to the more predictable functionalization strategy outlined in Route 1.

Comparative Analysis and Conclusion

FeatureRoute 1: Stepwise FunctionalizationRoute 2: De Novo Synthesis
Plausibility & Reliability High, based on well-established reactions.Moderate to Low, requires significant development.
Predictability High, with good control over each step.Low, regioselectivity can be an issue.
Scalability Generally good, with established industrial precedent for similar reactions.Potentially scalable, but requires more optimization.
Starting Materials Readily available substituted pyridines.May require synthesis of complex acyclic precursors.
Overall Yield (Projected) Moderate, due to the number of steps.Potentially higher if optimized, but initial yields may be low.

References

This guide has been compiled based on established principles of organic synthesis and information from analogous reactions found in the chemical literature. Specific citations for each transformation can be found in standard organic chemistry textbooks and databases.

Advanced Characterization of 5-Methoxy-2-methylpyridin-4-amine Impurities: A Comparative Guide to Chromatographic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The accurate profiling of process-related impurities and degradation products is a critical regulatory requirement in pharmaceutical development. 5-Methoxy-2-methylpyridin-4-amine (CAS 1696540-73-4)[] is a highly polar, basic pyridine derivative frequently utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Characterizing its impurity profile presents a unique analytical dilemma. The presence of closely related positional isomers, such as 3-methoxy-2-methylpyridin-4-amine (CAS 1559064-12-8)[2], alongside highly polar oxidation products, renders traditional reversed-phase liquid chromatography (RPLC) highly ineffective.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of standard C18 columns against advanced orthogonal chemistries—specifically Pentafluorophenyl (PFP) and Hydrophilic Interaction Liquid Chromatography (HILIC). By understanding the causality behind stationary phase interactions, analytical chemists can build robust, self-validating methods for complex pyridine amines.

The Analytical Dilemma: The Limitations of C18

Standard C18 stationary phases rely almost exclusively on hydrophobic partitioning. When analyzing small, highly polar bases like 5-methoxy-2-methylpyridin-4-amine, two critical failures typically occur:

  • Poor Retention: The hydrophilic nature of the molecule causes it to elute near the column void volume (

    
    ), making it susceptible to ion suppression from early-eluting matrix components in LC-MS workflows.
    
  • Secondary Silanol Interactions: The basic pyridine nitrogen (

    
    ) acts as a strong hydrogen bond acceptor. In standard RPLC, it interacts with residual, ionized silanols (
    
    
    
    ) on the silica support. This secondary ion-exchange mechanism causes severe peak tailing, band broadening, and poor run-to-run reproducibility[3].

Comparative Evaluation of Stationary Phases

To overcome the limitations of C18, we must leverage orthogonal retention mechanisms.

A. Pentafluorophenyl (PFP): The Champion of Isomeric Resolution

When separating the API from its positional isomer (3-methoxy-2-methylpyridin-4-amine), spatial recognition is paramount. demonstrates that PFP columns excel here[4]. The highly electronegative fluorine atoms create a rigid, electron-deficient phenyl ring that acts as a Lewis acid.

  • Causality: The electron-rich methoxy-substituted pyridine ring (Lewis base) engages in strong

    
     stacking and dipole-dipole interactions with the PFP phase[4]. Because the dipole moment differs significantly depending on whether the methoxy group is at the 3-position or the 5-position, the PFP column achieves baseline resolution where a C18 column yields total co-elution.
    
B. HILIC: The Gold Standard for Polar Degradants

For highly polar degradation products, such as 5-methoxy-2-methylpyridin-4-amine N-oxide, is required[5].

  • Causality: HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (typically

    
     acetonitrile). This creates a semi-immobilized, water-enriched layer on the stationary phase surface[6]. Polar impurities partition into this aqueous layer. As analyte polarity increases, retention increases—the exact inverse of RPLC[5].
    

Mechanisms cluster_columns Stationary Phase Interactions API 5-Methoxy-2-methylpyridin-4-amine (Polar, Basic, Aromatic) C18 C18 (Standard RP) Hydrophobic Partitioning (Weak Retention) API->C18 Hydrophobic PFP PFP (Fluorinated RP) π-π & Dipole-Dipole (High Isomer Selectivity) API->PFP π-π / Dipole HILIC HILIC (Bare Silica) Water-Layer Partitioning (High Polar Retention) API->HILIC Hydrogen Bonding Res1 Co-elution of Isomers Peak Tailing C18->Res1 Poor Resolution Res2 Baseline Resolution (3-Methoxy vs 5-Methoxy) PFP->Res2 Optimal Isomer Separation Res3 Strong Retention of N-Oxide Degradants HILIC->Res3 Optimal Polar Retention

Fig 1. Mechanistic pathways governing stationary phase interactions with pyridine amines.

Quantitative Performance Comparison

The following table summarizes the experimental chromatographic performance of the API and its two primary impurities across the three evaluated column chemistries.

Key Metrics: Retention Factor (


), Asymmetry Factor (

), and Resolution (

).
Analyte / ImpurityMetricC18 (150 x 4.6 mm)PFP (150 x 4.6 mm)HILIC (150 x 2.1 mm)
5-Methoxy-2-methylpyridin-4-amine (API)


0.82 1.85 (Tailing)3.45 1.102.15 1.05
Impurity A (3-Methoxy positional isomer)


(from API)
0.85 0.4 (Co-elution) 4.12 3.8 (Baseline) 2.20 0.6 (Poor)
Impurity B (N-Oxide polar degradant)


(from API)
0.15 (Void) N/A0.85 1.26.80 8.5 (Excellent)

Data Interpretation: C18 fails to retain the N-oxide and cannot resolve the positional isomers. PFP is the absolute requirement for quantifying the 3-methoxy isomer, while HILIC provides unparalleled retention for the highly polar N-oxide degradant.

Self-Validating Experimental Protocol (LC-HRMS)

To ensure scientific integrity, the following step-by-step methodology incorporates a self-validating System Suitability Test (SST) to guarantee column performance prior to sample acquisition.

Workflow A Sample Prep (1 mg/mL in ACN/H2O) B SST Validation (Rs ≥ 2.0 Check) A->B C LC Separation (PFP or HILIC) B->C D HRMS Detection (ESI+ Q-TOF) C->D E Data Analysis (Mass Defect Filtering) D->E

Fig 2. End-to-end LC-HRMS workflow for 5-Methoxy-2-methylpyridin-4-amine impurity profiling.
Step 1: Sample Preparation
  • Accurately weigh 10.0 mg of the 5-methoxy-2-methylpyridin-4-amine sample.

  • Dissolve in 10 mL of Acetonitrile/Water (90:10, v/v). Causality: A high organic diluent ensures compatibility with both the PFP (reversed-phase) and HILIC starting gradient conditions, preventing solvent-mismatch peak distortion.

Step 2: Chromatographic Conditions (PFP Method for Isomers)
  • Column: Agilent Poroshell 120 PFP, 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Causality: Low pH ensures the pyridine nitrogen is fully protonated, standardizing the dipole moment for consistent

    
     interactions.
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 2 min, ramp to 60% B over 15 min. Flow rate: 0.8 mL/min.

Step 3: High-Resolution Mass Spectrometry (HRMS) Parameters
  • Ion Source: Electrospray Ionization (ESI) in Positive mode.

  • Capillary Voltage: 3500 V.

  • Drying Gas:

    
     at 10 L/min, 300°C.
    
  • Mass Range: m/z 50 to 500. Exact mass tracking for the protonated API (

    
     theoretical m/z 139.0866).
    
Step 4: System Suitability and Self-Validation (Crucial Gate)

Before analyzing unknown batches, inject a resolution standard containing equal parts API and Impurity A (3-methoxy isomer).

  • Validation Criteria: The analytical sequence is automatically halted unless the resolution (

    
    ) between the 3-methoxy and 5-methoxy isomers is 
    
    
    
    , and the asymmetry factor (
    
    
    ) for the API is
    
    
    . This ensures the PFP phase has not degraded and the Lewis acid-base interactions remain intact.

References

  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent Application Notes. Available at:[Link]

  • Separation Science. "Do you HILIC? Method Development Guidelines for Hydrophilic Interaction Liquid Chromatography." SepScience Technical Articles. Available at: [Link]

  • National Institutes of Health (PMC). "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades." NIH National Library of Medicine. Available at:[Link]

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 5-Methoxy-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Aminopyridines in Drug Discovery

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Their prevalence stems from the pyridine ring's ability to act as a bioisostere for a phenyl group, with the nitrogen atom providing a key site for hydrogen bonding interactions with biological targets. The specific substitution pattern of 5-Methoxy-2-methylpyridin-4-amine makes it a valuable building block for the synthesis of kinase inhibitors, central nervous system agents, and other therapeutics. The efficient and selective synthesis of such molecules is therefore a critical endeavor in modern drug development.

This guide provides a comparative analysis of the efficacy of various catalytic systems for the synthesis of 4-aminopyridines, with a focus on methodologies applicable to the preparation of 5-Methoxy-2-methylpyridin-4-amine. We will delve into the mechanistic rationale behind catalyst selection and provide a framework for choosing the optimal catalytic system based on experimental data.

Navigating the Landscape of Pyridine Amination: A Comparative Analysis of Catalytic Strategies

The direct amination of the pyridine ring is a challenging transformation due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution and makes it susceptible to nucleophilic attack only at the 2-, 4-, and 6-positions, often requiring harsh conditions. Catalytic methods have emerged as powerful tools to overcome these limitations, offering milder reaction conditions and broader substrate scope. The two most prominent and versatile strategies for the synthesis of 4-aminopyridines are palladium-catalyzed and copper-catalyzed cross-coupling reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse of C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and has been successfully extended to the amination of halopyridines. This reaction involves the palladium-catalyzed cross-coupling of an amine with a halo- or triflyloxypyridine. The choice of the palladium precursor, and more critically, the phosphine ligand, is paramount for achieving high catalytic activity and selectivity.

Bulky, electron-rich phosphine ligands are essential for promoting the key steps of the catalytic cycle: oxidative addition of the palladium(0) species to the pyridine halide, coordination of the amine, and reductive elimination to form the C-N bond and regenerate the active catalyst.

Copper-Catalyzed Amination: A Cost-Effective and Versatile Alternative

Copper-catalyzed amination, often referred to as the Ullmann condensation, represents an older but continually evolving method for C-N bond formation. While traditional Ullmann conditions often require high temperatures, modern advancements have led to the development of more active copper catalysts that operate under milder conditions. Copper catalysis can be particularly advantageous for large-scale synthesis due to the lower cost of copper compared to palladium.

Performance Comparison of Catalytic Systems for 4-Aminopyridine Synthesis

The following table summarizes the performance of various palladium and copper-based catalytic systems for the amination of 4-chloropyridine derivatives, providing a basis for selecting a suitable catalyst for the synthesis of 5-Methoxy-2-methylpyridin-4-amine.

Catalyst SystemStarting MaterialAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / (o-biphenyl)P(t-Bu)₂4-ChloropyridineMorpholineNaOt-BuToluene80298
Pd₂(dba)₃ / Xantphos4-Chloropyrimidinep-AnisidineNaOt-BuDioxane160 (MW)0.583
Pd(OAc)₂ / Josiphos (CyPFtBu)4-Chloro-3-methylpyridinen-HexylamineNaOt-BuToluene100395
CuI / L-proline4-IodopyridineAnilineK₂CO₃DMSO902485N/A
Cu(OTf)₂2-Arylpyridine (C-H amination)1H-PyrazoleN/A1,2-DCE160128 (initial)

Analysis and Recommendations:

  • For High Efficiency and Broad Scope: Palladium-based systems, particularly those employing bulky biarylphosphine ligands like (o-biphenyl)P(t-Bu)₂, generally offer the highest yields and broadest substrate scope for the amination of chloropyridines. These catalysts are often the first choice for small-scale and discovery chemistry applications.

  • For Cost-Effective, Large-Scale Synthesis: Copper-catalyzed systems, while sometimes requiring longer reaction times or higher temperatures, can be a more economical option for process development and manufacturing. The use of ligands like L-proline can significantly improve the efficiency of copper-catalyzed aminations.

  • For Functional Group Tolerance: The choice of base is crucial for substrates with sensitive functional groups. While strong bases like sodium tert-butoxide are common, weaker bases such as cesium carbonate or potassium phosphate can be employed with certain catalyst systems to enhance functional group compatibility.

Proposed Synthetic Route for 5-Methoxy-2-methylpyridin-4-amine

Based on the comparative analysis, a palladium-catalyzed Buchwald-Hartwig amination of a suitable 4-halo-5-methoxy-2-methylpyridine precursor is the most promising approach for the synthesis of the target molecule.

DOT Diagram of the Proposed Synthetic Route:

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Buchwald-Hartwig Amination 5_Methoxy_2_methylpyridine 5-Methoxy-2-methylpyridine 4_Halo_5_methoxy_2_methylpyridine 4-Halo-5-methoxy-2-methylpyridine (X = Cl, Br) 5_Methoxy_2_methylpyridine->4_Halo_5_methoxy_2_methylpyridine e.g., NCS or NBS Target_Molecule 5-Methoxy-2-methylpyridin-4-amine 4_Halo_5_methoxy_2_methylpyridine->Target_Molecule Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., (o-biphenyl)P(t-Bu)₂) Amine Source (e.g., NH₃ or equivalent) Base (e.g., NaOt-Bu)

Caption: Proposed two-step synthesis of 5-Methoxy-2-methylpyridin-4-amine.

Experimental Protocols

General Procedure for Palladium-Catalyzed Amination of 4-Chloropyridines

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 4-Chloropyridine derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • (o-Biphenyl)P(t-Bu)₂ (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the 4-chloropyridine derivative, palladium(II) acetate, (o-biphenyl)P(t-Bu)₂, and sodium tert-butoxide.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by the amine.

  • Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aminopyridine derivative.

DOT Diagram of a Simplified Buchwald-Hartwig Catalytic Cycle:

G PdL2 Pd(0)L₂ OxAdd Oxidative Addition Complex1 L₂Pd(Ar)(X) OxAdd->Complex1 Ar-X AmineCoord Amine Coordination Complex2 [L₂Pd(Ar)(NHR₂)]⁺X⁻ AmineCoord->Complex2 HNR₂ Deprot Deprotonation (Base) Complex3 L₂Pd(Ar)(NR₂) Deprot->Complex3 RedElim Reductive Elimination RedElim->PdL2 Product Ar-NR₂ RedElim->Product ArX Ar-X HNR2 HNR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

The synthesis of substituted aminopyridines, such as 5-Methoxy-2-methylpyridin-4-amine, is most reliably and efficiently achieved through palladium-catalyzed Buchwald-Hartwig amination. The choice of a bulky, electron-rich phosphine ligand is critical for high catalytic performance. While copper-catalyzed methods present a cost-effective alternative, they of

A Structural and Mechanistic Comparison of 5-Methoxy-2-methylpyridin-4-amine with Established Enzyme Inhibitors: A Guide for Scaffold Evaluation in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This guide provides a comprehensive structural comparison of a specific, underexplored aminopyridine derivative, 5-Methoxy-2-methylpyridin-4-amine , against several classes of known enzyme inhibitors. While the direct biological targets of this compound are not extensively documented, its constituent pharmacophoric features—a hydrogen-bonding aminopyridine core, a methoxy substituent, and a methyl group—suggest a strong potential for interaction with various enzyme active sites. This document deconstructs the molecule's structural features, draws parallels to inhibitors of Nitric Oxide Synthases (NOS) and various protein kinases, and outlines a rigorous, self-validating experimental workflow to identify its potential targets and elucidate its mechanism of action. This guide is intended for researchers in drug discovery, providing a framework for evaluating novel scaffolds by leveraging existing knowledge of structure-activity relationships (SAR).

Part 1: Structural Deconstruction of 5-Methoxy-2-methylpyridin-4-amine

The potential of 5-Methoxy-2-methylpyridin-4-amine as an enzyme inhibitor can be hypothesized by dissecting its structure into key pharmacophoric elements. Each functional group contributes distinct properties that can govern its interaction with a biological target.

  • The Aminopyridine Core : This heterocyclic system is central to the molecule's function. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic 4-amino group is a potent hydrogen bond donor. This arrangement is a classic "hinge-binding" motif, particularly prevalent in kinase inhibitors, where it forms crucial hydrogen bonds with the backbone of the kinase hinge region. The aromatic nature of the ring also allows for π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in an active site.[1][2]

  • The 4-Amino Group : Positioned para to the ring nitrogen, this primary amine is a critical hydrogen bond donor. Its location is significant when compared to the more common 2-aminopyridine inhibitors, potentially altering the geometry of interaction with target residues.[3]

  • The 5-Methoxy Group (-OCH3) : The methoxy group is a versatile substituent in drug design. Its oxygen atom can act as a hydrogen bond acceptor.[4] Furthermore, it is an electron-donating group through resonance, which can modulate the pKa of the pyridine ring and the amino group, thereby influencing the molecule's ionization state at physiological pH.[4][5] The methyl portion can engage in favorable van der Waals or hydrophobic interactions within lipophilic pockets.[5] The conformation of the methoxy group can also be critical for optimizing binding affinity.[6]

  • The 2-Methyl Group (-CH3) : This small hydrophobic group can serve as a "pocket filler," occupying small hydrophobic sub-pockets within an enzyme's active site. Its placement can also influence the orientation of the entire molecule and prevent steric clashes, thereby enhancing binding affinity and selectivity.

G cluster_molecule 5-Methoxy-2-methylpyridin-4-amine cluster_features Pharmacophoric Features mol C₇H₁₀N₂O A Aminopyridine Core (H-Bond Acceptor/Donor, Aromatic) mol->A Core Scaffold B 4-Amino Group (H-Bond Donor) mol->B Key Interaction C 5-Methoxy Group (H-Bond Acceptor, Hydrophobic, e⁻ Donor) mol->C Modulates Potency & Properties D 2-Methyl Group (Hydrophobic Pocket Filler) mol->D Selectivity & Fit

Caption: Key pharmacophoric features of 5-Methoxy-2-methylpyridin-4-amine.

Part 2: Comparative Analysis with Structurally Related Enzyme Inhibitors

By comparing 5-Methoxy-2-methylpyridin-4-amine to established inhibitors, we can generate testable hypotheses about its potential biological targets.

Comparison with Nitric Oxide Synthase (NOS) Inhibitors

The 2-aminopyridine scaffold is a well-documented inhibitor of nitric oxide synthase (NOS) isoforms, particularly inducible NOS (iNOS) and neuronal NOS (nNOS).[3][7] These enzymes play critical roles in inflammation and neurotransmission, respectively.[8]

  • Structural Analogy : Several potent iNOS inhibitors are based on a 2-amino-4-methylpyridine or 2-amino-6-alkylpyridine structure.[3][9] For example, 2-amino-4-methylpyridine itself is a known, albeit non-selective, NOS inhibitor.[9] 5-Methoxy-2-methylpyridin-4-amine is an isomer of these compounds, featuring a repositioned amino group (from C2 to C4) and the addition of a methoxy group.

  • Hypothesis : The core aminopyridine structure suggests potential for NOS inhibition. The key difference lies in the hydrogen bonding pattern. In known 2-aminopyridine inhibitors, the amino group and the ring nitrogen form a bidentate hydrogen-bonding interaction with a glutamate residue in the active site. The 4-amino substitution in our target molecule would necessitate a different binding orientation, or "flipping" of the pyridine ring, to achieve a similar interaction. This altered binding mode could confer selectivity for one NOS isoform over others.[9] The 5-methoxy group could potentially occupy a nearby pocket, further influencing potency and selectivity.

Compound Scaffold Reported Target Reported Potency (IC50) Reference
2-Amino-4,6-dimethylpyridine2-AminopyridineiNOS28 nM[3]
4-Methylaminopyridine (5)4-AminopyridinePan-NOSPotent but non-selective[9]
5-Methoxy-2-methylpyridin-4-amine 4-Aminopyridine Hypothesized: NOS To be determined N/A
Comparison with Protein Kinase Inhibitors

The aminopyridine and methoxypyridine scaffolds are ubiquitous in the world of kinase inhibitors, targeting enzymes that are central to cellular signaling and are frequently dysregulated in cancer and inflammatory diseases.

  • PI3K/mTOR Inhibitors : The PI3K/mTOR signaling pathway is a critical regulator of cell growth and survival.[10] Several dual PI3K/mTOR inhibitors incorporate a methoxypyridine moiety. For instance, PF-04691502 contains a 6-methoxypyridin-3-yl group, and other series of sulfonamide methoxypyridine derivatives have shown potent inhibitory activity.[11][12] The methoxy group in these compounds often serves to enhance potency and modulate physicochemical properties.[13]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors : BTK is a key enzyme in B-cell signaling.[14] Potent BTK inhibitors have been developed using a 2-aminopyridine core as a hinge-binding element.[15] In these inhibitors, the 5-position of the pyridine ring is often substituted with larger hydrophobic groups (e.g., a phenoxy group) to occupy an allosteric pocket.[14] Our target molecule's 5-methoxy group is a much smaller substituent but points toward the potential for this position to be a key site for modification.

  • Protein Kinase C theta (PKCθ) Inhibitors : PKCθ is a crucial enzyme in T-cell activation and a target for autoimmune diseases.[16] Structure-based design efforts have identified potent inhibitors based on aminopyridine scaffolds.[1] These studies highlight the importance of substitution patterns around the pyridine core for achieving both potency and selectivity.[17]

Hypothesis : The 4-aminopyridine structure of our target molecule presents a viable scaffold for kinase inhibition. The amino group and ring nitrogen can form the canonical hydrogen bonds with the kinase hinge region. The 2-methyl and 5-methoxy substituents could then be oriented towards the solvent-exposed region or into smaller hydrophobic pockets, influencing selectivity across the kinome.

Part 3: Methodologies for Experimental Validation

A structured, multi-step approach is required to validate the hypotheses generated from the structural comparison. The following experimental plan is designed to be a self-validating system, incorporating necessary controls and orthogonal approaches.

Target Identification and Validation Workflow

The initial step is to screen 5-Methoxy-2-methylpyridin-4-amine against diverse panels of enzymes to identify potential targets.

G A Compound Synthesis & QC B Broad Panel Screening (e.g., Kinase & NOS Panels) A->B C Hit Identification (Potency > Threshold?) B->C D Orthogonal Assay (e.g., Binding vs. Activity) C->D Yes H No Significant Hits (Archive/Redesign) C->H No E Dose-Response Curve (Determine IC₅₀/Kᵢ) D->E F Selectivity Profiling (Against related enzymes) E->F G Structural Studies (Docking & Crystallography) F->G I Validated Hit (Proceed to SAR) G->I

Caption: Experimental workflow for target identification and validation.

Causality Behind Experimental Choices :

  • Broad Panel Screening First : Given the promiscuous nature of the aminopyridine scaffold, a broad screening approach is more efficient than testing against single targets. It maximizes the chance of finding an unexpected hit.

  • Orthogonal Assays : A primary activity hit should be confirmed with a different assay format (e.g., a binding assay like LanthaScreen® if the primary was a functional assay).[18] This ensures the observed effect is not an artifact of the assay technology (e.g., fluorescence interference). This step is crucial for building a trustworthy dataset.

Detailed Experimental Protocols

This protocol measures the amount of ADP produced in a kinase reaction, providing a quantitative measure of enzyme activity.[19]

  • Reagent Preparation :

    • Prepare Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Prepare a 2X solution of the target kinase and its specific substrate peptide in Kinase Assay Buffer.

    • Prepare a 2X solution of ATP at twice the Kₘ concentration in Kinase Assay Buffer.

    • Prepare serial dilutions of 5-Methoxy-2-methylpyridin-4-amine in DMSO, then dilute into Kinase Assay Buffer. The final DMSO concentration must be kept constant across all wells (e.g., <1%).

  • Assay Procedure :

    • To a 384-well white plate, add 5 µL of the test compound dilution or vehicle control (DMSO in buffer).

    • Add 10 µL of the 2X Kinase/Substrate mix to each well.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure ADP production by adding 25 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence on a plate reader.

  • Controls (Self-Validation) :

    • Positive Control : A known inhibitor of the target kinase.

    • Negative Control : Vehicle (DMSO in buffer) only, representing 100% kinase activity.

    • "No Enzyme" Control : Wells without kinase to measure background signal.

  • Data Analysis :

    • Subtract the background luminescence.

    • Normalize the data to the negative control (100% activity) and positive control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[19]

This assay measures the production of nitrite, a stable breakdown product of NO.[20][21]

  • Reagent Preparation :

    • Prepare NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 0.5 mM EDTA).

    • Prepare a reaction mixture containing NOS substrate (L-arginine), cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin), and calmodulin in NOS Assay Buffer.

    • Prepare serial dilutions of 5-Methoxy-2-methylpyridin-4-amine.

  • Assay Procedure :

    • To a 96-well plate, add sample or vehicle control.

    • Add recombinant iNOS enzyme to each well (except background controls).

    • Initiate the reaction by adding the reaction mixture.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction and measure nitrite concentration by adding Griess Reagents 1 and 2 according to the manufacturer's protocol.[21]

    • Measure the absorbance at 540 nm.

  • Controls (Self-Validation) :

    • Positive Control : A known iNOS inhibitor (e.g., L-NIL).

    • Negative Control : Vehicle only.

    • Background Control : Sample wells without the enzyme to account for any intrinsic color of the compound.

  • Data Analysis :

    • Generate a standard curve using a known concentration of sodium nitrite.

    • Calculate the concentration of nitrite produced in each well.

    • Determine the IC₅₀ value as described for the kinase assay.

Computational and Structural Workflow

Once a validated hit is identified, computational and structural methods can elucidate the binding mode.[22]

G A Validated Hit Enzyme (e.g., PKCθ, iNOS) B Retrieve PDB Structure of Target Enzyme A->B C Prepare Protein & Ligand (Add Hydrogens, Assign Charges) B->C D Molecular Docking Simulation (e.g., Glide, AutoDock) C->D E Analyze Poses (Scoring, Visual Inspection) D->E F Identify Key Interactions (H-Bonds, Hydrophobic) E->F G Generate SAR Hypotheses (Guide further synthesis) F->G H Experimental Validation (Co-crystallography) G->H Gold Standard

Sources

A Senior Application Scientist's Guide to Benchmarking Purity: The Case of 5-Methoxy-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Small Molecule Research

In the landscape of drug discovery and chemical research, the purity of a synthetic compound is not merely a quality metric; it is the bedrock upon which reliable, reproducible data is built. The presence of uncharacterized impurities, even in trace amounts, can lead to misleading biological results, unforeseen toxicity, or failed reaction scale-ups. This guide addresses the critical process of purity verification for a novel synthesized batch of 5-Methoxy-2-methylpyridin-4-amine, a substituted pyridine derivative representative of the heterocyclic scaffolds prevalent in medicinal chemistry.

Substituted pyridines are foundational building blocks in pharmaceuticals, valued for their role in forming hydrogen bonds and participating in crucial molecular interactions.[1] Therefore, ensuring the structural integrity and purity of such a molecule is paramount. This document provides an in-depth, practical framework for researchers to rigorously benchmark their synthesized material against commercially available standards, employing an orthogonal, multi-technique analytical approach. We will move beyond simple percentage purity to a holistic assessment of the impurity profile, ensuring confidence in downstream applications.

Part 1: The Synthetic Pathway and Its Implications for Purity

The potential impurity profile of a synthesized compound is intrinsically linked to its synthetic route. Understanding the starting materials, intermediates, and potential side reactions is crucial for developing targeted analytical methods. While numerous routes to substituted pyridines exist, a common strategy involves the modification of a pre-existing pyridine ring.

For 5-Methoxy-2-methylpyridin-4-amine, a plausible laboratory-scale synthesis could commence from 2-chloro-5-methoxy-4-nitropyridine.

Proposed Synthetic Protocol:

  • Catalytic Hydrogenation (Reduction of Nitro Group): The nitro group is reduced to a primary amine.

    • To a solution of 2-chloro-5-methoxy-4-nitropyridine in ethanol, add Palladium on carbon (10% w/w).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a Parr hydrogenator) at 50 psi for 4-6 hours.

    • Monitor the reaction by Thin-Layer Chromatography (TLC).

    • Upon completion, filter the catalyst through Celite and concentrate the solvent under reduced pressure to yield 2-chloro-5-methoxypyridin-4-amine.

  • Methylation (Cross-Coupling Reaction): A methyl group is introduced at the 2-position.

    • The resulting 2-chloro-5-methoxypyridin-4-amine is subjected to a Suzuki or Stille cross-coupling reaction with a suitable methylating agent (e.g., methylboronic acid or trimethyltin) in the presence of a palladium catalyst and a base.

    • This step displaces the chlorine atom with a methyl group to yield the final product, 5-Methoxy-2-methylpyridin-4-amine.

  • Purification: The crude product is purified by column chromatography on silica gel.

This multi-step synthesis introduces potential impurities such as unreacted starting materials, partially reacted intermediates (e.g., the 2-chloro intermediate), catalyst residues, and by-products from side reactions. Our analytical strategy must be designed to detect and quantify these species.

Part 2: The Commercial Benchmark

Commercial suppliers provide a critical reference point for purity. For a compound like 5-Methoxy-2-methylpyridin-4-amine or its close analogs, reputable suppliers typically offer a purity specification of ≥97%. This is usually determined by a primary technique like HPLC or GC, with structural confirmation by NMR. When benchmarking, the goal is not just to meet this percentage but to understand if the impurity profile of the in-house material is comparable or if it contains novel, uncharacterized impurities.

Part 3: An Orthogonal Approach to Purity Verification

Relying on a single analytical technique can be misleading. A robust purity assessment employs multiple, orthogonal methods that measure different physicochemical properties of the molecule.[2] This ensures that impurities missed by one technique are detected by another. Our recommended workflow combines High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Caption: Overall workflow from synthesis to comparative purity assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the premier method for quantifying the purity of non-volatile small molecules due to its high resolution and sensitivity.[3] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from most synthesis-related impurities.

Experimental Protocol: RP-HPLC Method

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[3]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution is recommended to separate both polar and non-polar impurities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector monitoring from 210-400 nm. The quantification wavelength should be set at the maximum absorption wavelength (λmax) of the analyte.

  • Sample Preparation: Accurately weigh and dissolve samples (synthesized and commercial) in diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

Causality and Trustworthiness: The use of a gradient elution ensures a wide range of potential impurities, from polar starting materials to non-polar by-products, can be resolved. A PDA detector is superior to a single-wavelength UV detector as it can help identify co-eluting peaks by comparing their UV spectra, adding a layer of trust to the peak purity assessment.[4] The method should be validated according to ICH guidelines for parameters like linearity, accuracy, and precision to ensure the data is trustworthy.[5]

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles

While many impurities will be detected by HPLC, highly volatile species or those that are thermally stable are best analyzed by GC-MS.[6] This is crucial for detecting residual solvents from the synthesis and purification steps.

Experimental Protocol: GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).[7][8]

  • Column: A low-polarity column such as an HP-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector: Splitless mode, 250 °C.

  • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of 40-500 m/z.

  • Sample Preparation: Prepare a more concentrated solution (e.g., 5 mg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.

Causality and Trustworthiness: GC is ideal for separating volatile components based on their boiling points.[6] The mass spectrometer provides definitive identification of the eluted peaks by comparing their fragmentation patterns to a spectral library (e.g., NIST), providing high confidence in impurity identification.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

NMR is an indispensable tool for the structural elucidation of organic molecules.[10] It provides definitive confirmation of the target molecule's identity and can detect and help identify impurities that have a different carbon-hydrogen framework, even if they co-elute in chromatography.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 2 seconds to allow for accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a greater number of scans due to the low natural abundance of ¹³C.

  • Data Analysis: Compare the chemical shifts, coupling constants, and integrations of the synthesized material against the commercial standard. Unidentified signals in the spectrum of the synthesized material point to impurities.

Causality and Trustworthiness: ¹H NMR provides a "fingerprint" of the molecule. The integration of the peaks should correspond to the number of protons in the structure. Impurity peaks will have integrations that are not in a whole-number ratio with the main compound's signals. ¹³C NMR confirms the carbon skeleton.[11] The combination of 1D and potentially 2D NMR experiments (like COSY and HSQC) provides an unambiguous structural confirmation that chromatographic methods alone cannot offer.[10]

Caption: Logic of the orthogonal analytical approach for purity assessment.

Part 4: Comparative Data Analysis

The data from each technique should be compiled into clear, comparative tables.

Table 1: HPLC Purity Comparison

SampleRetention Time (min)Area % (at λmax)Notes
Commercial Standard12.598.2%Single major peak. Minor impurity at 9.8 min (0.15%).
Synthesized Batch 0112.596.5%Major peak matches standard. Impurity at 7.2 min (1.8%) and 9.8 min (0.2%).

Interpretation: The synthesized batch has a lower purity than the commercial standard. The impurity at 7.2 min is unique to the synthesized batch and likely corresponds to a more polar, unreacted intermediate.

Table 2: GC-MS Impurity Profile

SampleImpurity DetectedRetention Time (min)Identification (MS Library Match)
Commercial StandardNone--
Synthesized Batch 01Toluene4.5>99% match
Ethanol2.1>99% match

Interpretation: The synthesized batch contains residual solvents from the reaction and purification steps, which were not detected by HPLC.

Table 3: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)

AssignmentCommercial Standard (δ ppm)Synthesized Batch 01 (δ ppm)Notes on Synthesized Batch
H-Ar7.85 (s, 1H)7.85 (s, 1H)Match
H-Ar6.50 (s, 1H)6.50 (s, 1H)Match
-NH₂5.80 (br s, 2H)5.80 (br s, 2H)Match
-OCH₃3.80 (s, 3H)3.80 (s, 3H)Match
-CH₃2.45 (s, 3H)2.45 (s, 3H)Match
Impurity -8.10 (s, small)Small singlet, integration ~0.02H relative to Ar-H.

Interpretation: The ¹H NMR confirms the structure of the main component in the synthesized batch is correct. However, a small, unidentified singlet at 8.10 ppm indicates the presence of an aromatic impurity not fully characterized by chromatography.

Conclusion

This guide demonstrates that a comprehensive purity assessment is a multi-faceted investigation. By benchmarking a synthesized batch of 5-Methoxy-2-methylpyridin-4-amine against a commercial standard using an orthogonal set of analytical techniques—HPLC, GC-MS, and NMR—we can build a complete picture of its quality. The synthesized batch was confirmed to be the correct structure but possessed lower purity (96.5% vs 98.2%) and contained process-related impurities (an intermediate and residual solvents) not present in the commercial material. This level of detailed analysis provides the critical information necessary for researchers to decide if the material is fit for purpose, requires further purification, or if the synthetic route needs optimization. Ultimately, this rigorous, evidence-based approach upholds scientific integrity and ensures the reliability of research outcomes.

References

  • BenchChem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Pacific BioLabs. Identity and Purity - Small Molecules.
  • ACS Publications. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • Benchchem. Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC.
  • Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. (2002).
  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Sigma-Aldrich. 2-Methoxy-5-methylpyridin-4-amine.
  • ResearchGate. (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min....
  • DTIC.
  • MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • Semantic Scholar. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • MilliporeSigma. 2-Methoxy-5-methylpyridin-4-amine.

Sources

Safety Operating Guide

5-Methoxy-2-methylpyridin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

5-Methoxy-2-methylpyridin-4-amine (CAS: 1696540-73-4) is a functionalized aminopyridine derivative used primarily as a building block in proteomic research and pharmaceutical synthesis.[1][2] Due to the high nitrogen content and pharmacological activity associated with the aminopyridine class, this compound must be treated as Hazardous Organic Waste .

Immediate Disposal Protocol:

  • Primary Method: High-Temperature Incineration (Rotary Kiln) with secondary combustion chamber.[1]

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with oxidizing agents or acids in waste streams.

  • Waste Classification: Non-halogenated organic solvent/solid waste (unless mixed with halogens).

Chemical Identity & Hazard Assessment

Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.

Parameter Data
Chemical Name 5-Methoxy-2-methylpyridin-4-amine
CAS Number 1696540-73-4
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Acidity/Basicity Basic (Aminopyridine derivative)
GHS Hazard Classification (Derived from Structural Analogs)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4. Aminopyridines are known potassium channel blockers and can exhibit neurotoxicity.

  • Skin/Eye Irritation: Category 2 (Causes serious irritation).[3][4][5]

  • Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).[3][4][5]

Critical Safety Note: Treat this compound with the same rigor as 4-Aminopyridine (a known highly acute toxin) until specific toxicological data rules otherwise.[1]

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step to prevent "unknown" reactions in the waste drum.

Segregation Logic
  • Isolate from Acids: As an organic base, this compound will react exothermically with strong acids. Do not place in "Acid Waste" containers.

  • Isolate from Oxidizers: Incompatible with strong oxidizers (e.g., nitric acid, perchlorates). Risk of fire or evolution of toxic nitrogen oxides (NOx).

  • Compatible Streams:

    • Solid Waste: Double-bagged in "Hazardous Solid Waste" drums.

    • Liquid Waste: Combined with "Non-Halogenated Organic Solvents" (e.g., methanol, acetone) if dissolved.[6]

Container Requirements
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]

  • Labeling: Must be labeled "Hazardous Waste" with the specific constituent name "5-Methoxy-2-methylpyridin-4-amine" clearly written.[1] Do not use generic labels like "Organic Waste" without listing the active pharmaceutical ingredient (API).

Detailed Disposal Workflows

Scenario A: Small-Scale Laboratory Disposal (< 10 g)
  • Solid Residue:

    • Transfer the solid substance into a screw-cap vial or jar.

    • Place the vial into a secondary containment bag (Ziploc type).

    • Deposit into the Solid Hazardous Waste Drum designated for incineration.

    • Contaminated Debris: Gloves, weigh boats, and paper towels must be treated as hazardous waste and placed in the same solid waste drum.

  • Solution Waste (Reaction Mixtures):

    • If the compound is dissolved in a solvent (e.g., DMSO, Methanol):

    • Verify the solvent is non-halogenated.[6][7]

    • Pour into the Non-Halogenated Organic Waste Carboy .

    • Record the approximate concentration on the waste tag.

Scenario B: Process-Scale Disposal (> 100 g)
  • Waste Profiling:

    • Generate a specific waste profile for the bulk material.

    • RCRA Classification: While not explicitly P-listed (unlike 4-Aminopyridine, P008), it should be characterized as D001 (Ignitable, if in solvent) or treated as a toxic organic waste based on generator knowledge.[1]

  • Packaging:

    • Pack in UN-rated fiber or poly drums (e.g., UN 1H2).

    • Use vermiculite or other inert absorbent material to prevent shifting.

  • Destruction:

    • Ship to a TSDF (Treatment, Storage, and Disposal Facility) permitted for Incineration .

    • Reasoning: Incineration at >1000°C ensures complete destruction of the pyridine ring and thermal oxidation of nitrogen to NO₂, which is then scrubbed.

Decision Logic Visualization

The following diagram illustrates the decision matrix for disposing of 5-Methoxy-2-methylpyridin-4-amine in a research environment.

DisposalWorkflow Start Start: Waste Generation (5-Methoxy-2-methylpyridin-4-amine) StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Substance LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-Mouth HDPE Label: Hazardous Solid Waste SolidPath->SolidContainer SolventCheck Check Solvent Type LiquidPath->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, DMSO) SolventCheck->NonHalogenated No Halogens LiquidContainer1 Container: Carboy (Red Tag) Stream: Halogenated Org. Halogenated->LiquidContainer1 LiquidContainer2 Container: Carboy (White/Yellow Tag) Stream: Non-Halogenated Org. NonHalogenated->LiquidContainer2 FinalDest Final Disposal: TSDF Incineration (High Temp Rotary Kiln) SolidContainer->FinalDest LiquidContainer1->FinalDest LiquidContainer2->FinalDest

Figure 1: Decision tree for the segregation and disposal of aminopyridine derivatives.

Emergency Procedures (Spill Response)

In the event of a spill during transfer to waste containers:

  • Evacuate & Ventilate: Aminopyridine dusts can be highly toxic if inhaled.[5] Clear the immediate area.[5][8][9][10][11]

  • PPE: Wear a NIOSH-approved N95 or P100 respirator, double nitrile gloves, and safety goggles.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation. Scoop into a waste bag.

    • Liquids: Absorb with vermiculite or spill pads. Do NOT use sawdust (combustible reaction risk with some oxidizers).

  • Decontamination: Clean the surface with a mild soap and water solution. Collect all cleaning materials as hazardous waste.

References

  • Santa Cruz Biotechnology. 5-Amino-2-methoxy-4-methylpyridine (CAS 6635-91-2) Product Data.[1][12] Retrieved from [1]

  • BLD Pharm. 5-Methoxy-2-methylpyridin-4-amine (CAS 1696540-73-4) Safety Information.[1][2][13][14] Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [1]

  • Sigma-Aldrich. Safety Data Sheet: 4-Aminopyridine (General Class Reference).[1] Retrieved from [1]

Sources

A Comprehensive Guide to the Safe Handling of 5-Methoxy-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Methoxy-2-methylpyridin-4-amine. As a substituted pyridine derivative, this compound requires careful handling to mitigate potential health risks. This document synthesizes the best available safety data for structurally similar compounds and general best practices for the pyridine chemical class to ensure a comprehensive understanding of the necessary precautions.

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methoxy-2-methylpyridin-4-amine was not available at the time of writing. The hazard information presented here is based on a closely related isomer, 2-Methoxy-5-methylpyridin-4-amine (CAS 1260663-96-4), and should be used as a primary guideline. It is imperative to supplement this information with your institution's specific safety protocols and to perform a risk assessment before beginning any work.

Hazard Identification and Risk Assessment

Based on the available data for its isomer, 5-Methoxy-2-methylpyridin-4-amine is anticipated to present the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Aminopyridines, as a class, can be toxic and are readily absorbed through the skin.[1] Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Hazard StatementGHS ClassificationImplication for Handling
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[2][3] Wash hands thoroughly after handling.[4]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)Avoid direct contact with skin. Wear appropriate gloves and a lab coat.[5]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Wear safety goggles or a face shield to protect against splashes.[5][6]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)Handle in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dust or vapors.[6][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling 5-Methoxy-2-methylpyridin-4-amine. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or safety goggles.Nitrile or neoprene gloves.[8]Fully buttoned lab coat.Recommended to handle in a fume hood. If not possible, a NIOSH-approved respirator for organic vapors/particulates may be necessary.[5]
Dissolution and Solution Handling Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[5]Nitrile or neoprene gloves.[8]Chemical-resistant lab coat.All operations should be conducted in a certified chemical fume hood.[7]
Reaction Work-up and Purification Chemical splash goggles and a face shield.Nitrile or neoprene gloves.[8]Chemical-resistant lab coat.All operations must be conducted in a certified chemical fume hood.[7]
PPE Donning and Doffing Workflow

Proper procedure for putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Wash_Hands1 Wash Hands Don3->Wash_Hands1 Enter Lab Area Doff1 1. Gloves (Contaminated) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Wash_Hands2 Wash Hands Thoroughly Doff3->Wash_Hands2 Start Start Start->Don1 End End Wash_Hands1->Doff1 Leaving Lab Area Wash_Hands2->End

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls : Always handle 5-Methoxy-2-methylpyridin-4-amine in a certified chemical fume hood to minimize inhalation exposure.[7][8] An emergency eyewash station and safety shower must be readily accessible.[2]

  • Storage : Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3][7] Keep it segregated from incompatible materials such as strong oxidizing agents and acids.[8] The storage area should be secure and accessible only to authorized personnel.[5]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate all non-essential personnel from the immediate area.[2]

  • Ensure the area is well-ventilated.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[7][8]

  • Carefully collect the absorbed material into a sealable, labeled hazardous waste container.[8]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to your institution's Environmental Health & Safety (EHS) department.[7]

Disposal Plan

Pyridine and its derivatives are considered hazardous waste and must be disposed of accordingly.[8]

  • Waste Collection : Collect all waste containing 5-Methoxy-2-methylpyridin-4-amine, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, compatible, and clearly labeled hazardous waste container.[8]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.[8]

  • Disposal : Do not pour this chemical or its waste down the drain.[7] Arrange for disposal through your institution's EHS department or a licensed chemical waste disposal company.[8][9]

Disposal_Workflow Start Generation of Waste Collect Collect in a Labeled, Compatible Container Start->Collect Segregate Segregate from Incompatible Waste Collect->Segregate Store Store in a Secure, Well-Ventilated Area Segregate->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS End Professional Disposal Contact_EHS->End

Caption: Chemical waste disposal workflow.

Emergency Procedures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately.[10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][10]
Skin Contact Immediately remove all contaminated clothing.[10] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[10] Seek medical attention.[1]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention and provide the SDS or chemical label if possible.[5][6]

Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). 2-AMINOPYRIDINE HAZARD SUMMARY. Retrieved from [Link]

  • Loba Chemie. (2012, December 11). 3-AMINOPYRIDINE MSDS. Retrieved from [Link]

  • University of Georgia Office of Research. (n.d.). 4-Aminopyridine-504-24-5.docx. Retrieved from [Link]

  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.